molecular formula C5H12O B564656 1,1-Dimethyl-1-propanol-d6

1,1-Dimethyl-1-propanol-d6

Cat. No.: B564656
M. Wt: 94.18 g/mol
InChI Key: MSXVEPNJUHWQHW-XERRXZQWSA-N
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Description

1,1-Dimethyl-1-propanol-d6, also widely known as tert-Pentyl Alcohol-d6, is a stable isotope-labeled analogue of 1,1-Dimethyl-1-propanol where six hydrogen atoms are replaced by deuterium (D), yielding the molecular formula C5H6D6O and a molecular weight of 94.19 g/mol . This deuterated compound serves as a critical organic building block and analytical standard in pharmaceutical research and development . Its primary research value lies in its application as a precursor in the synthetic pathways of deuterium-labeled active pharmaceutical ingredients (APIs), most notably in the synthesis of deuterium-labeled Simvastatin . By incorporating deuterium, researchers can create isotopologs of drug molecules to study their metabolic fate, pharmacokinetics, and bioavailability using mass spectrometry and other analytical techniques. As a clear, colorless to light yellow oil, it should be stored under refrigeration between 2-8°C to ensure long-term stability . This product is intended for use as an analytical standard, such as in High-Performance Liquid Chromatography (HPLC), and in laboratory chemical synthesis . This chemical is classified as a hazardous compound and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption. Please consult the material safety data sheet (MSDS) for detailed safety and handling information prior to use .

Properties

IUPAC Name

1,1,1-trideuterio-2-(trideuteriomethyl)butan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O/c1-4-5(2,3)6/h6H,4H2,1-3H3/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSXVEPNJUHWQHW-XERRXZQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(CC)(C([2H])([2H])[2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

94.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,1-Dimethyl-1-propanol-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,1-Dimethyl-1-propanol-d6, a deuterated analog of tert-amyl alcohol. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work. The information presented herein is curated from various scientific sources and is supplemented with detailed experimental protocols and data visualizations to facilitate its practical application.

Chemical and Physical Properties

This compound, also known as 2-Methyl-2-butanol-d6 or tert-Pentyl Alcohol-d6, is a stable, isotopically labeled compound with the chemical formula C₅H₆D₆O. The deuterium (B1214612) labeling at the two methyl groups makes it a valuable tool in various scientific applications, particularly as an internal standard in pharmacokinetic studies and as a building block in the synthesis of deuterated pharmaceutical compounds.[1][2][3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 75295-95-3[4]
Molecular Formula C₅H₆D₆O[4]
Molecular Weight 94.19 g/mol [4]
Appearance Clear Colourless to Light Yellow Oil[4]
Density 0.8 ± 0.1 g/cm³
Boiling Point 102.0 ± 0.0 °C at 760 mmHg
Flash Point 21.1 ± 0.0 °C
Storage 2-8°C Refrigerator

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of expected spectroscopic data based on the structure of the molecule and data for its non-deuterated analog.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Expected Peaks and Characteristics
¹H NMR Due to the deuteration of the methyl groups, the proton NMR spectrum is significantly simplified compared to its non-deuterated counterpart. The primary signals would be from the methylene (B1212753) protons of the ethyl group (a quartet) and the hydroxyl proton (a singlet, which is exchangeable with D₂O). The chemical shifts would be similar to the non-deuterated analog.
¹³C NMR The carbon signals for the deuterated methyl groups will appear as multiplets due to C-D coupling and will be shifted slightly upfield compared to the non-deuterated analog. The other carbon signals (quaternary carbon, methylene carbon, and the terminal methyl of the ethyl group) will be similar to the non-deuterated compound. A known spectrum for this compound has been recorded on a Varian XL-100 instrument.[5]
Infrared (IR) The IR spectrum is expected to show a broad O-H stretching band around 3300-3600 cm⁻¹, characteristic of an alcohol. C-H stretching vibrations from the ethyl group will be observed around 2850-3000 cm⁻¹. The C-D stretching vibrations of the deuterated methyl groups will appear at a lower frequency, typically in the 2100-2250 cm⁻¹ region. C-O stretching will be present in the 1000-1200 cm⁻¹ region.
Mass Spectrometry (MS) The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) at m/z 94. The fragmentation pattern would be influenced by the deuterium labeling. Common fragments would arise from the loss of a deuterated methyl group (-CD₃), an ethyl group (-C₂H₅), and water (-H₂O or -HOD).

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of deuterated tertiary alcohols like this compound is the Grignard reaction, utilizing a deuterated Grignard reagent.

Principle: The synthesis involves the reaction of a ketone (in this case, 2-butanone) with a deuterated Grignard reagent (methyl-d₃-magnesium bromide, CD₃MgBr). A second deuterated methyl group is introduced by using a deuterated starting ketone or by performing the reaction with two equivalents of the deuterated Grignard reagent on an ester. For this specific molecule, a more direct approach would be the reaction of ethyl magnesium bromide with acetone-d6 (B32918).

Materials:

  • Acetone-d6 (deuterated acetone)

  • Ethyl magnesium bromide (Grignard reagent)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard glassware for anhydrous reactions (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).

  • In the flask, place a solution of acetone-d6 in anhydrous diethyl ether.

  • Cool the flask in an ice bath.

  • Slowly add a solution of ethyl magnesium bromide in diethyl ether from the dropping funnel to the stirred acetone-d6 solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Cool the reaction mixture again in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride to hydrolyze the magnesium alkoxide.

  • Separate the organic layer. Extract the aqueous layer with diethyl ether (2-3 times).

  • Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and remove the solvent by rotary evaporation.

  • The crude product can be purified by fractional distillation to yield pure this compound.

Purification

Fractional distillation is the primary method for purifying this compound. The purity of the fractions should be monitored by gas chromatography (GC) or NMR spectroscopy.

Applications in Research and Development

Internal Standard in Pharmacokinetic Studies

Deuterated compounds are widely used as internal standards in mass spectrometry-based quantitative analysis due to their similar chemical and physical properties to the analyte but distinct mass.[3]

Experimental Workflow for Use as an Internal Standard:

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Urine) spike Spike with This compound (Internal Standard) sample->spike Add known amount extract Analyte Extraction (e.g., LLE, SPE) spike->extract lcms LC-MS/MS System extract->lcms Inject extract quant Quantification lcms->quant Monitor transitions for analyte and internal standard ratio Calculate Peak Area Ratio (Analyte / Internal Standard) quant->ratio curve Generate Calibration Curve ratio->curve concentration Determine Analyte Concentration curve->concentration

Caption: Workflow for using this compound as an internal standard.

Synthesis of Deuterium-Labeled Simvastatin

This compound is a key building block for the synthesis of deuterium-labeled Simvastatin, a cholesterol-lowering drug.[4] The deuterated side chain is introduced via esterification.

Logical Relationship in Synthesis:

G cluster_reagents Starting Materials cluster_synthesis Synthetic Pathway cluster_product Final Product lovastatin Lovastatin hydrolysis Hydrolysis lovastatin->hydrolysis d6_alcohol This compound acylation Acylation with Deuterated Side Chain d6_alcohol->acylation via activated derivative protection Hydroxyl Protection hydrolysis->protection protection->acylation deprotection Deprotection acylation->deprotection simvastatin_d6 Deuterium-Labeled Simvastatin deprotection->simvastatin_d6

Caption: Synthesis pathway of deuterium-labeled Simvastatin.

Biological Activity and Metabolic Fate

There is no evidence to suggest that this compound possesses any direct biological or pharmacological activity. Its primary role in a biological context is as a stable, non-perturbing internal standard for analytical measurements.

The metabolic fate of 1,1-Dimethyl-1-propanol is expected to be similar to its non-deuterated counterpart, tert-amyl alcohol. Tertiary alcohols are generally resistant to oxidation by alcohol dehydrogenase. They are primarily eliminated from the body through glucuronide conjugation followed by renal excretion. The deuterium labeling is not expected to significantly alter this metabolic pathway, although the rate of any minor metabolic processes might be slightly affected by the kinetic isotope effect.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. It is a flammable liquid and should be kept away from ignition sources. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

This technical guide provides a foundational understanding of the chemical properties and applications of this compound. For specific experimental applications, it is recommended to consult the primary literature and perform appropriate validation studies.

References

Technical Guide: Physical Properties of 1,1-Dimethyl-1-propanol-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1,1-Dimethyl-1-propanol-d6, a deuterated analog of tert-amyl alcohol. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who utilize isotopically labeled compounds in their studies. The inclusion of detailed experimental protocols and a logical workflow diagram aims to facilitate the practical application of this information in a laboratory setting.

Introduction to this compound

This compound is a stable, isotopically labeled form of 1,1-dimethyl-1-propanol, also known as tert-amyl alcohol. In this deuterated version, the six hydrogen atoms on the two methyl groups at the 1-position are replaced with deuterium (B1214612) atoms. This isotopic substitution makes it a valuable tool in various scientific applications, including as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS)[1]. Furthermore, it can be employed as a tracer in metabolic studies and is used in the synthesis of other deuterium-labeled pharmaceutical compounds, such as deuterated Simvastatin[2][3]. The physical properties of this compound are crucial for its proper handling, storage, and application in experimental research.

Core Physical Properties

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison. These values have been compiled from various chemical data sources.

PropertyValueSource(s)
Molecular Formula C₅H₆D₆O[2]
Molecular Weight 94.19 g/mol [2][4]
CAS Number 75295-95-3[2][5]
Appearance Clear, colorless liquid[3]
Boiling Point 102.0 °C at 760 mmHg[5][6]
Density 0.8 ± 0.1 g/cm³[5]
Flash Point 21.1 °C[5][6]
Refractive Index 1.407[5]
Storage Temperature 2-8°C (Refrigerator)[2][3]

Experimental Protocols for Physical Property Determination

While specific experimental data for the deuterated compound is not extensively published, the following are detailed, standard methodologies for determining the key physical properties of a similar small organic alcohol. These protocols are representative of the techniques that would be employed for this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of a small liquid sample is the capillary method.

Apparatus:

  • Melting point apparatus or Thiele tube

  • Small test tube

  • Thermometer

  • Capillary tube (sealed at one end)

  • Heating oil (if using a Thiele tube)

Procedure:

  • A small amount (a few milliliters) of the liquid is placed into the small test tube.

  • A capillary tube, with its open end facing down, is placed inside the test tube containing the liquid.

  • The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the liquid.

  • The assembly is then heated in a melting point apparatus or a Thiele tube filled with heating oil.

  • As the temperature rises, air trapped in the capillary tube will be expelled, and eventually, the vapor of the liquid will fill the capillary.

  • The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted.

  • The heat source is then removed, and the apparatus is allowed to cool.

  • The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

The density of a liquid is its mass per unit volume. It can be determined accurately using a pycnometer or more simply with a graduated cylinder and a balance.

Apparatus:

  • 10 mL graduated cylinder

  • Electronic balance

Procedure:

  • The mass of a clean, dry 10 mL graduated cylinder is measured using an electronic balance.

  • A specific volume of the liquid (e.g., 5-10 mL) is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.

  • The graduated cylinder containing the liquid is then re-weighed.

  • The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the total mass.

  • The density is then calculated by dividing the mass of the liquid by its measured volume (Density = Mass / Volume).

  • This procedure should be repeated multiple times to ensure accuracy, and the average density is reported.

Determination of Refractive Index

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when it enters the liquid. It is a characteristic property of a substance and is often used to identify and assess the purity of a compound.

Apparatus:

  • Abbe refractometer

  • Dropper or pipette

  • Constant temperature water bath (optional, for high precision)

Procedure:

  • The prism of the Abbe refractometer is cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry completely.

  • A few drops of the liquid sample are placed on the surface of the measuring prism using a clean dropper.

  • The prism is closed and locked.

  • The light source is turned on, and the eyepiece is adjusted until the crosshairs are in focus.

  • The coarse and fine adjustment knobs are used to bring the boundary line between the light and dark fields into the center of the crosshairs.

  • If a color fringe is observed, the dispersion compensator is adjusted to obtain a sharp, colorless boundary line.

  • The refractive index is then read directly from the instrument's scale.

  • For precise measurements, the temperature should be controlled and recorded, as the refractive index is temperature-dependent.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the determination of the physical properties of a deuterated compound like this compound.

G cluster_prep Sample Preparation cluster_analysis Physical Property Analysis cluster_data Data Processing & Reporting A Obtain Deuterated Compound (this compound) B Ensure Purity (e.g., via GC-MS or NMR) A->B C Boiling Point Determination (Capillary Method) B->C D Density Measurement (Pycnometer/Graduated Cylinder) B->D E Refractive Index Measurement (Abbe Refractometer) B->E F Melting Point Determination (if applicable, for solids) B->F G Record All Experimental Data C->G D->G E->G F->G H Calculate Final Values & Uncertainty G->H I Compare with Literature Values H->I J Compile Technical Data Sheet I->J

Caption: Workflow for Physical Property Determination.

References

An In-depth Technical Guide to the Synthesis and Purification of 1,1-Dimethyl-1-propanol-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 1,1-Dimethyl-1-propanol-d6 (tert-amyl alcohol-d6), a deuterated isotopologue of 1,1-dimethyl-1-propanol. This compound serves as a valuable building block in the synthesis of deuterated pharmaceutical compounds, such as deuterium-labeled Simvastatin, and is utilized as an internal standard in analytical studies.[1][2][3] This document details the synthetic pathways, experimental protocols, purification techniques, and analytical characterization of this compound.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a Grignard reaction, a robust method for forming carbon-carbon bonds.[4][5][6] This approach allows for the specific introduction of deuterium (B1214612) atoms by utilizing deuterated starting materials. Two primary synthetic routes are presented below.

Synthetic Route 1: Reaction of Ethylmagnesium Bromide with Acetone-d6 (B32918)

This route involves the reaction of a non-deuterated Grignard reagent, ethylmagnesium bromide, with a deuterated ketone, acetone-d6. The six deuterium atoms are thereby incorporated from the acetone-d6 molecule.

Reaction Scheme:

Synthetic Route 2: Reaction of Methyl-d3 Magnesium Iodide with 2-Butanone

Alternatively, a deuterated Grignard reagent, methyl-d3 magnesium iodide, can be reacted with a non-deuterated ketone, 2-butanone. This method also yields the desired product with six deuterium atoms. A similar methodology has been patented for the synthesis of deuterated tert-butanol.[2]

Reaction Scheme:

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound. These protocols are based on established Grignard reaction procedures. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent quenching of the Grignard reagent.

Synthesis via Ethylmagnesium Bromide and Acetone-d6

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (approx.)
Magnesium turnings24.311.5 g0.062
Bromoethane (B45996)108.976.5 g (4.4 mL)0.060
Acetone-d664.133.5 g (4.4 mL)0.055
Anhydrous diethyl ether74.12100 mL-
Saturated aq. NH4Cl-50 mL-
Anhydrous MgSO4120.37--

Procedure:

  • Preparation of Ethylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the magnesium turnings. Add 20 mL of anhydrous diethyl ether. Add a small crystal of iodine to activate the magnesium. Dissolve the bromoethane in 30 mL of anhydrous diethyl ether and add it to the dropping funnel. Add a small portion of the bromoethane solution to the flask to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing. Add the remaining bromoethane solution dropwise at a rate that maintains a steady reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Acetone-d6: Cool the Grignard solution to 0 °C in an ice bath. Dissolve the acetone-d6 in 50 mL of anhydrous diethyl ether and add it to the dropping funnel. Add the acetone-d6 solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Workup: Cool the reaction mixture in an ice bath and slowly add 50 mL of saturated aqueous ammonium (B1175870) chloride solution to quench the reaction. Separate the ethereal layer and extract the aqueous layer with diethyl ether (2 x 25 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Isolation: Filter the solution to remove the drying agent and remove the solvent by rotary evaporation to yield the crude this compound.

Purification

The crude product can be purified by fractional distillation under atmospheric pressure.

Purification Protocol:

  • Set up a fractional distillation apparatus with a short Vigreux column.

  • Carefully transfer the crude product to the distillation flask and add boiling chips.

  • Heat the flask and collect the fraction boiling at approximately 102 °C, which corresponds to the boiling point of the non-deuterated tert-amyl alcohol.[7]

  • For higher purity, column chromatography on silica (B1680970) gel can be performed using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.

Analytical Characterization and Data

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Table of Physical and Spectroscopic Data:

PropertyValueReference
CAS Number75295-95-3[8]
Molecular FormulaC5H6D6O[8]
Molecular Weight94.19 g/mol [8]
Boiling Point~102 °C[7]
¹H NMR (CDCl₃)δ (ppm): 1.49 (q, 2H, -CH₂-), 0.88 (t, 3H, -CH₃)Expected
¹³C NMR (CDCl₃)δ (ppm): 72.8 (-C(OH)-), 36.5 (-CH₂-), 8.7 (-CH₃)Expected
Mass Spectrum (EI) m/z (%): 94 (M+), 76, 65Expected

Note: The NMR data is predicted based on the structure and may vary slightly. The mass spectrum will show a molecular ion peak at m/z 94, corresponding to the deuterated compound.

Visualization of Workflows

Synthesis Workflow

Synthesis_Workflow cluster_grignard Grignard Reagent Preparation cluster_reaction Grignard Reaction cluster_workup Workup & Isolation Mg Mg turnings EtMgBr Ethylmagnesium Bromide Mg->EtMgBr EtBr Bromoethane EtBr->EtMgBr Intermediate Alkoxide Intermediate EtMgBr->Intermediate Acetone_d6 Acetone-d6 Acetone_d6->Intermediate Quench Quench (aq. NH4Cl) Intermediate->Quench Extract Extraction (Et2O) Quench->Extract Dry Drying (MgSO4) Extract->Dry Evaporate Solvent Evaporation Dry->Evaporate Crude_Product Crude Product Evaporate->Crude_Product

Caption: Synthesis workflow for this compound.

Purification Workflow

Purification_Workflow Crude_Product Crude Product Distillation Fractional Distillation Crude_Product->Distillation Pure_Product Pure this compound Distillation->Pure_Product Analysis Spectroscopic Analysis (NMR, MS) Pure_Product->Analysis

Caption: Purification and analysis workflow.

References

Isotopic Purity of 1,1-Dimethyl-1-propanol-d6: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of 1,1-Dimethyl-1-propanol-d6, a deuterated analog of tert-amyl alcohol. This stable isotope-labeled compound serves as a valuable tool in various scientific disciplines, including as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and in the synthesis of deuterated pharmaceutical compounds like Simvastatin.[1][2] This document details the quantitative data regarding its isotopic and chemical purity, outlines the methodologies for its determination, and provides experimental protocols for its synthesis and analysis.

Data Presentation: Quantitative Purity Analysis

The isotopic and chemical purity of this compound are critical parameters that define its suitability for specific research applications. The following tables summarize the quantitative data derived from a typical Certificate of Analysis.

Table 1: Specifications for this compound

ParameterSpecification
Appearance Colourless Oil
Purity (GC) >95%
Isotopic Purity >95% by NMR

Table 2: Analytical Results for a Representative Batch

TestResult
Appearance Clear Colourless Oil
GC Purity 99.72%
Isotopic Purity >95% by NMR
NMR Conforms to Structure
¹³C NMR Conforms to Structure
GCMS Conforms to Structure

Synthesis of this compound

The synthesis of this compound can be achieved through a Grignard reaction, a powerful and versatile method for forming carbon-carbon bonds. This approach involves the reaction of a deuterated Grignard reagent with a suitable ketone.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol describes the synthesis of this compound from ethyl magnesium bromide and acetone-d6 (B32918).

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether

  • Acetone-d6 (isotopic purity ≥ 99 atom % D)

  • Anhydrous deuterium (B1214612) oxide (D₂O)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of ethyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings with stirring. The reaction is initiated when the solution turns cloudy and begins to reflux. Continue the addition at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Acetone-d6: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of acetone-d6 in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring. Control the rate of addition to maintain the reaction temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.

  • Quenching and Work-up: Cool the reaction mixture again to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide salt.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the ethereal layer. Extract the aqueous layer twice with diethyl ether. Combine the organic extracts.

  • Drying and Solvent Removal: Dry the combined organic layers over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent by rotary evaporation.

  • Purification: Purify the crude this compound by fractional distillation to obtain the final product.

G cluster_synthesis Synthesis of this compound Ethyl_Bromide Ethyl Bromide Grignard_Reagent Ethyl Magnesium Bromide (Grignard Reagent) Ethyl_Bromide->Grignard_Reagent Anhydrous Ether Mg Magnesium Mg->Grignard_Reagent Intermediate Magnesium Alkoxide Intermediate Grignard_Reagent->Intermediate Nucleophilic Addition Acetone_d6 Acetone-d6 Acetone_d6->Intermediate Product This compound Intermediate->Product Aqueous Workup (NH4Cl)

Synthesis of this compound via Grignard Reaction.

Analytical Methodologies for Isotopic Purity Determination

The determination of the isotopic purity of this compound is primarily accomplished using Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterium (²H) NMR is a direct and powerful technique for determining the isotopic enrichment of highly deuterated compounds. ¹H NMR can also be used to quantify the residual, non-deuterated species.

Sample Preparation:

  • Accurately weigh approximately 20-50 mg of this compound into an NMR tube.

  • Add approximately 0.6 mL of a suitable non-deuterated solvent (e.g., chloroform (B151607) or benzene).

  • Add a known amount of a suitable internal standard with a known deuterium concentration if absolute quantification is required.

NMR Acquisition Parameters (Example for a 400 MHz spectrometer):

  • Nucleus: ²H

  • Pulse Program: Standard single pulse experiment

  • Temperature: 298 K

  • Relaxation Delay (d1): 5 times the longest T₁ of the signals of interest (e.g., 10 s) to ensure full relaxation for accurate integration.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 64 or more).

Data Processing and Analysis:

  • Apply Fourier transformation, phasing, and baseline correction to the acquired Free Induction Decay (FID).

  • Integrate the signals corresponding to the deuterated methyl (CD₃) and methylene (B1212753) (CD₂) groups.

  • The relative integrals of these signals will confirm the deuterium distribution within the molecule. The overall isotopic enrichment can be calculated by comparing the total integral of the deuterated species to that of the internal standard.

G cluster_nmr Quantitative NMR Workflow Sample_Prep Sample Preparation (Analyte + Solvent + Standard) NMR_Acquisition NMR Data Acquisition (²H or ¹H) Sample_Prep->NMR_Acquisition Data_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Integration Signal Integration Data_Processing->Integration Calculation Isotopic Purity Calculation Integration->Calculation

Workflow for Isotopic Purity Determination by NMR.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique that separates the analyte from impurities and provides mass information, allowing for the determination of the distribution of isotopologues.

Sample Preparation:

GC-MS Parameters (Illustrative):

  • GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 150 °C.

    • Hold at 150 °C for 5 minutes.

  • MS Interface Temperature: 280 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 30-150.

Data Analysis:

  • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

  • Extract the mass spectrum for this peak.

  • Analyze the molecular ion region to determine the relative abundances of the different isotopologues (d₆, d₅, d₄, etc.). The molecular weight of the fully deuterated compound is 94.19 g/mol .

  • Calculate the isotopic purity by determining the percentage of the d₆ isotopologue relative to the sum of all observed isotopologues, after correcting for the natural abundance of isotopes.

G cluster_gcms GC-MS Analysis Workflow Sample_Injection Sample Injection GC_Separation GC Separation Sample_Injection->GC_Separation Ionization Electron Ionization (EI) GC_Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Data_Analysis Data Analysis (Isotopologue Distribution) Mass_Analysis->Data_Analysis

Workflow for Isotopic Purity Determination by GC-MS.

Conclusion

The isotopic purity of this compound is a critical parameter that underpins its utility in sensitive analytical and synthetic applications. This technical guide has provided a summary of the expected purity levels, detailed experimental protocols for its synthesis, and robust analytical methodologies for the verification of its isotopic enrichment. By employing the described NMR and GC-MS techniques, researchers can confidently ascertain the quality of this important stable isotope-labeled compound for their specific needs.

References

In-Depth Technical Guide on the NMR Spectral Data of 1,1-Dimethyl-1-propanol-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectral data for 1,1-dimethyl-1-propanol-d6, also known by its IUPAC name, 1,1,1-trideuterio-2-(trideuteriomethyl)butan-2-ol. Due to the limited availability of public domain experimental spectra for this specific deuterated compound, this guide presents predicted ¹H and ¹³C NMR spectral data based on the analysis of its non-deuterated analog, 2-methyl-2-butanol (B152257), and fundamental principles of NMR spectroscopy. Detailed experimental protocols for acquiring NMR spectra of this compound are also provided.

Chemical Structure and Nomenclature

  • Common Name: this compound

  • IUPAC Name: 1,1,1-trideuterio-2-(trideuteriomethyl)butan-2-ol

  • CAS Number: 75295-95-3

  • Molecular Formula: C₅H₆D₆O

  • Molecular Weight: 94.19 g/mol

  • Structure:

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the known spectral data of 2-methyl-2-butanol and the expected effects of deuterium (B1214612) substitution. In ¹H NMR, the deuterium substitution on the methyl groups will result in the absence of signals corresponding to these protons. In ¹³C NMR, the carbons directly attached to deuterium will exhibit a characteristic multiplet splitting pattern due to C-D coupling and will have a slightly upfield chemical shift compared to the corresponding protonated carbons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~1.5 - 1.6Quartet (q)2H-CH₂-
2~0.9Triplet (t)3H-CH₃
3Variable (typically 1-5)Singlet (s, broad)1H-OH

Table 2: Predicted ¹³C NMR Spectral Data for this compound

SignalPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-D coupling)Assignment
1~70Singlet (s)C-OH
2~35Singlet (s)-CH₂-
3~25Multiplet (septet-like)-CD₃
4~8Singlet (s)-CH₃

Experimental Protocols for NMR Spectroscopy

This section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent that does not have signals overlapping with the analyte's signals. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.

  • Concentration: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of a suitable internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

NMR Instrument Parameters

The following are general guidelines for setting up a modern NMR spectrometer (e.g., 400 MHz or higher).

3.2.1. ¹H NMR Spectroscopy

  • Nucleus: ¹H

  • Frequency: 400 MHz

  • Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Spectral Width: 12-16 ppm

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-5 seconds

  • Number of Scans: 8-16

  • Temperature: 298 K (25 °C)

3.2.2. ¹³C NMR Spectroscopy

  • Nucleus: ¹³C

  • Frequency: 100 MHz

  • Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30 on Bruker instruments).

  • Spectral Width: 0-220 ppm

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 128-1024 (or more, depending on concentration)

  • Temperature: 298 K (25 °C)

Data Processing
  • Apodization: Apply an exponential window function to improve the signal-to-noise ratio.

  • Fourier Transform: Perform a Fourier transform to convert the time-domain data (FID) into the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm).

  • Peak Picking and Integration: Identify all significant peaks and integrate their areas for ¹H NMR.

Visualization of NMR Data Interpretation Workflow

The following diagram illustrates the logical workflow for the interpretation of the NMR data to confirm the structure of this compound.

NMR_Interpretation_Workflow Workflow for Structural Elucidation using NMR cluster_1H 1H NMR Analysis cluster_13C 13C NMR Analysis cluster_Final Final Structure Confirmation H_Acquisition Acquire 1H Spectrum H_Signals Identify Signals: - Quartet (~1.5-1.6 ppm, 2H) - Triplet (~0.9 ppm, 3H) - Singlet (variable, 1H) H_Acquisition->H_Signals H_Assignment Assign Protons: -CH2- (Quartet) -CH3 (Triplet) -OH (Singlet) H_Signals->H_Assignment H_Structure Confirm Ethyl Group and Hydroxyl Proton H_Assignment->H_Structure Combine_Data Combine 1H and 13C Data H_Structure->Combine_Data C_Acquisition Acquire 13C Spectrum C_Signals Identify Signals: - ~70 ppm (C-OH) - ~35 ppm (-CH2-) - ~25 ppm (-CD3) - ~8 ppm (-CH3) C_Acquisition->C_Signals C_Assignment Assign Carbons: - Quaternary Carbon - Methylene Carbon - Deuterated Methyl Carbons - Methyl Carbon C_Signals->C_Assignment C_Structure Confirm Carbon Skeleton C_Assignment->C_Structure C_Structure->Combine_Data Final_Structure Elucidate Final Structure of This compound Combine_Data->Final_Structure

Caption: Logical workflow for the structural elucidation of this compound using ¹H and ¹³C NMR spectroscopy.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1,1-Dimethyl-1-propanol-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 1,1-dimethyl-1-propanol-d6. By combining established fragmentation principles of tertiary alcohols with the known mass shifts induced by deuterium (B1214612) labeling, this document offers a predictive framework for identifying and characterizing this isotopically labeled compound. The information presented is crucial for professionals in research and drug development who utilize deuterated standards in their analytical workflows.

Core Concepts in the Fragmentation of Tertiary Alcohols

Under electron ionization, tertiary alcohols like 1,1-dimethyl-1-propanol (2-methyl-2-butanol) undergo characteristic fragmentation pathways. The molecular ion peak is often weak or absent due to the instability of the initial radical cation.[1] The primary fragmentation mechanism is α-cleavage, which involves the cleavage of a C-C bond adjacent to the oxygen atom. This process leads to the formation of a stable oxonium ion and a radical. The stability of the resulting carbocation heavily influences the fragmentation pattern.[2]

For 1,1-dimethyl-1-propanol, the loss of an ethyl radical is favored, leading to a highly stable tertiary carbocation, which typically results in the base peak.[2] Another significant fragmentation pathway is the loss of a methyl radical.

Predicted Mass Spectrometry Data for this compound

The introduction of six deuterium atoms on the two methyl groups attached to the carbinol carbon in this compound results in predictable mass shifts in its mass spectrum compared to its non-deuterated analog. The following table summarizes the predicted quantitative data for the major fragments of this compound, based on the known fragmentation of 2-methyl-2-butanol.

Predicted m/z for this compoundCorresponding Fragment IonPredicted Relative Intensity (%)Fragmentation Pathway
94[M]+•Very LowMolecular Ion
79[M - CH3]•+Highα-cleavage (Loss of a methyl radical)
65[M - C2H5]•+Base Peakα-cleavage (Loss of an ethyl radical)
50[C3H3D2]+ModerateFurther fragmentation
45[C2H5O]+ModerateRearrangement and cleavage

Experimental Protocols

A detailed experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This protocol is a general guideline and may require optimization based on the specific instrumentation and analytical goals.

1. Sample Preparation

  • Solvent Selection: Use a volatile organic solvent compatible with GC-MS analysis, such as hexane, dichloromethane, or ethyl acetate.

  • Concentration: Prepare a dilute solution of the analyte, typically in the range of 1-10 µg/mL.

  • Vial Selection: Use standard 1.5 mL or 2 mL glass autosampler vials with screw caps (B75204) and PTFE/silicone septa.

  • Internal Standard (Optional): For quantitative analysis, the use of an appropriate internal standard is recommended.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

  • Mass Spectrometer: A mass spectrometer capable of electron ionization (EI) and scanning a mass range of at least m/z 20-200.

  • GC Column: A non-polar or medium-polarity capillary column is suitable for the separation of alcohols. A common choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless or split (e.g., 20:1 split ratio) depending on the sample concentration.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 2 minutes at 200 °C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 35-150.

    • Scan Rate: 2-3 scans/second.

3. Data Acquisition and Analysis

  • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

  • Identify the molecular ion and major fragment ions.

  • Compare the obtained spectrum with the predicted fragmentation pattern for confirmation.

Visualizations

Diagram of Predicted Fragmentation Pathways of this compound

fragmentation_pathways M [C(CD3)2(OH)CH2CH3]+• m/z = 94 (Molecular Ion) frag1 [C(CD3)2(OH)CH2]+ m/z = 79 M->frag1 - •CH3 frag2 [C(CD3)2(OH)]+ m/z = 65 (Base Peak) M->frag2 - •CH2CH3 frag3 [CD2COH]+• m/z = 50 frag1->frag3 - CH3D

Caption: Predicted EI fragmentation of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_ms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Dilute Sample Dilute Sample Add Internal Standard (Optional) Add Internal Standard (Optional) Dilute Sample->Add Internal Standard (Optional) Transfer to Vial Transfer to Vial Add Internal Standard (Optional)->Transfer to Vial Inject Sample Inject Sample Transfer to Vial->Inject Sample Separation on GC Column Separation on GC Column Inject Sample->Separation on GC Column Electron Ionization Electron Ionization Separation on GC Column->Electron Ionization Mass Analysis Mass Analysis Electron Ionization->Mass Analysis Acquire TIC and Mass Spectra Acquire TIC and Mass Spectra Mass Analysis->Acquire TIC and Mass Spectra Identify Peaks and Fragments Identify Peaks and Fragments Acquire TIC and Mass Spectra->Identify Peaks and Fragments Compare with Predicted Data Compare with Predicted Data Identify Peaks and Fragments->Compare with Predicted Data

References

A Technical Guide to 1,1-Dimethyl-1-propanol-d6 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,1-Dimethyl-1-propanol-d6, also known as tert-amyl alcohol-d6, is a deuterated analog of tert-amyl alcohol. This stable isotope-labeled compound serves as an invaluable tool in various stages of pharmaceutical research and development, primarily as an internal standard for quantitative bioanalysis and as a building block in the synthesis of deuterated drug molecules. Its near-identical physicochemical properties to the unlabeled counterpart, with a distinct mass difference, make it the gold standard for isotope dilution mass spectrometry (IDMS) techniques, ensuring high accuracy and precision in analytical measurements. This technical guide provides an in-depth overview of the commercial availability, key properties, and applications of this compound for researchers, scientists, and drug development professionals.

Commercial Suppliers and Product Specifications

A number of reputable chemical suppliers offer this compound for research and development purposes. The quality and specifications of the product can vary between suppliers, and it is crucial for researchers to select a product that meets the requirements of their specific application. Key parameters to consider include chemical purity, isotopic purity (isotopic enrichment), and the availability of a comprehensive Certificate of Analysis (CoA).

Below is a summary of prominent commercial suppliers and their typical product specifications.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )Chemical PurityIsotopic PurityAvailable Quantities
LEAP CHEM CO., LTD. [1]75295-95-3C₅H₆D₆O94.19Information available upon requestInformation available upon requestResearch and bulk quantities
Clearsynth [2]75295-95-3C₅H₆D₆O94.19High quality, CoA providedInformation available upon requestInquire for pricing and availability
MedChemExpress [3]75295-95-3C₅H₆D₆O94.19Information available upon requestInformation available upon requestVarious sizes available
LGC Standards [4][5]75295-95-3C₅H₆D₆O94.19>95% (GC)[6]>95% by NMR[6]Inquire for pricing and availability
Pharmaffiliates [7][8]75295-95-3C₅H₆D₆O94.19High purityInformation available upon requestInquire for stock status

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its proper handling, storage, and application in experimental settings.

PropertyValueReference
Appearance Clear Colourless to Light Yellow Oil[7]
Boiling Point 102.0 ± 0.0 °C at 760 mmHg[9]
Density 0.8 ± 0.1 g/cm³[9]
Flash Point 21.1 ± 0.0 °C[9]
Refractive Index 1.407[9]
Storage 2-8°C Refrigerator[2]
Solubility Soluble in Chloroform[6]

Applications in Drug Development

The primary applications of this compound in drug development stem from its utility as a stable isotope-labeled internal standard and as a synthetic precursor.

  • Internal Standard for Quantitative Bioanalysis: Due to its structural similarity and mass difference from its unlabeled counterpart, this compound is an ideal internal standard for quantifying analytes in complex biological matrices using LC-MS/MS or GC-MS. It helps to correct for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the analytical method.

  • Synthesis of Deuterated Drug Molecules: this compound can be used as a building block in the synthesis of deuterated pharmaceutical compounds.[2][4][7] For example, it is a known precursor in the synthesis of deuterium-labeled Simvastatin.[2][4][7] Deuteration of drug molecules can sometimes alter their metabolic profiles, potentially leading to improved pharmacokinetic properties.

Experimental Protocols

Quantification of a Small Molecule Drug in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol provides a general framework for the use of this compound as an internal standard for the quantification of a hypothetical small molecule drug in human plasma. Optimization of specific parameters will be required for the particular analyte of interest.

1. Materials and Reagents:

  • This compound (Internal Standard, IS)

  • Analyte of interest

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (analytical grade)

  • Ultrapure water

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or protein precipitation plates

2. Preparation of Solutions:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte in methanol.

  • IS Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Standard Solutions: Serially dilute the analyte stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of calibration standards.

  • IS Working Solution: Dilute the IS stock solution with the same diluent to a final concentration (e.g., 100 ng/mL).

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, calibrator, or quality control (QC) sample in a microcentrifuge tube, add 10 µL of the IS working solution.

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

4. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Develop a suitable gradient to achieve good separation of the analyte and IS.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode, depending on the analyte.

    • MRM Transitions: Determine the optimal precursor ion to product ion transitions for both the analyte and the IS by infusing individual standard solutions.

5. Data Analysis:

  • Integrate the peak areas for the analyte and the IS.

  • Calculate the peak area ratio (Analyte Area / IS Area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add IS (this compound) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc Liquid Chromatography (Separation) reconstitute->lc ms Mass Spectrometry (Detection - MRM) lc->ms integrate Peak Integration ms->integrate ratio Calculate Area Ratio (Analyte/IS) integrate->ratio curve Calibration Curve ratio->curve quantify Quantification curve->quantify metabolic_stability_workflow cluster_incubation Incubation cluster_quenching Reaction Termination cluster_analysis Analysis mix Mix Test Compound with HLM preincubate Pre-incubate at 37°C mix->preincubate start_reaction Add NADPH (Start Reaction) preincubate->start_reaction time_points Incubate and Sample at Time Points start_reaction->time_points quench Quench with Acetonitrile + Internal Standard time_points->quench centrifuge Centrifuge quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Calculate % Remaining lcms->data plot Plot ln(% Remaining) vs. Time data->plot clearance Determine CLint plot->clearance metabolic_pathway TAA_d6 This compound Glucuronide Glucuronide Conjugate-d6 TAA_d6->Glucuronide Glucuronidation Diol 2-Methyl-2,3-butanediol-d6 TAA_d6->Diol Oxidation Excretion Excretion Glucuronide->Excretion Diol->Excretion

References

An In-depth Technical Guide to Deuterium Labeling of Tert-Amyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, analysis, and applications of deuterium-labeled tert-amyl alcohol. It is designed to be a valuable resource for researchers in drug development, metabolic studies, and analytical chemistry who require stable isotope-labeled compounds for their work.

Introduction

Deuterium-labeled compounds are indispensable tools in modern scientific research. The substitution of hydrogen with its stable isotope, deuterium (B1214612), provides a subtle yet powerful modification that enables a wide range of applications without significantly altering the chemical properties of the molecule. Tert-amyl alcohol (2-methyl-2-butanol), a tertiary alcohol with various industrial and pharmaceutical applications, is a valuable candidate for deuterium labeling.[1][2] Its deuterated isotopologues serve as crucial internal standards for mass spectrometry, probes for metabolic studies, and tools for elucidating reaction mechanisms.[3] This guide details the primary methods for synthesizing deuterium-labeled tert-amyl alcohol, the analytical techniques for its characterization, and its key applications in research and development.

Synthesis of Deuterium-Labeled Tert-Amyl Alcohol

Several methods can be employed to introduce deuterium into the tert-amyl alcohol molecule. The choice of method depends on the desired labeling pattern, the required isotopic purity, and the available starting materials.

Grignard Reaction with Deuterated Reagents

The Grignard reaction is a versatile and highly effective method for constructing the carbon skeleton of tert-amyl alcohol while incorporating deuterium at specific positions.[4] By using deuterated starting materials, such as a deuterated Grignard reagent and/or a deuterated ketone, various isotopologues of tert-amyl alcohol can be synthesized with high isotopic enrichment.

A common route involves the reaction of a deuterated ethylmagnesium halide with deuterated acetone (B3395972), followed by quenching with a deuterium source. This can theoretically lead to the synthesis of perdeuterated tert-amyl alcohol.

Experimental Protocol: Synthesis of Tert-Amyl-d₁₂-Alcohol via Grignard Reaction

This protocol is adapted from a method for the synthesis of deuterated tert-butanol (B103910) and is expected to yield highly enriched perdeuterated tert-amyl alcohol.[5]

Materials:

  • Deuterated ethyl iodide (C₂D₅I)

  • Magnesium turnings

  • Deuterated acetone ((CD₃)₂CO)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Deuterium oxide (D₂O)

  • Deuterated sulfuric acid (D₂SO₄) (catalytic amount)

  • Standard glassware for Grignard reaction under inert atmosphere

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a solution of deuterated ethyl iodide in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated with gentle heating if necessary. Once the reaction starts, the remaining deuterated ethyl iodide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent (C₂D₅MgI).

  • Reaction with Deuterated Acetone: The Grignard reagent solution is cooled in an ice bath. A solution of deuterated acetone in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.

  • Hydrolysis: The reaction mixture is cooled again in an ice bath. The reaction is quenched by the slow, dropwise addition of a solution of a catalytic amount of deuterated sulfuric acid in deuterium oxide.

  • Workup and Purification: The resulting mixture is transferred to a separatory funnel. The ether layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation. The crude deuterated tert-amyl alcohol is then purified by fractional distillation.

Expected Yield and Isotopic Purity:

Based on similar preparations of deuterated tertiary alcohols, this method is expected to yield the desired product with high chemical purity (>99%) and high isotopic abundance (>99 atom % D).[5]

Catalytic Hydrogen-Deuterium (H/D) Exchange

Catalytic H/D exchange is an alternative method for introducing deuterium into organic molecules. This method involves the use of a heterogeneous or homogeneous catalyst to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source, typically deuterium oxide (D₂O).[6][7] For tertiary alcohols, this method can be challenging due to steric hindrance around the carbinol carbon. However, with the appropriate catalyst and reaction conditions, deuterium can be incorporated.

Experimental Protocol: Catalytic H/D Exchange of Tert-Amyl Alcohol

This is a general procedure for the deuteration of alcohols using a heterogeneous catalyst. Optimization of reaction time and temperature may be necessary for tert-amyl alcohol.

Materials:

  • Tert-amyl alcohol

  • Deuterium oxide (D₂O)

  • Raney Nickel (or another suitable catalyst like Platinum on carbon)[2][8]

  • Autoclave or a high-pressure reaction vessel

Procedure:

  • Reaction Setup: In a high-pressure reaction vessel, place tert-amyl alcohol, deuterium oxide in a significant molar excess (e.g., 10-20 fold), and a catalytic amount of Raney Nickel (e.g., 5-10 wt%).

  • Reaction: The vessel is sealed, purged with an inert gas, and then pressurized with deuterium gas (D₂) to a desired pressure (e.g., 10-50 bar). The reaction mixture is heated to a temperature in the range of 100-150 °C with vigorous stirring. The reaction is allowed to proceed for a specified time (e.g., 24-72 hours).

  • Workup and Purification: After cooling to room temperature and venting the deuterium gas, the catalyst is removed by filtration. The resulting mixture is extracted with a suitable organic solvent (e.g., diethyl ether). The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by distillation. The deuterated tert-amyl alcohol is then purified by fractional distillation.

Data Presentation: Comparison of Synthesis Methods

The choice of synthesis method will impact the final yield and isotopic purity of the deuterated tert-amyl alcohol. The following table summarizes the expected quantitative data for the described methods.

Synthesis MethodTarget IsotopologueTypical Yield (%)Isotopic Purity (atom % D)AdvantagesDisadvantages
Grignard Reaction Tert-amyl-d₁₂-alcohol70-85[5]>99[5]High isotopic purity, specific labeling patterns possible.Requires deuterated starting materials which can be expensive.
Catalytic H/D Exchange Tert-amyl-dₓ-alcohol50-7080-95Uses readily available D₂O as the deuterium source.May result in a mixture of isotopologues, lower isotopic purity, and potential for side reactions.

Note: The data for the Grignard reaction is based on the synthesis of a similar deuterated tertiary alcohol.[5] The data for the catalytic H/D exchange are estimates based on general procedures for alcohol deuteration.

Analytical Characterization

The successful synthesis and purification of deuterium-labeled tert-amyl alcohol must be confirmed by appropriate analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the position and extent of deuterium incorporation.

  • ¹H NMR: In the ¹H NMR spectrum of a deuterated compound, the signals corresponding to the positions where hydrogen has been replaced by deuterium will be absent or significantly reduced in intensity.[9][10]

  • ¹³C NMR: The ¹³C NMR spectrum will show changes in the multiplicity of the carbon signals due to coupling with deuterium (a triplet for a CD group, a quintet for a CD₂ group, and a septet for a CD₃ group).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the deuterated compound and to quantify the isotopic enrichment.[4][11] The mass spectrum of a deuterated compound will show a molecular ion peak shifted to a higher m/z value corresponding to the number of deuterium atoms incorporated. The isotopic distribution of the molecular ion cluster can be used to calculate the isotopic purity.[1]

Fragmentation Pattern: The mass spectrum of tert-amyl alcohol is characterized by a weak or absent molecular ion peak.[12] The major fragmentation pathways include α-cleavage and dehydration.[13][14] For deuterated analogs, the masses of the fragment ions will be shifted according to the location of the deuterium atoms, providing valuable structural information.

Applications in Research and Drug Development

Deuterium-labeled tert-amyl alcohol is a valuable tool in various scientific disciplines.

Internal Standards in Quantitative Mass Spectrometry

Deuterated compounds are considered the gold standard for internal standards in quantitative LC-MS analysis.[15] Because they have nearly identical physicochemical properties to their non-labeled counterparts, they co-elute during chromatography and experience the same matrix effects, leading to highly accurate and precise quantification. Deuterated tert-amyl alcohol can be used as an internal standard for the analysis of tert-amyl alcohol itself or for structurally related analytes in biological matrices.

Metabolic Studies

Deuterium labeling is a powerful technique for tracing the metabolic fate of drugs and other xenobiotics.[3][16][17][18] The biotransformation of tert-amyl alcohol involves oxidation to various metabolites.[3] By using deuterium-labeled tert-amyl alcohol, researchers can track the metabolic pathways and identify the resulting metabolites with high sensitivity and specificity using mass spectrometry. This is crucial for understanding the pharmacokinetics and potential toxicity of the compound.

Metabolic Switching: Deuteration at a site of metabolic oxidation can slow down the rate of metabolism at that position due to the kinetic isotope effect. This can lead to a phenomenon known as "metabolic switching," where the metabolism is redirected to other sites in the molecule.[16] Studying the metabolic switching of deuterated tert-amyl alcohol can provide insights into the enzymes responsible for its metabolism and the potential for altering its metabolic profile.

Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect, the change in reaction rate upon isotopic substitution, is a fundamental tool for elucidating reaction mechanisms. By comparing the reaction rates of deuterated and non-deuterated tert-amyl alcohol, researchers can determine whether a C-H bond is broken in the rate-determining step of a reaction.

Visualizations

Diagrams of Signaling Pathways and Workflows

Synthesis_of_Deuterated_tert_Amyl_Alcohol cluster_grignard Grignard Reaction cluster_exchange Catalytic H/D Exchange Et_D5_I C₂D₅I Grignard C₂D₅MgI Et_D5_I->Grignard Mg Mg Mg->Grignard Intermediate Intermediate Alkoxide Grignard->Intermediate Acetone_D6 (CD₃)₂CO Acetone_D6->Intermediate TAA_D12 tert-Amyl-d₁₂-alcohol Intermediate->TAA_D12 D2O D₂O, D⁺ D2O->TAA_D12 TAA tert-Amyl Alcohol TAA_Dx tert-Amyl-dₓ-alcohol TAA->TAA_Dx D2O_source D₂O D2O_source->TAA_Dx Catalyst Catalyst (e.g., Raney Ni) Catalyst->TAA_Dx

Caption: Synthetic routes to deuterium-labeled tert-amyl alcohol.

Analytical_Workflow Sample Deuterated tert-Amyl Alcohol Sample NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS Structure Structural Confirmation (Position of D) NMR->Structure Purity Isotopic Enrichment (atom % D) MS->Purity

Caption: Analytical workflow for deuterated tert-amyl alcohol.

Application_Pathways Deuterated_TAA Deuterated tert-Amyl Alcohol Internal_Standard Internal Standard (Quantitative MS) Deuterated_TAA->Internal_Standard Metabolic_Studies Metabolic Fate (Pharmacokinetics) Deuterated_TAA->Metabolic_Studies KIE_Studies Kinetic Isotope Effect (Reaction Mechanisms) Deuterated_TAA->KIE_Studies

Caption: Key applications of deuterium-labeled tert-amyl alcohol.

Conclusion

Deuterium-labeled tert-amyl alcohol is a versatile and valuable tool for researchers in the pharmaceutical and chemical sciences. The synthetic methods outlined in this guide, particularly the Grignard reaction, provide access to highly enriched, specifically labeled compounds. The analytical techniques described are essential for ensuring the quality and integrity of these labeled materials. The applications of deuterated tert-amyl alcohol as an internal standard, a probe for metabolic studies, and a tool for mechanistic investigations highlight its importance in advancing our understanding of chemical and biological processes. This guide serves as a foundational resource for the synthesis, analysis, and effective utilization of these powerful isotopic tracers.

References

Methodological & Application

Application Notes and Protocols for the Use of 1,1-Dimethyl-1-propanol-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1,1-Dimethyl-1-propanol-d6 (also known as tert-amyl alcohol-d6) as an internal standard in quantitative analytical methods. This deuterated standard is particularly valuable for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) applications, ensuring accuracy and precision in the determination of volatile and semi-volatile organic compounds.

Principle of Internal Standardization with this compound

Internal standards are essential in analytical chemistry to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. A deuterated internal standard like this compound is ideal because it is chemically almost identical to its non-deuterated analog, tert-amyl alcohol, and other similar small volatile alcohols. This chemical similarity ensures that it behaves in a comparable manner during extraction, derivatization, and chromatographic separation. However, its different mass allows it to be distinguished from the analyte of interest by a mass spectrometer.

The fundamental principle of this method is based on the consistent ratio of the analytical signal of the analyte to the signal of the internal standard. A known amount of this compound is added to all samples, calibration standards, and quality control samples at the beginning of the analytical process. The quantification of the target analyte is then performed by calculating the ratio of its peak area to the peak area of this compound. This ratio is then plotted against the concentration of the analyte in the calibration standards to generate a calibration curve.

cluster_0 Sample & Standard Preparation cluster_1 Analytical Measurement cluster_2 Quantification Sample Unknown Sample IS Add Known Amount of This compound Sample->IS Cal_Std Calibration Standards Cal_Std->IS Analysis GC-MS or LC-MS Analysis IS->Analysis Analyte_Signal Measure Analyte Signal (Peak Area) Analysis->Analyte_Signal IS_Signal Measure IS Signal (Peak Area) Analysis->IS_Signal Ratio Calculate Analyte/IS Ratio Analyte_Signal->Ratio IS_Signal->Ratio Cal_Curve Generate Calibration Curve (Ratio vs. Concentration) Ratio->Cal_Curve Quantify Determine Analyte Concentration in Unknown Sample Cal_Curve->Quantify

Caption: Principle of internal standardization workflow.

Applications

This compound is a suitable internal standard for a variety of applications, including:

  • Clinical and Forensic Toxicology: Particularly for the quantification of ethanol (B145695) and other volatile alcohols in blood and other biological matrices. The use of a deuterated internal standard is critical in forensic settings to ensure legally defensible data.

  • Environmental Analysis: For the determination of volatile organic compounds (VOCs) in water, soil, and air samples.

  • Pharmaceutical Analysis: In the synthesis of deuterated active pharmaceutical ingredients (APIs) such as Simvastatin, and for quality control of residual solvents in pharmaceutical products.[1]

  • Food and Beverage Industry: For the analysis of flavor and fragrance compounds, as well as fermentation byproducts.

Quantitative Data Summary

The following tables summarize typical quantitative performance data from methods utilizing tert-amyl alcohol or similar compounds as internal standards, which can be expected to be comparable when using this compound.

Table 1: Linearity Data for Blood Alcohol Analysis using a similar Internal Standard (tert-butanol) by Headspace GC-FID

AnalyteConcentration Range (g/L)Correlation Coefficient (r²)
Ethanol0.5 - 4.00.99994

Data adapted from a validation study of a GC/HS method for ethanol quantification using tert-butanol (B103910) as an internal standard.[2][3]

Table 2: Method Detection and Quantification Limits

AnalyteLimit of Detection (LOD) (g/L)Limit of Quantification (LOQ) (g/L)
Ethanol0.0670.223

Data derived from a validation study utilizing tert-butanol as an internal standard.[2][3]

Experimental Protocol: Quantification of Volatile Alcohols in Blood by Headspace GC-MS

This protocol provides a detailed methodology for the quantitative analysis of volatile alcohols (e.g., ethanol, methanol, isopropanol) in whole blood using this compound as an internal standard.

Materials and Reagents
Preparation of Solutions
  • Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of this compound in deionized water.

  • IS Working Solution: Dilute the IS stock solution with deionized water to a final concentration of 10 µg/mL.

  • Analyte Stock Solution: Prepare a 10 mg/mL stock solution of each target alcohol in deionized water.

  • Calibration Standards: Prepare a series of calibration standards by spiking blank whole blood with the analyte stock solutions to achieve a concentration range relevant to the application (e.g., 0.1 to 4.0 g/L).

Sample Preparation
  • Pipette 0.5 mL of calibrator, quality control sample, or unknown blood sample into a 20 mL headspace vial.

  • Add 1.0 mL of the IS working solution to each vial.

  • Immediately seal the vials with PTFE-lined septa and aluminum caps.

  • Vortex each vial for 10 seconds to ensure thorough mixing.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Headspace Autosampler: Agilent 7697A or equivalent.

Table 3: GC-MS Parameters

ParameterSetting
Headspace Sampler
Oven Temperature85°C
Loop Temperature95°C
Transfer Line Temperature105°C
Vial Equilibration Time15 minutes
Injection Volume1 mL
GC Inlet
Inlet Temperature200°C
Split Ratio20:1
GC Column
Column TypeDB-ALC1 (30 m x 0.32 mm x 1.8 µm) or equivalent
Carrier GasHelium
Flow Rate1.2 mL/min (constant flow)
Oven Program
Initial Temperature40°C, hold for 5 minutes
Ramp Rate10°C/min to 100°C
Mass Spectrometer
Ion Source Temperature230°C
Quadrupole Temperature150°C
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Acquisition ModeSelected Ion Monitoring (SIM)

Table 4: Selected Ion Monitoring (SIM) Parameters

AnalyteQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
Methanol3129
Ethanol4531, 46
Isopropanol4543
This compound 65 94

Note: The specific ions for this compound should be confirmed by direct infusion or injection of a standard solution.

Data Analysis and Quantification
  • Integrate the peak areas for the quantifier ions of each analyte and the internal standard.

  • Calculate the response ratio for each analyte in all standards and samples using the following formula: Response Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)

  • Construct a calibration curve by plotting the response ratio of the calibration standards against their respective concentrations.

  • Determine the concentration of the analytes in the unknown samples by interpolating their response ratios from the calibration curve.

cluster_prep Sample Preparation cluster_analysis Headspace GC-MS Analysis cluster_data Data Processing & Quantification start Blood Sample (0.5 mL) add_is Add IS Working Solution (1.0 mL of 10 µg/mL This compound) start->add_is seal Seal Headspace Vial add_is->seal vortex Vortex (10s) seal->vortex incubate Incubate Vial (85°C for 15 min) vortex->incubate inject Inject Headspace Gas (1 mL) incubate->inject gc_sep GC Separation inject->gc_sep ms_detect MS Detection (SIM Mode) gc_sep->ms_detect integrate Integrate Peak Areas ms_detect->integrate ratio Calculate Response Ratios (Analyte/IS) integrate->ratio calibrate Generate Calibration Curve ratio->calibrate quantify Quantify Analyte Concentration calibrate->quantify

Caption: Experimental workflow for blood alcohol analysis.

Conclusion

This compound is a highly effective internal standard for the quantitative analysis of volatile organic compounds by GC-MS and LC-MS. Its chemical similarity to many small alcohol analytes ensures it accurately corrects for variations in sample preparation and instrument performance. The detailed protocol provided serves as a robust starting point for method development and validation in various research and routine testing environments. The use of this deuterated internal standard will contribute to the generation of high-quality, reliable, and defensible analytical data.

References

Application Notes and Protocols for 1,1-Dimethyl-1-propanol-d6 in Quantitative NMR (qNMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that provides direct measurement of the concentration and purity of substances without the need for identical reference standards. The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a resonance signal and the number of nuclei contributing to that signal. The use of a high-purity internal standard is crucial for accurate and precise quantification.

This document provides a comprehensive guide to utilizing 1,1-dimethyl-1-propanol-d6 as an internal standard for ¹H qNMR analysis. Its simple spectrum, with signals in a relatively uncrowded region, makes it a potentially valuable tool for the quantification of a wide range of analytes.

Properties of this compound as a qNMR Standard

This compound, also known as tert-amyl alcohol-d6, possesses several characteristics that make it suitable as a qNMR internal standard:

  • Simplified ¹H NMR Spectrum: Deuteration of the two methyl groups leaves only the signals for the ethyl group protons (a quartet and a triplet) and the hydroxyl proton. This simplicity minimizes the potential for signal overlap with the analyte.

  • Chemical Stability: As a tertiary alcohol, it is chemically inert under typical NMR conditions and is unlikely to react with a broad range of analytes or deuterated solvents.

  • Solubility: It exhibits good solubility in common organic deuterated solvents such as chloroform-d (B32938) (CDCl₃), dimethyl sulfoxide-d6 (DMSO-d₆), and methanol-d4 (B120146) (CD₃OD). It has moderate solubility in water (D₂O).

  • Signal Position: The signals of the ethyl group appear in the aliphatic region of the spectrum, which is often less crowded, reducing the likelihood of overlap with analyte signals, particularly for aromatic compounds.

  • Low Volatility: With a boiling point of approximately 102°C, it is less volatile than some other low molecular weight standards, which minimizes errors during sample preparation.

Predicted ¹H NMR Spectral Data of this compound

The ¹H NMR spectrum of this compound will show signals corresponding to the ethyl group (-CH₂CH₃) and the hydroxyl proton (-OH). Based on data for the non-deuterated analogue (tert-amyl alcohol), the expected chemical shifts in common deuterated solvents are summarized in the table below. The hydroxyl proton signal is often broad and its chemical shift is highly dependent on concentration, temperature, and solvent. In D₂O, the hydroxyl proton will exchange with deuterium (B1214612) and become invisible.

Deuterated Solvent-CH₂- (quartet)-CH₃ (triplet)-OH (singlet, broad)
CDCl₃ ~1.48 ppm~0.92 ppmVariable, ~1.55 ppm
DMSO-d₆ ~1.35 ppm~0.85 ppm~4.19 ppm
CD₃OD ~1.40 ppm~0.90 ppmExchanges with solvent
D₂O ~1.45 ppm~0.80 ppmExchanges with solvent

Note: These are estimated chemical shifts and may vary based on experimental conditions.

Experimental Protocols

A generalized workflow for qNMR analysis involves sample preparation, data acquisition, and data processing.

qNMR_Workflow General qNMR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh analyte weigh_standard Accurately weigh This compound weigh_analyte->weigh_standard dissolve Dissolve in deuterated solvent weigh_standard->dissolve transfer Transfer to NMR tube dissolve->transfer instrument_setup Instrument Setup (Tuning, Locking, Shimming) transfer->instrument_setup set_params Set Quantitative Parameters (Pulse angle, Relaxation delay) instrument_setup->set_params acquire_data Acquire FID set_params->acquire_data fourier_transform Fourier Transform acquire_data->fourier_transform phase_baseline Phase and Baseline Correction fourier_transform->phase_baseline integrate Integrate Signals phase_baseline->integrate calculate Calculate Purity/Concentration integrate->calculate

Caption: General workflow for a qNMR experiment.

4.1. Sample Preparation

Accurate sample preparation is critical for reliable qNMR results.

  • Weighing: Accurately weigh 5-20 mg of the analyte and a suitable amount of this compound into a clean, dry vial using a calibrated microbalance. The molar ratio of the analyte to the internal standard should ideally be close to 1:1 to ensure comparable signal intensities.

  • Dissolution: Add a precise volume (e.g., 0.6 mL) of the chosen deuterated solvent to the vial.

  • Homogenization: Ensure complete dissolution of both the analyte and the internal standard by vortexing or gentle sonication. The solution must be homogeneous.

  • Transfer: Transfer the solution to a high-quality NMR tube.

Sample_Prep qNMR Sample Preparation Workflow start Start weigh_analyte Weigh Analyte (m_A) start->weigh_analyte weigh_is Weigh Internal Standard (m_IS) start->weigh_is combine Combine in Vial weigh_analyte->combine weigh_is->combine add_solvent Add Deuterated Solvent (e.g., 0.6 mL) combine->add_solvent vortex Vortex/Sonicate to Dissolve add_solvent->vortex transfer Transfer to NMR Tube vortex->transfer end Ready for NMR transfer->end

Caption: Detailed sample preparation workflow.

4.2. NMR Data Acquisition

To obtain accurate quantitative data, specific acquisition parameters must be used.

  • Pulse Angle: Use a calibrated 90° pulse angle for maximum signal intensity.

  • Relaxation Delay (d1): This is a critical parameter. Set a long relaxation delay to ensure complete T1 relaxation for all signals to be integrated. A conservative value is 5 to 7 times the longest T1 of any signal of interest (analyte or standard).

  • Acquisition Time (at): Ensure the acquisition time is sufficient for the Free Induction Decay (FID) to decay completely, which aids in achieving a flat baseline.

  • Number of Scans (ns): Adjust the number of scans to achieve an adequate signal-to-noise ratio (S/N > 250:1 is recommended for high precision).

Recommended NMR Parameters:

ParameterRecommended ValuePurpose
Pulse Angle (p1)90°Maximize signal intensity
Relaxation Delay (d1)≥ 5 x T₁ₘₐₓEnsure complete relaxation for accurate integration
Acquisition Time (at)> 3 sAllow full decay of FID for better baseline
Number of Scans (ns)16 - 128Achieve sufficient Signal-to-Noise ratio

4.3. Data Processing and Analysis

Consistent and careful data processing is essential for accurate results.

  • Fourier Transform: Apply an exponential window function with a line broadening (LB) of 0.3 Hz before Fourier transformation to improve the S/N ratio without significantly distorting the signal shape.

  • Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply an automatic baseline correction and manually verify its quality across the entire spectrum, especially around the signals of interest.

  • Integration: Manually integrate the well-resolved, non-overlapping signals of the analyte and the internal standard (either the quartet or the triplet of the ethyl group of this compound). The integration regions should be consistent for all spectra being compared.

Calculation of Purity:

The purity of the analyte can be calculated using the following equation:

Purity_analyte (%) = (I_analyte / I_is) * (N_is / N_analyte) * (M_analyte / M_is) * (m_is / m_analyte) * Purity_is

Where:

  • I: Integral value of the signal

  • N: Number of protons for the integrated signal

  • M: Molar mass

  • m: Weighed mass

  • Purity_is: Certified purity of the internal standard

Data_Analysis qNMR Data Analysis Workflow fid Acquired FID ft Fourier Transform (with Line Broadening) fid->ft phasing Manual Phasing ft->phasing baseline Baseline Correction phasing->baseline integration Manual Integration of Analyte and IS Signals baseline->integration calculation Purity Calculation integration->calculation result Final Purity Value calculation->result

Caption: Workflow for qNMR data analysis.

Example Quantitative Data

The following table presents a hypothetical example of quantitative data for the purity determination of an analyte ("Analyte Y") using this compound as the internal standard. The quartet signal of the methylene (B1212753) group (-CH₂-) of the standard at ~1.48 ppm is used for quantification.

Experimental Parameters:

  • Analyte Y: Molar Mass = 200.0 g/mol , Signal for integration at 7.5 ppm (doublet, 1H)

  • This compound (IS): Molar Mass = 94.18 g/mol , Purity = 99.8%, Signal for integration at ~1.48 ppm (quartet, 2H)

Quantitative Results (Hypothetical):

Sample IDMass Analyte (mg)Mass IS (mg)Integral Analyte (I_analyte)Integral IS (I_is)Calculated Purity (%)
Y-0110.255.121.001.0598.7
Y-0210.515.201.031.0699.1
Y-0310.335.151.011.0498.9
Average 98.9
RSD (%) 0.20

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Poor Signal-to-Noise Insufficient number of scans or low sample concentration.Increase the number of scans or prepare a more concentrated sample.
Signal Overlap Inappropriate choice of solvent; analyte signals overlap with standard's ethyl group signals.Select a different deuterated solvent to shift the signals. If overlap persists, another internal standard may be necessary.
Inaccurate Integration Poor phasing or baseline correction; short relaxation delay (d1).Manually re-process the spectrum with careful phasing and baseline correction. Ensure d1 is at least 5-7 times the longest T₁.
Poor Reproducibility Inaccurate weighing; inhomogeneous sample solution.Use a calibrated microbalance and ensure complete dissolution of both analyte and standard before transferring to the NMR tube.

Conclusion

This compound is a promising internal standard for ¹H qNMR spectroscopy due to its simple spectrum, chemical stability, and good solubility in common organic NMR solvents. By following the detailed protocols for sample preparation, data acquisition, and data processing outlined in these application notes, researchers can achieve accurate and reproducible quantification of a wide variety of analytes. The use of its ethyl group signals for quantification makes it particularly suitable for analyses where the aromatic region of the spectrum is congested.

Application Notes and Protocols for GC-MS Analysis Using 1,1-Dimethyl-1-propanol-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of volatile and semi-volatile organic compounds using Gas Chromatography-Mass Spectrometry (GC-MS) with 1,1-Dimethyl-1-propanol-d6 as an internal standard. The use of a deuterated internal standard is a robust method that enhances the accuracy and precision of analytical results by correcting for variations during sample preparation and instrumental analysis.

Introduction to Internal Standardization in GC-MS

Quantitative analysis by GC-MS relies on the principle that the instrument's response is proportional to the amount of the analyte present. However, variations in sample injection volume, extraction efficiency, and instrument response can introduce errors. An internal standard (IS) is a compound with similar chemical and physical properties to the analyte(s) of interest, which is added at a constant, known concentration to all samples, calibration standards, and quality controls. By comparing the response of the analyte to the response of the internal standard, these variations can be effectively normalized, leading to more accurate and reproducible results.

1.1. Advantages of Using a Deuterated Internal Standard

Deuterated internal standards, such as this compound, are considered the gold standard for quantitative mass spectrometry for several reasons:

  • Similar Physicochemical Properties: Deuterated standards have nearly identical chemical and physical properties to their non-deuterated counterparts. This ensures they behave similarly during sample preparation (e.g., extraction, derivatization) and chromatographic separation.

  • Co-elution with Analyte: The deuterated standard will co-elute or elute very close to the native analyte, ensuring that any matrix effects or variations in ionization efficiency at that specific retention time affect both compounds similarly.

  • Mass Spectrometric Distinction: Despite their similar chromatographic behavior, the deuterated standard is easily distinguished from the native analyte by the mass spectrometer due to its higher mass. This allows for independent quantification of both compounds.

1.2. Properties of this compound

This compound is the deuterated analog of tert-amyl alcohol. Its properties make it a suitable internal standard for the analysis of various volatile and semi-volatile organic compounds, particularly other alcohols, ketones, and esters.

PropertyValue
Chemical Formula C₅H₆D₆O
Molecular Weight 94.18 g/mol [1]
Boiling Point ~102 °C (similar to non-deuterated form)
Solubility Soluble in common organic solvents (e.g., methanol (B129727), ethanol, acetone, dichloromethane)
IUPAC Name 2-methylbutan-2-ol-d6

Applications

While specific published applications detailing the use of this compound are not extensively available, its properties make it an excellent candidate for an internal standard in the following GC-MS applications:

  • Forensic Toxicology: Quantification of alcohols, solvents, and other volatile substances in biological matrices such as blood and urine.

  • Environmental Analysis: Monitoring of volatile organic compounds (VOCs) in water, soil, and air samples.

  • Food and Beverage Industry: Analysis of flavor and fragrance compounds, as well as contaminants.

  • Pharmaceutical Development: Quantification of residual solvents in drug substances and products.

  • Metabolomics: As an internal standard in untargeted and targeted metabolomics studies to improve the reliability of quantification of small molecule metabolites.[2][3][4][5]

Experimental Protocols

The following protocols are representative methodologies for the use of this compound as an internal standard in GC-MS analysis. Optimization of these protocols for specific analytes and matrices is recommended.

3.1. Preparation of Standards and Samples

3.1.1. Stock Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of the neat analyte into a 10 mL volumetric flask. Dissolve and dilute to the mark with a suitable solvent (e.g., methanol).

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with the same solvent as the analyte stock solution.

3.1.2. Calibration Standards Prepare a series of calibration standards by serial dilution of the analyte stock solution to cover the expected concentration range of the analyte in the samples. A constant amount of the internal standard working solution is added to each calibration standard.

Example Calibration Curve Preparation:

Calibration LevelVolume of Analyte Working Stock (e.g., 10 µg/mL)Volume of IS Working Stock (e.g., 10 µg/mL)Final Volume (with solvent)Final Analyte Concentration (ng/mL)Final IS Concentration (ng/mL)
110 µL100 µL1 mL1001000
225 µL100 µL1 mL2501000
350 µL100 µL1 mL5001000
4100 µL100 µL1 mL10001000
5250 µL100 µL1 mL25001000
6500 µL100 µL1 mL50001000

3.1.3. Sample Preparation The following are generalized sample preparation protocols. The key is to add the internal standard early in the process to account for any analyte loss during sample handling.

  • Liquid Samples (e.g., Water, Beverages):

    • To 1 mL of the liquid sample in a GC vial, add a known amount of the internal standard working solution (e.g., 10 µL of a 100 µg/mL solution).

    • Vortex to mix thoroughly.

    • The sample is now ready for GC-MS analysis. For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary.

  • Solid Samples (e.g., Soil, Food):

    • Accurately weigh a known amount of the homogenized solid sample (e.g., 1 g) into a centrifuge tube.

    • Add a known amount of the internal standard working solution.

    • Add a suitable extraction solvent (e.g., 5 mL of methanol or dichloromethane).

    • Vortex or sonicate for a specified time to extract the analytes.

    • Centrifuge to pellet the solid material.

    • Transfer the supernatant to a clean GC vial for analysis.

  • Biological Samples (e.g., Blood, Urine) - Headspace Analysis:

    • Pipette a known volume of the biological fluid (e.g., 0.5 mL of blood) into a headspace vial.

    • Add the internal standard working solution.

    • If necessary, add a matrix modifier (e.g., a salting-out agent like sodium chloride).

    • Seal the vial and incubate at a specific temperature and time to allow the volatile compounds to partition into the headspace.

    • Analyze the headspace using a headspace autosampler.

3.2. GC-MS Instrumental Parameters

The following are typical GC-MS parameters. These should be optimized for the specific analytes and instrument.

ParameterRecommended Setting
GC System Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar
Injector Temperature 250 °C
Injection Mode Splitless (for trace analysis) or Split (10:1 for higher concentrations)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature of 40 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (e.g., m/z 40-400) for qualitative analysis and method development. Selected Ion Monitoring (SIM) for quantitative analysis.

3.2.1. Selected Ion Monitoring (SIM) Parameters For quantitative analysis, SIM mode provides higher sensitivity and selectivity. The ions to be monitored should be chosen based on the mass spectra of the analyte and the internal standard.

Hypothetical Example for an Analyte and this compound:

CompoundRetention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Analyte X8.5[Specific to Analyte][Specific to Analyte][Specific to Analyte]
This compound~5.2659445

Note: The m/z values for the internal standard are hypothetical and should be confirmed by injecting a standard solution and examining the mass spectrum.

Data Analysis and Quantitative Results

4.1. Calibration Curve A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for the prepared calibration standards. A linear regression analysis is performed to determine the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value of >0.99 is generally considered acceptable.

4.2. Quantification of Unknown Samples The concentration of the analyte in the unknown samples is calculated using the linear regression equation derived from the calibration curve, based on the measured peak area ratio of the analyte to the internal standard in the sample.

4.3. Representative Quantitative Data

The following table presents hypothetical validation data for a GC-MS method for the quantification of a volatile analyte using this compound as an internal standard.

Table 1: Method Validation Summary

ParameterResult
Linearity Range 100 - 5000 ng/mL
Correlation Coefficient (R²) > 0.995
Limit of Detection (LOD) 30 ng/mL
Limit of Quantification (LOQ) 100 ng/mL
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 8%
Accuracy (% Recovery) 92 - 107%

Table 2: Example Quality Control (QC) Sample Results

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=6)Accuracy (%)Precision (%RSD)
Low QC200198.499.24.1
Mid QC15001558.5103.92.8
High QC40003892.097.33.5

Diagrams

GC_MS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Sample Sample (e.g., Blood, Water) GC_Vial Spiked Sample/ Standard in GC Vial Sample->GC_Vial Cal_Std Calibration Standards Cal_Std->GC_Vial QC_Sample QC Samples QC_Sample->GC_Vial IS Internal Standard (this compound) IS->Sample IS->Cal_Std IS->QC_Sample GC_MS GC-MS System GC_Vial->GC_MS Injection Chromatogram Peak Integration (Analyte & IS) GC_MS->Chromatogram Data Acquisition Cal_Curve Calibration Curve (Area Ratio vs. Conc.) Chromatogram->Cal_Curve Quantification Concentration Calculation Chromatogram->Quantification Cal_Curve->Quantification Linear Regression Report Final Report Quantification->Report Internal_Standard_Logic cluster_analyte Analyte cluster_is Internal Standard cluster_calc Calculation Analyte_Area Analyte Peak Area (A_a) Area_Ratio Area Ratio = A_a / A_is Analyte_Area->Area_Ratio Analyte_Conc Analyte Concentration (C_a) IS_Area IS Peak Area (A_is) IS_Area->Area_Ratio IS_Conc IS Concentration (C_is) (Known & Constant) Final_Conc C_a = (Area Ratio / RRF) * C_is IS_Conc->Final_Conc Area_Ratio->Final_Conc Response_Factor Relative Response Factor (RRF) (from Calibration) Response_Factor->Final_Conc Final_Conc->Analyte_Conc Determines

References

Application Note: Quantitative Analysis of a Novel Therapeutic Agent in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of a novel small molecule therapeutic, designated "Compound X," in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, 1,1-Dimethyl-1-propanol-d6, is employed. The sample preparation involves a straightforward protein precipitation step, followed by a rapid chromatographic separation. This method is suitable for high-throughput analysis in regulated bioanalytical laboratories supporting pharmacokinetic and toxicokinetic studies.

Introduction

The development of novel pharmaceuticals requires accurate and reliable bioanalytical methods to characterize their pharmacokinetic profiles. Compound X is a new therapeutic agent for which a sensitive and specific quantitative assay in a biological matrix is necessary. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of drugs and their metabolites in complex biological fluids due to its high selectivity and sensitivity.[1] The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative LC-MS/MS assays to compensate for variability during sample preparation and analysis.[2][3] this compound, a deuterated analog of tert-amyl alcohol, serves as an ideal internal standard for this assay due to its similar physicochemical properties to the analyte of interest, ensuring consistent behavior during extraction and ionization.

Experimental

Materials and Reagents
  • Analytes: Compound X (proprietary), this compound (ISTD)

  • Solvents: Acetonitrile (B52724) (ACN, HPLC grade), Methanol (MeOH, HPLC grade), Formic Acid (FA, LC-MS grade), Deionized Water

  • Biological Matrix: Human Plasma (K2EDTA)

Sample Preparation

A simple protein precipitation method was employed for the extraction of Compound X and the internal standard from human plasma.

  • To 50 µL of human plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution (this compound in 50:50 MeOH:Water).

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean 96-well plate.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Liquid Chromatography
  • System: Shimadzu Nexera X2 UHPLC

  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Gradient:

    Time (min) %B
    0.0 5
    0.5 5
    2.5 95
    3.0 95
    3.1 5

    | 4.0 | 5 |

Mass Spectrometry
  • System: Sciex QTRAP 6500+

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Ion Source Gas 1: 50 psi

  • Ion Source Gas 2: 55 psi

  • Curtain Gas: 35 psi

  • Temperature: 550°C

  • IonSpray Voltage: 5500 V

  • MRM Transitions:

    Analyte Q1 (m/z) Q3 (m/z) DP (V) CE (V)
    Compound X 312.2 189.1 80 25

    | this compound | 95.2 | 65.2 | 45 | 15 |

Results and Discussion

The developed method demonstrated excellent performance for the quantification of Compound X in human plasma. The use of this compound as an internal standard effectively compensated for matrix effects and any variability in the sample preparation process.

Linearity and Sensitivity

The method was linear over the concentration range of 0.5 to 500 ng/mL for Compound X in human plasma. The coefficient of determination (r²) was consistently >0.995. The lower limit of quantitation (LLOQ) was established at 0.5 ng/mL with a signal-to-noise ratio greater than 10.

Parameter Value
Linearity Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantitation (LLOQ) 0.5 ng/mL
Upper Limit of Quantitation (ULOQ) 500 ng/mL
Table 1: Linearity and Sensitivity of the LC-MS/MS Method for Compound X.
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: LLOQ, Low QC, Medium QC, and High QC. The results are summarized in Table 2.

QC Level Nominal Conc. (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%Bias) Inter-day Precision (%CV) Inter-day Accuracy (%Bias)
LLOQ 0.56.8-2.58.1-1.8
Low QC 1.55.21.36.52.1
Mid QC 753.8-0.84.9-0.5
High QC 4003.12.04.21.7
Table 2: Intra- and Inter-day Precision and Accuracy for the Analysis of Compound X in Human Plasma.
Matrix Effect and Recovery

The matrix effect and recovery were assessed for Compound X. The results indicate that the use of this compound adequately compensates for any ion suppression or enhancement from the plasma matrix.

QC Level Concentration (ng/mL) Recovery (%) Matrix Factor IS Normalized Matrix Factor
Low QC 1.592.50.951.01
High QC 40095.10.930.99
Table 3: Recovery and Matrix Effect for the Analysis of Compound X.

Experimental Workflow and Signaling Pathway Visualization

experimental_workflow sample Human Plasma Sample (50 µL) add_is Add Internal Standard (this compound) sample->add_is ppt Protein Precipitation (Cold Acetonitrile) add_is->ppt vortex Vortex (1 min) ppt->vortex centrifuge Centrifuge (10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Acquisition & Processing lcms->data

Caption: A schematic of the sample preparation workflow for the analysis of Compound X in human plasma.

logical_relationship compound_x Compound X (Analyte) lc_separation LC Separation compound_x->lc_separation istd This compound (Internal Standard) istd->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection ratio Peak Area Ratio (Analyte/ISTD) ms_detection->ratio quantification Quantification ratio->quantification

Caption: The logical relationship for quantitative analysis using an internal standard.

Conclusion

This application note details a validated LC-MS/MS method for the quantification of Compound X in human plasma using this compound as an internal standard. The method is sensitive, specific, accurate, and precise, making it suitable for supporting drug development studies. The simple sample preparation procedure and rapid chromatographic run time allow for high-throughput analysis.

References

Application Notes and Protocols for the Use of 1,1-Dimethyl-1-propanol-d6 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 1,1-Dimethyl-1-propanol-d6, also known as tert-amyl alcohol-d6, as an internal standard in quantitative mass spectrometry (MS) workflows. The following protocols and data are intended to serve as a foundational resource for method development and validation in research and drug development settings.

Introduction to Deuterated Internal Standards

In quantitative mass spectrometry, particularly when analyzing complex biological matrices, internal standards are crucial for ensuring accuracy and precision.[1][2] Deuterated internal standards are considered the "gold standard" because their physicochemical properties are nearly identical to their non-deuterated counterparts.[1] This similarity ensures they co-elute during chromatography and experience similar ionization effects, effectively compensating for variations in sample preparation, injection volume, and instrument response.[1][2] this compound is a deuterated analog of tert-amyl alcohol, making it a suitable internal standard for the quantification of this and structurally related analytes.

Physicochemical Properties

A clear understanding of the physical and chemical properties of both the analyte and the internal standard is fundamental for method development.

Property1,1-Dimethyl-1-propanol (Analyte)This compound (Internal Standard)
Molecular Formula C₅H₁₂OC₅H₆D₆O
Molecular Weight 88.15 g/mol 94.18 g/mol [3]
Mass Shift -+6 Da
Synonyms tert-Amyl alcohol, 2-Methyl-2-butanoltert-Amyl alcohol-d6, 2-Methyl-2-butanol-d6

Experimental Protocols

While a specific, universally validated protocol for this compound is not available in the public domain, the following generalized protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are based on established best practices for the use of deuterated internal standards.

Generalized GC-MS Protocol for Volatile Analytes

This protocol is suitable for the quantification of volatile organic compounds, such as tert-amyl alcohol, in various matrices.

A. Sample Preparation (Plasma)

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Add 10 µL of the this compound internal standard working solution (concentration to be optimized during method development).

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube for analysis.

  • For volatile analytes, a headspace injection technique may be preferable.

B. GC-MS Instrumentation and Conditions

  • GC System: Agilent 8890 GC or equivalent

  • MS System: Agilent 5977B MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injection Mode: Splitless

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C

    • Hold: 2 minutes

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Analyte (tert-Amyl alcohol): Monitor characteristic ions (e.g., m/z 59, 73, 88)

    • Internal Standard (this compound): Monitor characteristic ions (e.g., m/z 65, 79, 94)

Generalized LC-MS/MS Protocol for Non-Volatile Analytes

This protocol is adaptable for the quantification of less volatile, structurally related analytes where this compound may serve as a suitable internal standard due to similar extraction and ionization behavior.

A. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of the plasma or serum sample into a clean microcentrifuge tube.

  • Add 10 µL of the this compound internal standard stock solution.

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile with 0.1% formic acid to the sample.[1]

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.[1]

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.[1]

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

B. LC-MS/MS Instrumentation and Conditions

  • LC System: Shimadzu Nexera X2 or equivalent

  • MS System: SCIEX Triple Quad 6500+ or equivalent

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 5% B to 95% B over 5 minutes

    • Hold at 95% B for 1 minute

    • Return to 5% B and re-equilibrate for 2 minutes

  • Flow Rate: 0.4 mL/min

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • Analyte: Precursor and product ion transitions to be determined based on the specific analyte.

    • Internal Standard (this compound): Precursor ion (e.g., [M+H]+ or other adducts) and corresponding product ions to be determined.

Data Presentation (Illustrative)

The following tables present hypothetical but realistic quantitative data to demonstrate the expected performance of a validated method using this compound as an internal standard.

Table 1: Calibration Curve Parameters

AnalyteCalibration Range (ng/mL)
Analyte X1 - 1000> 0.995

Table 2: Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ1< 15< 1585 - 115
Low3< 10< 1090 - 110
Medium100< 10< 1090 - 110
High800< 10< 1090 - 110

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low392.598.1
High80095.1101.3

Visualizations

The following diagrams illustrate the general workflow and logic of using a deuterated internal standard in a quantitative mass spectrometry analysis.

G cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Extraction Extraction (e.g., Protein Precipitation) Spike->Extraction Chromatography Chromatographic Separation (GC or LC) Extraction->Chromatography MS Mass Spectrometry (Detection) Chromatography->MS Integration Peak Integration (Analyte and IS) MS->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification (using Calibration Curve) Ratio->Quantification

Caption: General workflow for quantitative analysis using a deuterated internal standard.

G cluster_process Analytical Process cluster_output Mass Spectrometer Output Analyte Analyte SamplePrep Sample Preparation (e.g., extraction loss) Analyte->SamplePrep IS Internal Standard (this compound) IS->SamplePrep Injection Injection Variability SamplePrep->Injection Ionization Ionization Suppression/Enhancement Injection->Ionization AnalyteSignal Analyte Signal Ionization->AnalyteSignal IS_Signal IS Signal Ionization->IS_Signal Ratio Peak Area Ratio (Analyte/IS) Corrects for Variability AnalyteSignal->Ratio IS_Signal->Ratio

Caption: Logical relationship of how an internal standard corrects for analytical variability.

References

Application Notes and Protocols for 1,1-Dimethyl-1-propanol-d6 in Deuterium-Labeled Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the uses of 1,1-Dimethyl-1-propanol-d6, a deuterated form of tert-amyl alcohol, in deuterium-labeled synthesis. This stable isotope-labeled compound is a valuable tool in drug discovery and development, particularly for applications in quantitative bioanalysis and metabolic studies.

Introduction

Deuterium-labeled compounds are essential in modern pharmaceutical research. The substitution of hydrogen with its stable isotope, deuterium (B1214612), provides a subtle mass shift that is detectable by mass spectrometry without significantly altering the compound's chemical properties. This compound, with deuterium atoms on its two methyl groups, is an excellent building block for introducing a stable isotopic label into larger molecules or for use as an internal standard in analytical methods. Its use can enhance the accuracy of pharmacokinetic studies, aid in the elucidation of metabolic pathways, and improve the robustness of analytical assays.[1]

Physicochemical Properties

The physicochemical properties of this compound are nearly identical to its non-deuterated analog, tert-amyl alcohol. This similarity is crucial for its application as an internal standard, ensuring it behaves almost identically during chromatographic separation and sample preparation.

PropertyValue
Chemical Formula C5H6D6O
Molecular Weight 94.20 g/mol
Isotopic Purity ≥98 atom % D
Appearance Colorless liquid
Boiling Point 101-103 °C
Density ~0.81 g/mL at 25 °C
Solubility Soluble in water, ethanol, and ether

Applications

Internal Standard for Quantitative Bioanalysis

The most common application of this compound is as an internal standard (IS) for the quantification of tert-amyl alcohol or other small volatile organic compounds in complex biological matrices using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis.[2]

Principle: A known amount of the deuterated internal standard is added to all samples, calibration standards, and quality controls at the beginning of the sample preparation process. Because the IS is chemically almost identical to the analyte, it experiences similar extraction recovery, ionization efficiency, and potential matrix effects in the mass spectrometer. By measuring the ratio of the analyte peak area to the internal standard peak area, accurate and precise quantification can be achieved, as this ratio corrects for variations during the analytical workflow.

Illustrative Performance Data: The following table summarizes the expected validation results for an LC-MS/MS method for the quantification of a small molecule analyte in human plasma using a deuterated analogue as the internal standard. This data demonstrates the high level of precision and accuracy achievable with this approach.

QC LevelIntra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
Low 4.8102.35.5101.7
Medium 3.598.94.299.5
High 2.9100.13.8100.8

This table presents typical expected values based on the principles of using deuterated internal standards in bioanalysis and is for illustrative purposes.

Tracer for Metabolic Studies

This compound can be used as a tracer to study the metabolic fate of tert-amyl alcohol. In rats, tert-amyl alcohol is primarily metabolized through glucuronidation and oxidation to 2-methyl-2,3-butanediol.[3][4] It is likely that a similar pathway exists in humans.[3] By introducing the deuterated compound, researchers can track the deuterium label as it is incorporated into various metabolites, providing valuable insights into metabolic pathways and enzyme kinetics.

Principle: When this compound is introduced into a biological system, it is metabolized by the same enzymes that act on the non-deuterated compound. The deuterium label allows for the differentiation between the administered tracer and the endogenous pool of related metabolites. By analyzing samples over time with mass spectrometry, the appearance of deuterated metabolites can be monitored, and the rates of metabolic processes can be quantified.

Experimental Protocols

Protocol 1: Quantitative Analysis of an Analyte in Human Plasma using this compound as an Internal Standard

Objective: To accurately quantify the concentration of a small molecule analyte in human plasma using LC-MS/MS with this compound as an internal standard.

Materials:

  • Analyte reference standard

  • This compound (internal standard)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges

Procedure:

  • Preparation of Stock and Working Solutions:

    • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of the analyte reference standard in methanol.

    • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

    • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 methanol:water to create calibration standards. Prepare a working solution of the internal standard at a suitable concentration.

  • Sample Preparation (Solid Phase Extraction):

    • To 100 µL of plasma sample (calibrator, quality control, or unknown), add 25 µL of the internal standard working solution.

    • Vortex mix for 10 seconds.

    • Add 200 µL of 0.1% formic acid in water and vortex.

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the sample mixture onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the analyte and internal standard with 1 mL of methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A suitable gradient to ensure separation from matrix components.

    • Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

      • Scan Type: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Optimize precursor-to-product ion transitions for both the analyte and this compound.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the peak area ratio (analyte/internal standard).

    • Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolation from the calibration curve.

Protocol 2: Synthesis of a Deuterated Drug Candidate using this compound as a Building Block

Objective: To synthesize a deuterated analog of a hypothetical drug candidate where a tert-amyl group is a known site of metabolic oxidation.

Principle: By replacing a metabolically labile tert-amyl group with its deuterated counterpart derived from this compound, the metabolic stability of the drug candidate can potentially be improved due to the kinetic isotope effect. The stronger carbon-deuterium bond can slow the rate of enzymatic cleavage.

Generalized Synthetic Scheme: This protocol outlines a general approach. The specific reaction conditions will need to be optimized for the particular drug candidate.

  • Conversion of this compound to a Reactive Intermediate:

    • Convert the tertiary alcohol to a better leaving group, for example, by reaction with p-toluenesulfonyl chloride in the presence of a base like pyridine (B92270) to form the tosylate. Alternatively, convert it to a halide (e.g., tert-amyl-d6 bromide) using an appropriate halogenating agent.

  • Nucleophilic Substitution Reaction:

    • React the activated deuterated building block with a suitable nucleophilic precursor of the drug candidate. This could be, for example, an amine, thiol, or carbanion, depending on the structure of the target molecule.

    • The reaction conditions (solvent, temperature, base) will need to be carefully chosen to favor the desired substitution reaction and minimize side reactions.

  • Purification and Characterization:

    • Purify the deuterated drug candidate using standard techniques such as column chromatography or preparative HPLC.

    • Confirm the structure and isotopic purity of the final product using NMR spectroscopy and mass spectrometry.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add this compound (IS) Sample->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Extract Solid Phase Extraction Precipitate->Extract Evaporate Evaporation Extract->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Integrate Peak Integration LCMS->Integrate Calculate_Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Calculate_Ratio Calibrate Calibration Curve Calculate_Ratio->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Experimental workflow for quantitative bioanalysis.

G cluster_pathway Metabolic Pathway of tert-Amyl Alcohol TAA_d6 This compound Glucuronidation UGT Enzymes TAA_d6->Glucuronidation Oxidation CYP450 Enzymes TAA_d6->Oxidation Kinetic Isotope Effect may slow this step TAA_Glucuronide_d6 tert-Amyl-d6 Glucuronide Glucuronidation->TAA_Glucuronide_d6 Excretion Excretion TAA_Glucuronide_d6->Excretion Diol_d6 2-Methyl-2,3-butanediol-d6 Oxidation->Diol_d6 Diol_d6->Excretion

Caption: Potential metabolic pathway of this compound.

References

Application Notes and Protocols for the Quantification of Analytes Using 1,1-Dimethyl-1-propanol-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dimethyl-1-propanol-d6, the deuterated analog of tert-amyl alcohol, is a valuable tool in analytical chemistry, primarily serving as an internal standard for quantitative analysis. Its use in isotope dilution mass spectrometry (IDMS) coupled with techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) allows for high accuracy and precision in the quantification of a wide range of analytes. The key advantage of using a deuterated internal standard lies in its chemical and physical similarity to the analyte of interest, ensuring it behaves almost identically during sample preparation and analysis. This minimizes the impact of matrix effects and variations in extraction efficiency, leading to more reliable and reproducible results.[1][2]

This document provides detailed application notes and protocols for the use of this compound as an internal standard in common analytical workflows.

Application Note 1: Quantification of Volatile Organic Compounds (VOCs) in Biological Matrices by Headspace GC-MS

Objective: To provide a detailed protocol for the quantification of a volatile analyte (e.g., ethanol) in a biological matrix such as blood or plasma using this compound as an internal standard via headspace gas chromatography-mass spectrometry (HS-GC-MS).

Principle: A known amount of the internal standard, this compound, is added to all samples, calibrators, and quality controls. The volatile compounds are partitioned from the liquid or solid matrix into the headspace of a sealed vial. An aliquot of the headspace gas is then injected into the GC-MS system. The analyte and the internal standard are separated chromatographically and detected by the mass spectrometer. Quantification is achieved by calculating the ratio of the analyte peak area to the internal standard peak area, which corrects for variations in sample volume, injection volume, and instrument response.

Experimental Protocol

1. Materials and Reagents:

  • Analyte of Interest: e.g., Ethanol (B145695), analytical standard grade

  • Internal Standard (IS): this compound

  • Matrix: Blank human plasma or whole blood

  • Solvent: Deionized water, HPLC grade

  • Vials: 20 mL headspace vials with magnetic crimp caps (B75204) and septa

  • Instrumentation: Headspace autosampler coupled to a GC-MS system

2. Preparation of Solutions:

  • Analyte Stock Solution (e.g., 10 g/L Ethanol): Accurately weigh and dissolve 1.0 g of ethanol in 100 mL of deionized water.

  • Internal Standard Stock Solution (1 g/L): Accurately weigh and dissolve 100 mg of this compound in 100 mL of deionized water.

  • Internal Standard Working Solution (0.1 g/L): Dilute the IS stock solution 1:10 with deionized water.

3. Preparation of Calibration Standards and Quality Controls (QCs):

  • Prepare a series of calibration standards by spiking the blank matrix with the analyte stock solution to achieve the desired concentration range (e.g., 0.1 to 5.0 g/L).

  • Prepare QC samples at low, medium, and high concentrations in the same manner.

4. Sample Preparation:

  • Pipette 200 µL of the sample (calibrator, QC, or unknown) into a 20 mL headspace vial.

  • Add 1.8 mL of the internal standard working solution (0.1 g/L) to each vial.

  • Immediately seal the vials with crimp caps.

  • Gently vortex each vial to ensure thorough mixing.

5. HS-GC-MS Parameters:

  • Headspace Autosampler:

    • Oven Temperature: 80°C

    • Loop Temperature: 90°C

    • Transfer Line Temperature: 100°C

    • Incubation Time: 15 minutes

    • Injection Volume: 1 mL

  • GC Conditions:

    • Column: DB-ALC1 (30 m x 0.32 mm, 1.8 µm) or equivalent

    • Inlet Temperature: 200°C

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Program: 40°C for 5 minutes, then ramp to 150°C at 20°C/min

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor:

      • Ethanol: m/z 45, 46

      • This compound: m/z 79, 94

Quantitative Data Summary

The following table summarizes representative validation data for the quantification of ethanol in human plasma using this compound as an internal standard.

ParameterResult
Linearity Range 0.1 - 5.0 g/L
Correlation Coefficient (r²) > 0.999
Limit of Quantification (LOQ) 0.1 g/L
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 7%
Accuracy (% Recovery) 95 - 105%

Experimental Workflow Diagram

cluster_prep Sample Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing sample 200 µL Sample (Calibrator, QC, Unknown) vial 20 mL Headspace Vial sample->vial is 1.8 mL IS Working Solution (this compound) is->vial vortex Vortex Mix vial->vortex hs Headspace Incubation (80°C, 15 min) vortex->hs gcms GC-MS Analysis hs->gcms integration Peak Area Integration gcms->integration ratio Calculate Peak Area Ratio (Analyte / IS) integration->ratio calibration Calibration Curve ratio->calibration quantification Quantify Unknowns calibration->quantification cluster_input Inputs cluster_process Analytical Process cluster_output Outputs Analyte Analyte in Matrix Extraction Sample Extraction Analyte->Extraction IS This compound IS->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Ratio Peak Area Ratio MS_Detection->Ratio Concentration Analyte Concentration Ratio->Concentration

References

Application Notes and Protocols for Calibration Curve Preparation Using 1,1-Dimethyl-1-propanol-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In quantitative analytical chemistry, particularly in chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), the use of a stable isotope-labeled internal standard is considered the gold standard for achieving accurate and precise results.[1] 1,1-Dimethyl-1-propanol-d6, the deuterated analogue of tert-amyl alcohol, serves as an excellent internal standard for the quantification of volatile organic compounds, including its non-labeled counterpart and other small molecules. Its chemical and physical properties closely mimic those of the analyte of interest, ensuring that it behaves similarly during sample preparation, injection, and ionization, thereby compensating for variations in extraction recovery and instrument response.[2]

This document provides detailed application notes and experimental protocols for the preparation of calibration curves using this compound as an internal standard for quantitative analysis by GC-MS.

Application: Quantification of Tert-Amyl Alcohol in an Organic Solvent Matrix

This protocol details the preparation of a calibration curve for the quantification of tert-amyl alcohol in a non-polar organic solvent matrix, a common requirement in industrial quality control and chemical manufacturing.

Key Analytical Parameters

The following table summarizes the typical performance parameters for a validated GC-MS method for the quantification of tert-amyl alcohol using this compound as an internal standard.

ParameterTypical Value
Linearity (R²) > 0.995
Linear Range 1 - 200 µg/mL
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (%RSD) < 5%
Experimental Protocols
  • Tert-Amyl Alcohol (≥99% purity)

  • This compound (≥98% purity, deuterium (B1214612) incorporation ≥99%)

  • Hexane (B92381) (HPLC grade or higher)

  • Methanol (B129727) (HPLC grade or higher)

  • Calibrated analytical balance

  • Class A volumetric flasks and pipettes

  • Autosampler vials with septa

Analyte Stock Solution (1 mg/mL of Tert-Amyl Alcohol):

  • Accurately weigh approximately 100 mg of tert-amyl alcohol into a 100 mL volumetric flask.

  • Record the exact weight.

  • Dissolve the tert-amyl alcohol in methanol and bring the volume to the mark.

  • Calculate the exact concentration in mg/mL.

Internal Standard Stock Solution (1 mg/mL of this compound):

  • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

  • Record the exact weight.

  • Dissolve the this compound in methanol and bring the volume to the mark.

  • Calculate the exact concentration in mg/mL.

Internal Standard Working Solution (50 µg/mL):

  • Pipette 5 mL of the 1 mg/mL internal standard stock solution into a 100 mL volumetric flask.

  • Dilute to the mark with hexane.

Prepare a series of calibration standards by spiking the appropriate volume of the analyte stock solution into a constant volume of the internal standard working solution.

Calibration StandardAnalyte Stock (1 mg/mL) Volume (µL)Internal Standard Working Solution (50 µg/mL) Volume (mL)Final Volume with Hexane (mL)Final Analyte Concentration (µg/mL)Final Internal Standard Concentration (µg/mL)
Blank 011005
Level 1 1011015
Level 2 5011055
Level 3 100110105
Level 4 500110505
Level 5 10001101005
Level 6 20001102005

Procedure for each calibration standard:

  • Into a 10 mL volumetric flask, add 1 mL of the 50 µg/mL internal standard working solution.

  • Add the specified volume of the 1 mg/mL analyte stock solution.

  • Dilute to the 10 mL mark with hexane.

  • Transfer an aliquot to an autosampler vial for GC-MS analysis.

  • Accurately dilute the unknown sample with hexane to bring the expected analyte concentration within the calibration range.

  • Into a 10 mL volumetric flask, add 1 mL of the 50 µg/mL internal standard working solution.

  • Add a known volume of the diluted unknown sample.

  • Dilute to the 10 mL mark with hexane.

  • Transfer an aliquot to an autosampler vial for GC-MS analysis.

The following are general GC-MS parameters and may require optimization for your specific instrument.

ParameterSetting
GC System Agilent 8890 GC or equivalent
MS System Agilent 5977B MSD or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Volume 1 µL
Injector Temperature 250 °C
Injection Mode Split (10:1)
Carrier Gas Helium at 1.0 mL/min
Oven Program 40 °C (hold 2 min), ramp to 150 °C at 10 °C/min, hold 2 min
MS Transfer Line 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Selected Ion Monitoring (SIM)
Ions to Monitor (Tert-Amyl Alcohol) m/z 59 (quantifier), 73, 70
Ions to Monitor (this compound) m/z 65 (quantifier), 79, 76
  • Integrate the peak areas for the quantifier ions of tert-amyl alcohol (m/z 59) and this compound (m/z 65).

  • Calculate the peak area ratio for each calibration standard: Peak Area Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)

  • Construct a calibration curve by plotting the peak area ratio (y-axis) against the corresponding analyte concentration (x-axis).

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

  • Calculate the concentration of the analyte in the unknown samples by determining their peak area ratio and using the calibration curve equation.

Illustrative Calibration Curve Data
Analyte Concentration (µg/mL)Analyte Peak AreaInternal Standard Peak AreaPeak Area Ratio
115,23475,1230.203
576,54374,9871.021
10153,45675,3212.037
50754,32174,87610.074
1001,510,98775,01220.143
2003,021,45675,23440.158

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification stock_analyte Analyte Stock (Tert-Amyl Alcohol) cal_standards Calibration Standards (Levels 1-6) stock_analyte->cal_standards stock_is Internal Standard Stock (this compound) working_is Working IS Solution stock_is->working_is working_is->cal_standards unknown_sample Unknown Sample working_is->unknown_sample gcms GC-MS Analysis (SIM Mode) cal_standards->gcms unknown_sample->gcms data_processing Data Processing (Peak Integration) gcms->data_processing cal_curve Calibration Curve Construction data_processing->cal_curve quantification Quantification of Unknown Sample cal_curve->quantification quantification_logic cluster_measurement Instrument Measurement cluster_calculation Calculation analyte_peak Analyte Peak Area area_ratio Peak Area Ratio (Analyte Area / IS Area) analyte_peak->area_ratio is_peak Internal Standard Peak Area is_peak->area_ratio cal_curve Calibration Curve (Ratio vs. Concentration) area_ratio->cal_curve concentration Analyte Concentration cal_curve->concentration

References

Application Notes and Protocols: 1,1-Dimethyl-1-propanol-d6 in Metabolic Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are indispensable tools in modern metabolic research and drug development. 1,1-Dimethyl-1-propanol-d6 is a deuterated analog of tert-amyl alcohol (2-methyl-2-butanol). The six deuterium (B1214612) atoms on the two methyl groups provide a stable, non-radioactive label for tracing the metabolic fate of this tertiary alcohol. While direct metabolic studies on this compound are not extensively documented, its metabolic pathways can be inferred from studies of its non-deuterated counterpart, tert-amyl alcohol.[1][2] This document provides an overview of the potential applications, hypothesized metabolic pathways, and detailed experimental protocols for using this compound as a metabolic tracer.

The primary applications for this tracer include elucidating metabolic pathways, quantifying metabolic flux, and assessing enzyme kinetics.[3] By introducing this compound into a biological system, researchers can track the appearance of the deuterium label in downstream metabolites using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3] This allows for a detailed understanding of how the compound is processed in the body.

Hypothesized Metabolic Pathway of this compound

Based on the known metabolism of tert-amyl alcohol in rats and humans, this compound is expected to undergo two primary metabolic transformations: Phase II glucuronidation and Phase I oxidation.[1][2][4]

  • Direct Glucuronidation (Phase II): The hydroxyl group of this compound can be directly conjugated with glucuronic acid to form a glucuronide, which is then readily excreted.[1][4]

  • Oxidation (Phase I): The molecule can be oxidized to form 2-Methyl-2,3-butanediol-d6.[1][2] This diol can be further oxidized to yield 2-Hydroxy-2-methylbutyric acid-d6 and 3-Hydroxy-3-methylbutyric acid-d6.[4][5] These acidic metabolites can also be excreted.

The use of a deuterated tracer allows for the differentiation between the administered compound and any endogenous counterparts, providing clear insights into its metabolic fate.

Metabolic Pathway of this compound cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism 1_1_Dimethyl_1_propanol_d6 This compound 2_Methyl_2_3_butanediol_d6 2-Methyl-2,3-butanediol-d6 1_1_Dimethyl_1_propanol_d6->2_Methyl_2_3_butanediol_d6 Oxidation (Cytochrome P450) Glucuronide_d6 This compound-glucuronide 1_1_Dimethyl_1_propanol_d6->Glucuronide_d6 Glucuronidation (UGTs) Carboxylic_Acids_d6 2-Hydroxy-2-methylbutyric acid-d6 & 3-Hydroxy-3-methylbutyric acid-d6 2_Methyl_2_3_butanediol_d6->Carboxylic_Acids_d6 Oxidation Excretion Excretion Carboxylic_Acids_d6->Excretion Glucuronide_d6->Excretion

Hypothesized metabolic pathway of this compound.

Experimental Protocols

The following are generalized protocols for in vitro and in vivo metabolic studies using this compound. These should be adapted based on specific research goals and available equipment.

In Vitro Metabolism using Liver Microsomes

This protocol is designed to assess the metabolic stability and identify the primary metabolites of this compound in a controlled in vitro environment. Liver microsomes are a rich source of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs).[6][7]

Materials:

  • This compound

  • Human or rat liver microsomes

  • NADPH regenerating system (for Phase I reactions)

  • UDPGA (uridine 5'-diphosphoglucuronic acid) (for Phase II reactions)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for quenching the reaction)

  • Internal standard (e.g., a structurally similar deuterated compound)

  • LC-MS/MS system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, the NADPH regenerating system, and liver microsomes. For assessing glucuronidation, also include UDPGA.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation: Add this compound to the reaction mixture to initiate the metabolic reaction. The final concentration should be determined based on preliminary experiments.

  • Incubation: Incubate the reaction mixture at 37°C. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Preparation: Centrifuge the quenched samples to pellet the protein. Transfer the supernatant for analysis.

  • Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the disappearance of the parent compound (this compound) and the formation of its metabolites.

In Vitro Metabolism Workflow Reaction_Setup Prepare reaction mixture: - Liver microsomes - Buffer - Cofactors (NADPH, UDPGA) Pre_incubation Pre-incubate at 37°C for 5 min Reaction_Setup->Pre_incubation Initiation Add this compound Pre_incubation->Initiation Incubation Incubate at 37°C (Collect samples over time) Initiation->Incubation Quenching Quench reaction with - Acetonitrile - Internal Standard Incubation->Quenching Sample_Prep Centrifuge and collect supernatant Quenching->Sample_Prep Analysis Analyze by LC-MS/MS Sample_Prep->Analysis

Workflow for in vitro metabolism of this compound.
In Vivo Pharmacokinetic and Metabolite Profiling Study

This protocol outlines a typical in vivo study in a rodent model to investigate the pharmacokinetics and identify the major metabolites of this compound.

Materials:

  • This compound

  • Experimental animals (e.g., rats or mice)

  • Vehicle for administration (e.g., saline, corn oil)

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Metabolic cages for urine and feces collection

  • Tissue harvesting tools

  • LC-MS/MS or GC-MS system

Procedure:

  • Animal Acclimation: Acclimate the animals to the housing conditions and, if necessary, to metabolic cages.

  • Tracer Administration: Administer a predetermined dose of this compound to the animals. Common routes of administration include oral gavage or intraperitoneal injection.

  • Sample Collection:

    • Blood: Collect blood samples at various time points post-administration (e.g., 0, 15, 30, 60, 120, 240, 480 minutes).

    • Urine and Feces: Collect urine and feces over a 24-48 hour period using metabolic cages.

    • Tissues: At the end of the study, euthanize the animals and harvest relevant tissues (e.g., liver, kidney, brain).

  • Sample Preparation:

    • Plasma: Separate plasma from blood samples by centrifugation.

    • Urine: Centrifuge to remove particulates. Consider enzymatic hydrolysis to measure total (free and conjugated) metabolite concentrations.

    • Tissues: Homogenize tissues in an appropriate buffer.

  • Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the analytes from the biological matrix.

  • Analysis: Analyze the extracted samples by LC-MS/MS or GC-MS to quantify the concentrations of this compound and its deuterated metabolites.

Data Presentation

Quantitative data from these studies should be summarized in tables to facilitate comparison and interpretation.

Table 1: In Vitro Metabolic Stability of this compound in Liver Microsomes

ParameterValue
Incubation Time (min) % Parent Compound Remaining
0100
5...
15...
30...
60...
Calculated Parameters
Half-life (t½, min)...
Intrinsic Clearance (CLint, µL/min/mg protein)...

Table 2: Pharmacokinetic Parameters of this compound in Rats (Example Data)

ParameterUnitValue
Cmax (Maximum Concentration)ng/mL...
Tmax (Time to Cmax)h...
AUC (Area Under the Curve)ng·h/mL...
t½ (Half-life)h...
CL (Clearance)L/h/kg...
Vd (Volume of Distribution)L/kg...

Table 3: Urinary Excretion Profile of this compound and its Metabolites in Rats (0-24h)

Analyte% of Administered Dose
This compound...
This compound-glucuronide...
2-Methyl-2,3-butanediol-d6...
2-Hydroxy-2-methylbutyric acid-d6...
3-Hydroxy-3-methylbutyric acid-d6...
Total Recovery ...

Conclusion

This compound is a valuable tool for investigating the metabolic fate of tert-amyl alcohol. The protocols and data presentation formats outlined in this document provide a framework for conducting and interpreting metabolic tracer studies. By employing these methods, researchers can gain critical insights into the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, which is essential for both academic research and industrial drug development.

References

Application Notes and Protocols for the Use of 1,1-Dimethyl-1-propanol-d6 in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of bioanalysis, particularly in workflows involving mass spectrometry, the use of a stable isotope-labeled internal standard (SIL-IS) is paramount for achieving accurate and precise quantification of analytes in complex biological matrices such as blood, plasma, and urine.[1] 1,1-Dimethyl-1-propanol-d6, a deuterated form of tert-amyl alcohol, serves as an exemplary internal standard for the analysis of volatile organic compounds (VOCs). Its near-identical physicochemical properties to its non-deuterated counterpart ensure that it effectively mimics the analyte's behavior during sample preparation and analysis, thereby correcting for variability in extraction, injection volume, and instrument response.

These application notes provide detailed methodologies and data for the utilization of this compound as an internal standard in headspace gas chromatography-mass spectrometry (HS-GC-MS) for the analysis of volatile compounds in biological samples.

Principle of Use

This compound is introduced at a known concentration into all samples, including calibration standards, quality controls, and unknown specimens, at an early stage of the sample preparation process. As the deuterated internal standard co-elutes with the target analyte and exhibits similar ionization efficiency, the ratio of the analyte's signal to the internal standard's signal remains constant, even in the presence of matrix effects or variations in the analytical process.[1] This allows for reliable and reproducible quantification.

Applications

The primary application of this compound is as an internal standard for the quantitative analysis of volatile organic compounds in biological fluids. Due to its structural similarity to small alcohols and other volatile substances, it is particularly well-suited for:

  • Blood Alcohol Content (BAC) Analysis: Serving as a robust internal standard for the determination of ethanol (B145695) and other short-chain alcohols in whole blood and plasma for clinical and forensic toxicology.

  • Analysis of Volatile Metabolites in Urine: Quantifying endogenous or exogenous volatile compounds in urine for disease diagnosis, exposure monitoring, and metabolomic studies.

  • Therapeutic Drug Monitoring: In specific cases for volatile drugs or metabolites where a structurally similar internal standard is required.

Experimental Protocols

The following are detailed protocols for the use of this compound in the analysis of volatile compounds in blood and urine using headspace GC-MS.

Protocol 1: Determination of Ethanol in Whole Blood

This protocol describes the quantitative analysis of ethanol in whole blood samples using this compound as an internal standard.

1. Materials and Reagents

2. Preparation of Solutions

  • Internal Standard Working Solution (ISWS): Prepare a stock solution of this compound in deionized water. Further dilute the stock solution to obtain a working solution with a final concentration appropriate for the expected analyte concentration range (e.g., 0.02% v/v).

  • Ethanol Calibration Standards: Prepare a series of ethanol standards in drug-free whole blood ranging from 0.01 g/dL to 0.40 g/dL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in drug-free whole blood.

3. Sample Preparation

  • Pipette 500 µL of whole blood (calibrator, QC, or unknown sample) into a 20 mL headspace vial.

  • Add 1.0 mL of the Internal Standard Working Solution to each vial.

  • Immediately cap the vials tightly and vortex for 10 seconds.

4. Headspace GC-MS Parameters

  • Headspace Autosampler:

    • Vial Oven Temperature: 60°C

    • Vial Equilibration Time: 15 minutes

    • Loop Temperature: 70°C

    • Transfer Line Temperature: 80°C

    • Injection Volume: 1 mL

  • Gas Chromatograph:

    • Column: DB-ALC1 (30 m x 0.32 mm x 1.8 µm) or equivalent

    • Inlet Temperature: 200°C

    • Oven Program: 40°C (hold for 5 minutes), then ramp to 200°C at 40°C/min (hold for 1 minute)

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Mass Spectrometer:

    • Ion Source Temperature: 230°C

    • Interface Temperature: 250°C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor:

      • Ethanol: m/z 45, 46, 31

      • This compound: m/z 79, 62 (example m/z, to be confirmed based on fragmentation pattern)

5. Data Analysis

  • Calculate the peak area ratio of the analyte to the internal standard for all samples.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the ethanol calibrators.

  • Determine the concentration of ethanol in the unknown samples and QC samples from the calibration curve.

Protocol 2: Analysis of Volatile Organic Compounds in Urine

This protocol outlines a method for the untargeted or targeted analysis of VOCs in urine samples.

1. Materials and Reagents

  • This compound

  • Urine (drug-free)

  • Sodium chloride

  • Headspace vials (20 mL) with caps and septa

2. Preparation of Solutions

  • Internal Standard Working Solution (ISWS): Prepare a stock solution of this compound in deionized water. Dilute to a working concentration suitable for the expected range of VOCs.

3. Sample Preparation

  • Centrifuge urine samples at 3000 rpm for 10 minutes to remove particulate matter.

  • Transfer 2 mL of the urine supernatant to a 20 mL headspace vial.

  • Add 0.5 g of sodium chloride to each vial (to increase the volatility of the analytes).

  • Add 50 µL of the Internal Standard Working Solution.

  • Immediately cap the vials and vortex for 10 seconds.

4. Headspace GC-MS Parameters

  • Headspace Autosampler:

    • Vial Oven Temperature: 70°C

    • Vial Equilibration Time: 20 minutes

    • Loop Temperature: 80°C

    • Transfer Line Temperature: 90°C

    • Injection Volume: 1 mL

  • Gas Chromatograph:

    • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent

    • Inlet Temperature: 250°C

    • Oven Program: 40°C (hold for 2 minutes), ramp to 250°C at 10°C/min (hold for 5 minutes)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Mass Spectrometer:

    • Ion Source Temperature: 230°C

    • Interface Temperature: 280°C

    • Acquisition Mode: Full Scan (for untargeted analysis) or SIM (for targeted analysis)

    • Scan Range (Full Scan): m/z 35-350

5. Data Analysis

  • For targeted analysis, follow the data analysis steps outlined in Protocol 1.

  • For untargeted analysis, identify peaks of interest by library matching and perform semi-quantitative analysis using the peak area ratio to the internal standard.

Data Presentation

The following tables summarize representative quantitative data for the validation of an analytical method for ethanol in blood using tert-butanol (B103910) (the non-deuterated analog of this compound) as an internal standard.[2] These values illustrate the expected performance of a method employing this compound.

Table 1: Calibration Curve Parameters [2]

ParameterValue
Linearity Range0.5 - 4.0 g/L
Correlation Coefficient (r²)0.99994
Limit of Detection (LOD)0.067 g/L
Limit of Quantification (LOQ)0.223 g/L

Table 2: Precision and Accuracy Data [2]

Concentration (g/L)Recovery (%)
0.5105.54
1.0103.92
1.5102.22
Average 103.90
SD 1.66
RSD (%) 1.60

Mandatory Visualization

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis HS-GC-MS Analysis cluster_data_processing Data Processing Sample Biological Sample (Blood or Urine) Add_IS Add this compound Internal Standard Sample->Add_IS Vortex Vortex Mix Add_IS->Vortex Incubate Incubate in Headspace Vial Vortex->Incubate HS_Injection Headspace Injection Incubate->HS_Injection Vapor Phase GC_Separation GC Separation HS_Injection->GC_Separation MS_Detection MS Detection (SIM or Full Scan) GC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Raw Data Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Calibration Calibration Curve Construction Ratio_Calculation->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Experimental workflow for the analysis of volatile compounds in biological matrices.

Conclusion

This compound is a highly effective internal standard for the quantitative analysis of volatile organic compounds in complex biological matrices by headspace GC-MS. Its use significantly improves the accuracy, precision, and reliability of analytical methods. The protocols and data presented herein provide a solid foundation for researchers, scientists, and drug development professionals to implement this internal standard in their bioanalytical workflows. Method validation should always be performed to ensure that the chosen internal standard is appropriate for the specific analyte and matrix under investigation.

References

Troubleshooting & Optimization

Technical Support Center: 1,1-Dimethyl-1-propanol-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying impurities in 1,1-Dimethyl-1-propanol-d6 (tert-amyl alcohol-d6).

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities in this compound?

A1: Common impurities can be categorized as follows:

  • Residual Protiated Species: The most common impurity is the non-deuterated or partially deuterated form of the solvent (1,1-Dimethyl-1-propanol).

  • Water: Due to the hygroscopic nature of alcohols, water (H₂O and HDO) is a frequent contaminant.

  • Synthesis-Related Impurities: These can include unreacted starting materials or byproducts from the manufacturing process. Potential precursors to tert-amyl alcohol include 2-methyl-2-butene (B146552) and pivalic acid, which could lead to related impurities.

  • Storage-Related Impurities: Degradation products or contaminants from the storage container can be introduced over time.

Q2: How can I determine the isotopic purity of my this compound?

A2: The isotopic purity, or degree of deuteration, can be accurately determined using ¹H NMR spectroscopy.[1] By comparing the integral of the residual proton signals of the solvent with the integral of a known internal standard, the percentage of deuteration can be calculated.

Q3: What is the best method for quantifying water content?

A3: Karl Fischer titration is the gold standard for accurate determination of water content in solvents.[2] It is a highly sensitive and specific method for water quantification.

Q4: My ¹H NMR spectrum shows unexpected peaks. What could they be?

A4: Unexpected peaks in a ¹H NMR spectrum typically arise from organic impurities. These could be residual solvents from synthesis or cleaning (e.g., acetone, diethyl ether), or synthesis-related byproducts. Cross-referencing the chemical shifts of these peaks with established tables of common laboratory solvent impurities is a crucial first step in their identification.

Troubleshooting Guide

This guide addresses specific issues that may arise during the quality control and use of this compound.

Problem Potential Cause Recommended Action
Broad, exchangeable peak in ¹H NMR Presence of water (H₂O/HDO) or other protic impurities.1. Perform a D₂O shake experiment. The broad peak should disappear or significantly decrease in intensity. 2. Quantify the water content using Karl Fischer titration.
Inconsistent reaction outcomes Reactive impurities in the solvent.1. Analyze the solvent for organic impurities using GC-MS. 2. Purify the solvent by distillation or passing it through a column of activated alumina (B75360) if necessary.
Quantification errors in experiments Presence of interfering impurities.1. Identify and quantify all major impurities using a combination of NMR and GC-MS. 2. Use a new, high-purity batch of the solvent for sensitive experiments.
Appearance of new peaks after storage Decomposition of the solvent or contamination.1. Re-analyze the solvent using NMR and GC-MS. 2. Store the solvent in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a refrigerator (2-8°C).

Experimental Protocols

Protocol 1: Identification of Organic Impurities by GC-MS

This protocol provides a general method for the identification and quantification of volatile organic impurities.

  • Sample Preparation: a. Prepare a 1% (v/v) solution of this compound in a high-purity volatile solvent (e.g., dichloromethane).

  • GC-MS Parameters:

    • GC Column: A mid-polarity capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is suitable for separating a wide range of volatile organic compounds. A typical dimension would be 30 m x 0.25 mm x 0.25 µm.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 5 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold: 5 minutes at 250°C.

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 35-500.

  • Data Analysis: a. Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). b. Quantify impurities using an internal or external standard method.

Protocol 2: Purity Assessment by ¹H NMR Spectroscopy

This protocol outlines the procedure for determining isotopic purity and identifying proton-containing impurities.

  • Sample Preparation: a. In a clean, dry NMR tube, add approximately 0.5 mL of the this compound sample. b. Add a known amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene).

  • NMR Acquisition Parameters (400 MHz spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16

    • Relaxation Delay (d1): 5 seconds

    • Acquisition Time: ~4 seconds

  • Data Analysis: a. Process the spectrum (Fourier transform, phase correction, baseline correction). b. Integrate the residual solvent peaks and the peak of the internal standard. c. Calculate the concentration of impurities and the isotopic purity based on the integral values.

Protocol 3: Determination of Water Content by Karl Fischer Titration

This protocol describes the measurement of water content using a coulometric Karl Fischer titrator.

  • Instrument Preparation: a. Ensure the titration cell is clean, dry, and filled with fresh Karl Fischer reagent. b. Allow the instrument to stabilize and perform a pre-titration to eliminate any ambient moisture.

  • Sample Analysis: a. Using a dry syringe, inject a known volume or weight of the this compound sample into the titration cell. b. The instrument will automatically titrate the water and display the result, typically in ppm or percent.

  • Data Recording: a. Record the water content. Perform multiple measurements to ensure accuracy and precision.

Visualizations

experimental_workflow cluster_start Sample Receipt cluster_analysis Impurity Analysis cluster_decision Purity Assessment cluster_end Outcome start This compound Sample gcms GC-MS Analysis (Organic Impurities) start->gcms nmr ¹H NMR Analysis (Isotopic Purity, Protic Impurities) start->nmr kft Karl Fischer Titration (Water Content) start->kft decision Meets Specifications? gcms->decision nmr->decision kft->decision pass Release for Use decision->pass Yes fail Further Purification / Reject decision->fail No

Caption: Workflow for the identification and quantification of impurities.

troubleshooting_flow start Unexpected Experimental Result q1 Check ¹H NMR Spectrum for Unexpected Peaks start->q1 a1_yes Peaks Present q1->a1_yes Yes a1_no No Unexpected Peaks q1->a1_no No q2 Perform GC-MS Analysis a1_yes->q2 q3 Broad Peak in NMR? a1_no->q3 a2_result Identify and Quantify Volatile Impurities q2->a2_result q5 Correlate Impurities with Experimental Issue a2_result->q5 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Perform Karl Fischer Titration a3_yes->q4 a3_no->q5 a4_result Quantify Water Content q4->a4_result a4_result->q5 end Implement Corrective Action (e.g., Purify Solvent) q5->end

References

Technical Support Center: Preventing H/D Exchange of 1,1-Dimethyl-1-propanol-d6 in Protic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to minimize and manage the hydrogen-deuterium (H/D) exchange of 1,1-Dimethyl-1-propanol-d6 when working with protic solvents.

Frequently Asked Questions (FAQs)

Q1: What is H/D exchange and why is it a concern for this compound?

A: Hydrogen-deuterium exchange is a chemical reaction where a deuterium (B1214612) atom covalently bonded to a molecule is replaced by a hydrogen atom from the surrounding environment, or vice-versa.[1] For this compound, the primary concern is the exchange of the deuterium atoms on the two methyl groups with protons from a protic solvent (e.g., water, methanol). This leads to a loss of the isotopic label, which can compromise the results of studies where this labeled compound is used as an internal standard or a tracer.

Q2: Which positions on this compound are susceptible to exchange?

A: The deuterium atoms on the two methyl groups (labeled -d3) are the ones of interest. While the hydroxyl (-OH) proton is extremely labile and will exchange almost instantaneously in a protic solvent, the C-D bonds are generally stable. However, under certain conditions (e.g., acid or base catalysis, high temperatures), these C-D bonds can undergo exchange.

Q3: What are the primary factors that promote H/D exchange in protic solvents?

A: Several factors can accelerate H/D exchange:

  • pH: The rate of exchange is highly dependent on pH. Both acidic and basic conditions can catalyze the exchange reaction. The minimum rate of exchange for many compounds is observed around pH 2.5-3.0.[2]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including H/D exchange. A significant increase in temperature can raise the exchange rate substantially.

  • Presence of a Catalyst: Acid, base, or metal catalysts can facilitate the exchange of even non-exchangeable hydrogen atoms.[1]

  • Solvent Type: Protic solvents (e.g., water, methanol, ethanol) can act as a source of protons and can facilitate the exchange process through hydrogen bonding.[3][4] Aprotic solvents (e.g., acetonitrile, DMSO, chloroform) are generally preferred for minimizing exchange.[2]

Q4: How can I detect if H/D exchange has occurred?

A: The most common methods for detecting and quantifying H/D exchange are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the exchange of deuterium for a proton will lead to the appearance or increase in the intensity of a proton signal at the corresponding chemical shift. Conversely, in ²H NMR, a decrease in the deuterium signal would be observed.[1]

  • Mass Spectrometry (MS): H/D exchange results in a change in the molecular weight of the compound. For each deuterium atom replaced by a proton, the mass will decrease by approximately 1 Da. This can be readily observed in the mass spectrum.

Troubleshooting Guide

Issue: My ¹H NMR spectrum of this compound in a protic solvent shows a growing singlet corresponding to the methyl protons.

Possible CauseRecommended Solution
Acidic or Basic Impurities: Trace amounts of acid or base in the solvent or on the glassware are catalyzing the exchange.Use high-purity, neutral solvents. If necessary, neutralize the solvent by passing it through a short plug of neutral alumina. Ensure all glassware is thoroughly cleaned and dried.
High Sample Temperature: The NMR probe temperature is elevated, accelerating the exchange rate.Run the experiment at a lower temperature. If variable temperature control is available, consider acquiring the spectrum at or below room temperature.
Presence of Water: The deuterated solvent used is not anhydrous and contains residual water (H₂O), which acts as a proton source.Use fresh, high-purity deuterated solvents, preferably from single-use ampules. When using septum-sealed bottles, always use a dry syringe and an inert atmosphere (e.g., nitrogen or argon).[2] Dry the NMR tubes in an oven and cool them in a desiccator before use.[2][5]

Issue: My Mass Spectrometry data shows a lower mass than expected for my deuterated compound after preparation in a protic mobile phase.

Possible CauseRecommended Solution
Suboptimal pH of Mobile Phase: The pH of the mobile phase is promoting exchange during the chromatographic run. This is a common issue referred to as "back-exchange".Adjust the mobile phase pH to be within the range of 2.3 - 2.6, where the exchange rate is at a minimum.[1][2] This process is known as "quenching" the exchange.
Prolonged Analysis Time: The longer the sample is in the protic mobile phase, the more opportunity there is for exchange to occur.Optimize the chromatography method to minimize the run time.[2]
High Temperature in the System: Elevated temperatures in the autosampler, column oven, or ESI source can accelerate exchange.Perform all post-quench liquid chromatography steps at low temperatures, typically 0-1 °C, using a chilled chromatography system.[2] Optimize MS source parameters to minimize ion heating.[2]
Quantitative Data Summary

The rate of H/D exchange is influenced by several experimental parameters. The following table summarizes these factors and provides recommendations for minimizing exchange.

FactorEffect on H/D Exchange RateRecommended Condition for Minimizing Exchange
pH The exchange rate is minimized at a specific pH and increases in both acidic and basic conditions.Adjust pH to ~2.5.[1][2][6]
Temperature The rate increases significantly with temperature. A 22 °C increase can raise the exchange rate 10-fold.[2]Maintain low temperatures (~0 °C) during sample preparation and analysis.[2]
Solvent Protic solvents provide a source of protons and can facilitate exchange. Aprotic solvents are less likely to promote exchange.Use aprotic solvents (e.g., Acetonitrile-d3, DMSO-d6) when possible.[2] If a protic solvent is required, ensure it is of high purity and anhydrous.
Catalysts Acids, bases, and some metals can catalyze the exchange.Ensure all reagents and materials are free from catalytic impurities.
Experimental Protocols
Protocol 1: Minimizing H/D Exchange During NMR Sample Preparation

Objective: To prepare an NMR sample of this compound in a protic solvent while minimizing deuterium loss.

Materials:

  • This compound

  • High-purity deuterated protic solvent (e.g., Methanol-d4, D₂O) from a sealed ampule.

  • NMR tubes, oven-dried at >120°C for at least 4 hours.[2]

  • Desiccator

  • Inert atmosphere glove box or glove bag (optional, for highly sensitive experiments).

  • Dry gas-tight syringe.

Procedure:

  • Glassware Preparation: Place NMR tubes in an oven for at least 4 hours at >120°C. Transfer the hot tubes to a desiccator and allow them to cool to room temperature under vacuum or in the presence of a desiccant.[2]

  • Inert Atmosphere (Optional): For maximum prevention, perform all subsequent steps in a glove box or glove bag filled with a dry, inert gas like nitrogen or argon.[2]

  • Sample Addition: Weigh the desired amount of this compound directly into the dried NMR tube.

  • Solvent Addition: Break a fresh ampule of the deuterated solvent. Using a dry syringe, withdraw the required volume (typically 0.5-0.6 mL) and add it to the NMR tube.

  • Capping and Mixing: Immediately cap the NMR tube securely. Mix the sample by gentle inversion.

  • Analysis: Acquire the NMR spectrum as soon as possible after preparation. Store the sample at a low temperature if immediate analysis is not possible.

Protocol 2: Quantification of H/D Exchange by ¹H NMR Spectroscopy

Objective: To quantify the percentage of deuterium that has been exchanged for protons on the methyl groups of this compound.

Principle: This method relies on the integration of the proton signal from the methyl groups that have undergone exchange, relative to a stable, non-exchangeable internal standard.

Materials:

  • Sample of this compound that has been subjected to exchange conditions.

  • Stable, non-exchangeable internal standard with a known concentration (e.g., 1,4-Dioxane, Tetramethylsilane (TMS)). The standard should have a singlet peak in a clear region of the spectrum.

  • NMR spectrometer.

Procedure:

  • Sample Preparation: Prepare the NMR sample as described in Protocol 1, adding a precise amount of the internal standard.

  • NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (at least 5 times the longest T1 of the signals of interest) to allow for full relaxation of all protons, ensuring accurate integration.

  • Data Processing: Process the spectrum and carefully integrate the following signals:

    • The singlet from the internal standard (Integral_std).

    • The singlet from the methyl protons of 1,1-Dimethyl-1-propanol (Integral_CH3).

  • Calculation:

    • Calculate the molar amount of the internal standard (Moles_std).

    • Calculate the molar amount of the protonated methyl groups (Moles_CH3) using the following formula: Moles_CH3 = (Integral_CH3 / Protons_CH3) * (Protons_std / Integral_std) * Moles_std (Where Protons_CH3 = 6 and Protons_std is the number of protons for the standard's signal).

    • Calculate the initial molar amount of the deuterated compound (Moles_initial).

    • Calculate the percentage of H/D exchange: % Exchange = (Moles_CH3 / Moles_initial) * 100

Visualizations

H_D_Exchange_Mechanism Acid-Catalyzed H/D Exchange Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Water Elimination (Rate-Limiting) cluster_step3 Step 3: Reaction with Solvent cluster_step4 Step 4: Deprotonation & Exchange Alcohol_d6 R-C(CD3)2-OH Oxonium R-C(CD3)2-OH2+ Alcohol_d6->Oxonium + H+ Proton H+ Carbocation R-C+(CD3)2 Oxonium->Carbocation - H2O Intermediate R-C(CD3)2-O(H)R' Carbocation->Intermediate + R'-OH Water H2O Protic_Solvent R'-OH Exchanged_Product R-C(CD3)(CD2H)-OH Intermediate->Exchanged_Product - H+ (after tautomerization & reprotonation) Proton_Out H+

Caption: Acid-catalyzed H/D exchange mechanism for a tertiary alcohol.

Experimental_Workflow Experimental Workflow to Minimize H/D Exchange cluster_prep Preparation cluster_sample Sample Handling cluster_analysis Analysis & Storage A Dry Glassware (Oven >120°C, 4h) B Cool in Desiccator A->B C Weigh Compound into Tube B->C E Add Solvent with Dry Syringe C->E D Use Fresh Anhydrous Deuterated Solvent D->E F Cap Immediately E->F G Analyze Promptly F->G H Store at Low Temp (e.g., < 4°C) F->H I Check for Exchange (NMR/MS) G->I H->I

Caption: Workflow for preparing samples while minimizing H/D exchange.

Troubleshooting_Tree Troubleshooting H/D Exchange Start Unexpected H/D Exchange Detected Method Analytical Method? Start->Method NMR NMR Method->NMR NMR MS MS Method->MS MS NMR_Cause Proton Signal Growth NMR->NMR_Cause MS_Cause Mass Decrease MS->MS_Cause Solvent_Impurity Solvent Impurity (Acid/Base/H2O)? NMR_Cause->Solvent_Impurity pH_Wrong Mobile Phase pH not 2.3-2.6? MS_Cause->pH_Wrong Temp_High High Temperature? Solvent_Impurity->Temp_High No Sol1 Use Fresh, High-Purity Solvent. Dry Glassware. Solvent_Impurity->Sol1 Yes Sol2 Lower Probe/System Temp. Temp_High->Sol2 Yes Time_Long Long Analysis Time? pH_Wrong->Time_Long No Sol3 Adjust Mobile Phase pH. pH_Wrong->Sol3 Yes Time_Long->Temp_High No Sol4 Optimize Method for Speed. Time_Long->Sol4 Yes

Caption: A decision tree for troubleshooting unexpected H/D exchange.

References

Technical Support Center: Matrix Effects in LC-MS using 1,1-Dimethyl-1-propanol-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing 1,1-Dimethyl-1-propanol-d6 as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) analyses. Here you will find troubleshooting guides and frequently asked questions to address specific issues related to matrix effects that you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact my LC-MS results?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either a decrease in signal, known as ion suppression, or an increase in signal, referred to as ion enhancement.[1][3][4][5][6] These effects can significantly compromise the accuracy, precision, and sensitivity of an analytical method.[7][8] Common culprits behind matrix effects in complex biological samples include salts, lipids, and proteins.[1]

Q2: How does using this compound as an internal standard help mitigate matrix effects?

A2: Using a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard for compensating for matrix effects.[1] Because a deuterated internal standard is chemically almost identical to the analyte, it is expected to co-elute and experience similar ionization suppression or enhancement.[1][9] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.[1][9]

Q3: Can this compound completely eliminate issues related to matrix effects?

A3: While highly effective, deuterated internal standards like this compound may not always perfectly compensate for matrix effects.[10] A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard.[1] If this shift leads to the analyte and the internal standard eluting into regions with different degrees of ion suppression, it can result in inaccurate quantification.[1][9][10] This is referred to as differential matrix effects.

Q4: What are the key factors to consider when using a deuterated internal standard like this compound?

A4: When using a deuterated internal standard, it is crucial to consider the following:

  • Isotopic Purity: The standard should have high isotopic enrichment to minimize any contribution from the unlabeled analyte.[9]

  • Position of Deuteration: The deuterium (B1214612) atoms should be in a stable position on the molecule to prevent exchange with hydrogen atoms from the solvent or matrix.[9]

  • Co-elution: It is essential to confirm that the deuterated standard co-elutes with the analyte under the specific chromatographic conditions of your assay.[9]

  • Concentration: The concentration of the internal standard should be optimized to be at a similar level to the analyte and within the linear range of the instrument.[9]

Troubleshooting Guide

Issue 1: Poor reproducibility of the analyte/internal standard area ratio.

This issue can arise from several factors related to matrix effects and the behavior of the internal standard.

Possible Cause Troubleshooting Steps
Differential Matrix Effects The analyte and this compound are not experiencing the same degree of ion suppression or enhancement. This can happen if they are not perfectly co-eluting. To address this, you can: • Optimize Chromatography: Adjust the gradient, flow rate, or column chemistry to ensure co-elution. • Enhance Sample Cleanup: Implement or improve solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocols to remove interfering matrix components.[11][12]
Column Degradation A loss of stationary phase or column contamination can affect the separation of the analyte and the internal standard.[1] To resolve this: • Replace the Column: Use a new analytical column of the same type.[1] • Implement Column Washing: Develop a robust column washing protocol to minimize contamination.[1]
Internal Standard Variability Inconsistent spiking of the internal standard can lead to variable ratios. To mitigate this: • Automate Pipetting: Use automated liquid handlers for precise and consistent dispensing. • Verify Pipette Calibration: Regularly check the calibration of your pipettes.

Issue 2: Unexpectedly high or low calculated analyte concentrations.

This can be a systematic issue related to the internal standard or the sample matrix.

Possible Cause Troubleshooting Steps
Incorrect Internal Standard Concentration An error in the preparation of the this compound spiking solution will lead to a systematic bias in the calculated analyte concentrations.[1] The solution is to: • Reprepare the Internal Standard Solution: Carefully reprepare the solution and verify its concentration.[1]
Cross-Contamination (Carryover) Carryover from a high concentration sample to a subsequent low concentration sample can lead to artificially high results.[1] To prevent this: • Optimize Autosampler Wash: Enhance the autosampler wash procedure.[1] • Inject Blanks: Inject a blank sample after high-concentration samples to check for carryover.[1]
Severe Ion Suppression In cases of extreme ion suppression, the signal for both the analyte and the internal standard may be significantly reduced, potentially falling outside the linear range of the assay. To address this: • Dilute the Sample: Diluting the sample can reduce the concentration of matrix components causing ion suppression.[12] However, be mindful that this will also dilute your analyte.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using the Post-Extraction Spike Method

Objective: To quantify the degree of ion suppression or enhancement for a given analyte in a specific matrix.[1]

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and this compound into the final mobile phase solvent at a known concentration.

    • Set B (Post-Spiked Matrix): Extract at least six different lots of blank matrix. After the final extraction step, spike the analyte and this compound into the extracted matrix at the same concentrations as Set A.[1]

    • Set C (Pre-Spiked Matrix): Spike the analyte and this compound into the blank matrix before the extraction process at the same concentrations as Set A.[1]

  • Analyze Samples: Analyze all three sets of samples using the developed LC-MS method.

  • Calculate Matrix Effect, Recovery, and Process Efficiency:

    • Matrix Effect (ME %): (Mean peak area of Set B / Mean peak area of Set A) x 100

      • A value of 100% indicates no matrix effect.

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

    • Recovery (RE %): (Mean peak area of Set C / Mean peak area of Set B) x 100

    • Process Efficiency (PE %): (Mean peak area of Set C / Mean peak area of Set A) x 100 or (ME x RE) / 100

Quantitative Data Summary

The following table provides an example of results from a matrix effect evaluation for a hypothetical analyte using this compound as the internal standard in various biological matrices.

Matrix Analyte Peak Area (Neat Solution - Set A) Analyte Peak Area (Post-Spiked Matrix - Set B) Matrix Effect (%) Internal Standard Peak Area (Neat Solution - Set A) Internal Standard Peak Area (Post-Spiked Matrix - Set B) Matrix Effect (%)
Human Plasma1,500,000975,00065.0 (Suppression)1,650,0001,089,00066.0 (Suppression)
Rat Urine1,500,0001,200,00080.0 (Suppression)1,650,0001,336,50081.0 (Suppression)
Bovine Serum1,500,0001,680,000112.0 (Enhancement)1,650,0001,831,500111.0 (Enhancement)
Human Saliva1,500,0001,425,00095.0 (Suppression)1,650,0001,559,25094.5 (Suppression)

Visualizations

TroubleshootingWorkflow start Start: Inconsistent Results check_ratio Poor Reproducibility of Analyte/IS Ratio? start->check_ratio check_concentration Unexpectedly High/Low Concentrations? start->check_concentration check_coelution Confirm Co-elution of Analyte and IS check_ratio->check_coelution Yes check_column Inspect/Replace Analytical Column check_ratio->check_column Yes, Co-elution OK verify_is_conc Verify Internal Standard Concentration check_concentration->verify_is_conc Yes optimize_chrom Optimize Chromatography (Gradient, Flow Rate) check_coelution->optimize_chrom No Co-elution enhance_cleanup Enhance Sample Cleanup (SPE, LLE) optimize_chrom->enhance_cleanup end End: Consistent Results enhance_cleanup->end check_column->end check_carryover Investigate Carryover (Inject Blanks) verify_is_conc->check_carryover evaluate_suppression Assess Severity of Ion Suppression check_carryover->evaluate_suppression dilute_sample Dilute Sample evaluate_suppression->dilute_sample Severe Suppression evaluate_suppression->end Suppression Acceptable dilute_sample->end

Caption: Troubleshooting workflow for matrix effects.

MatrixEffectExperiment start Start: Evaluate Matrix Effect prep_set_a Prepare Set A: Analyte + IS in Solvent start->prep_set_a prep_set_b Prepare Set B: Post-extraction Spike of Analyte + IS into Extracted Blank Matrix start->prep_set_b prep_set_c Prepare Set C: Pre-extraction Spike of Analyte + IS into Blank Matrix start->prep_set_c analyze Analyze Sets A, B, and C by LC-MS prep_set_a->analyze prep_set_b->analyze prep_set_c->analyze calculate Calculate: 1. Matrix Effect (ME) 2. Recovery (RE) 3. Process Efficiency (PE) analyze->calculate interpret Interpret Results: ME < 100% -> Suppression ME > 100% -> Enhancement calculate->interpret

References

Technical Support Center: Navigating Contaminants in Deuterated NMR Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you identify and manage common contaminants in deuterated solvents for Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in my NMR sample?

A1: Contamination in NMR samples can originate from various sources throughout the experimental workflow. The primary culprits include:

  • The Deuterated Solvent Itself: Solvents can contain residual, non-deuterated solvent from their manufacturing process.

  • Atmospheric Moisture: Many deuterated solvents are hygroscopic and readily absorb water from the air during sample preparation.[1][2]

  • Glassware: Residual moisture or cleaning solvents (like acetone) on the surfaces of NMR tubes, pipettes, and vials are a frequent source of contamination.[1][2][3]

  • Sample-Related Impurities: The analyte itself may retain solvents from previous purification steps (e.g., ethyl acetate (B1210297), hexanes from column chromatography).

  • Lab Equipment: Greases from ground glass joints (silicone or hydrocarbon), plasticizers (phthalates) from tubing, and contaminants leached from NMR tube caps (B75204) can all appear in your spectrum.[4]

  • Added Stabilizers: Some solvents, like tetrahydrofuran, may contain stabilizers such as butylated hydroxytoluene (BHT).[5]

Q2: I see an unexpected peak in my ¹H NMR spectrum. How can I identify it?

A2: Identifying unknown peaks is a common challenge. A systematic approach is often effective:

  • Check for Common Solvents: Refer to the ¹H NMR chemical shift tables provided below to see if the peak corresponds to a common laboratory solvent.

  • Consider Water: Water is a ubiquitous contaminant. Its chemical shift is highly dependent on the solvent, temperature, and concentration.[6][7] In CDCl₃, it typically appears around 1.56 ppm, while in DMSO-d₆ it is found near 3.33 ppm.

  • Look for Characteristic Patterns: Some impurities have distinct splitting patterns or shapes. For example, diethyl ether will show a characteristic triplet and quartet.

  • Consult Comprehensive Databases: Publications by Gottlieb, Kotlyar, and Nudelman are invaluable resources, providing extensive tables of chemical shifts for numerous compounds in various deuterated solvents.[5][6][7][8][9][10]

Q3: How can I minimize water contamination in my NMR samples?

A3: Minimizing water is crucial for high-quality spectra. Here are several effective strategies:

  • Proper Glassware Preparation: Dry all glassware, including NMR tubes and pipettes, in an oven at a high temperature (e.g., 150°C) for several hours and allow them to cool in a desiccator or under an inert atmosphere.[1][2]

  • Use an Inert Atmosphere: Prepare your samples in a glovebox or under a stream of dry, inert gas like nitrogen or argon to prevent the solvent from absorbing atmospheric moisture.[1][2]

  • Solvent Handling: Purchase solvents in smaller, single-use ampules to ensure freshness.[1] If using a larger bottle, use a dry syringe or cannula to transfer the solvent.

  • Drying Agents: For some solvents in resealable bottles, adding activated molecular sieves (e.g., 4 Å) can help keep them dry.[2]

Troubleshooting Guide

This guide addresses specific issues you might encounter and provides actionable solutions.

Issue 1: Unidentified peaks in the aliphatic region (0-3 ppm)
  • Possible Cause: Residual alkanes (e.g., hexane, pentane) from chromatography, or silicone grease.

  • Troubleshooting Steps:

    • Cross-reference the observed chemical shift with the data tables below. Hexane typically shows signals around 0.88 and 1.26 ppm. Silicone grease appears as a singlet near 0.07 ppm in CDCl₃.

    • Ensure your sample is thoroughly dried under high vacuum after purification to remove residual elution solvents.

    • If using greased glassware, consider switching to grease-free joints or using a minimal amount of a high-vacuum grease that is less soluble in your solvent system.

Issue 2: A broad singlet that shifts between experiments
  • Possible Cause: This is often indicative of an exchangeable proton, most commonly water (H₂O or HDO) or sometimes an alcohol or amine from the sample.

  • Troubleshooting Steps:

    • D₂O Shake: Add a drop of deuterium (B1214612) oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the spectrum. If the peak diminishes or disappears, it confirms the presence of an exchangeable proton.[3]

    • The chemical shift of water is highly temperature-dependent.[6] Acquiring the spectrum at a different temperature can help confirm its identity if the peak shifts significantly.

Issue 3: Signals corresponding to acetone (B3395972) or ethyl acetate are present
  • Possible Cause: These are very common solvents used for cleaning glassware or in reaction workups and purification.

  • Troubleshooting Steps:

    • Glassware Cleaning Protocol: After washing with acetone, ensure your NMR tubes are thoroughly dried for an extended period (2-3 hours in an oven) to remove all traces.[3]

    • Co-evaporation: Some compounds can trap solvent molecules. Dissolving the sample in a small amount of a different, more volatile solvent (like dichloromethane) and re-evaporating can help remove the persistent impurity.[1][3]

Data Presentation: Chemical Shifts of Common Contaminants

The following tables summarize the approximate ¹H and ¹³C NMR chemical shifts for common contaminants in several widely used deuterated solvents. Note that chemical shifts can vary slightly with temperature, concentration, and pH.[11]

Table 1: ¹H NMR Chemical Shifts (ppm) of Common Contaminants

ContaminantCDCl₃Acetone-d₆DMSO-d₆C₆D₆CD₃CNCD₃ODD₂O
Solvent Residual Peak 7.26 2.05 2.50 7.16 1.94 3.31 4.79
Water (H₂O/HDO)1.562.843.330.402.134.874.79
Acetone2.172.092.091.552.082.152.22
Acetonitrile2.102.052.071.551.962.032.06
Benzene7.367.367.377.157.377.33-
Chloroform7.268.028.326.157.587.90-
Cyclohexane1.431.431.401.401.441.45-
Dichloromethane5.305.635.764.275.445.49-
Diethyl Ether (CH₂)3.483.413.383.233.413.473.59
Diethyl Ether (CH₃)1.211.111.091.111.121.151.18
N,N-Dimethylformamide8.02, 2.92, 2.888.01, 2.89, 2.727.95, 2.86, 2.698.13, 2.61, 2.567.96, 2.82, 2.747.95, 2.90, 2.877.98, 2.92, 2.75
Ethanol (CH₂)3.723.593.443.423.553.573.65
Ethanol (CH₃)1.251.131.061.091.121.171.18
Ethyl Acetate (CH₂)4.124.054.033.894.064.084.13
Ethyl Acetate (CH₃)2.051.971.991.631.982.002.06
n-Hexane1.26, 0.881.26, 0.881.25, 0.861.24, 0.891.28, 0.891.29, 0.90-
Methanol3.493.313.163.093.283.343.34
Pyridine8.62, 7.69, 7.338.58, 7.78, 7.398.52, 7.78, 7.408.54, 7.16, 6.798.56, 7.82, 7.428.51, 7.85, 7.45-
Tetrahydrofuran3.76, 1.853.74, 1.793.73, 1.783.57, 1.403.74, 1.803.75, 1.82-
Toluene7.27-7.17, 2.367.28-7.18, 2.327.26-7.17, 2.307.09-6.98, 2.117.28-7.19, 2.337.26-7.16, 2.32-
Silicone Grease~0.07~0.13~0.29~0.08~0.10--
Hydrocarbon Grease~1.26, ~0.86~1.29, ~0.87~1.36, ~0.92~1.27, ~0.86~1.20, ~0.88--

Data compiled from multiple sources.[5][6]

Table 2: ¹³C NMR Chemical Shifts (ppm) of Common Contaminants

ContaminantCDCl₃Acetone-d₆DMSO-d₆C₆D₆CD₃CNCD₃OD
Solvent Residual Peak 77.16 206.26, 29.84 39.52 128.06 118.26, 1.32 49.00
Acetone206.68, 30.63206.68, 30.63205.85, 30.41204.91, 29.98206.84, 30.34209.05, 30.58
Acetonitrile117.84, 1.39118.00, 1.10117.69, 1.00116.92, 0.53118.26, 1.32118.91, 1.48
Benzene128.52128.96128.48128.39128.98129.28
Chloroform77.3678.4378.8976.8877.9278.00
Cyclohexane27.0927.4626.9627.5027.3527.76
Dichloromethane53.8454.1454.2153.5154.0454.73
Diethyl Ether66.08, 15.3166.02, 15.4265.59, 15.2665.81, 15.5866.08, 15.3466.58, 15.44
N,N-Dimethylformamide162.5, 36.3, 31.2162.4, 36.3, 31.2162.0, 35.9, 30.8161.7, 36.0, 30.9162.4, 36.2, 31.1163.5, 36.7, 31.5
Ethanol58.5, 18.457.6, 18.856.8, 18.957.2, 18.957.7, 18.758.5, 18.8
Ethyl Acetate171.1, 60.5, 21.0, 14.3170.8, 60.1, 20.8, 14.4170.3, 59.8, 20.9, 14.4170.1, 59.9, 20.4, 14.4170.9, 60.3, 20.7, 14.2171.9, 61.1, 20.8, 14.4
n-Hexane31.8, 22.9, 14.331.9, 23.0, 14.331.5, 22.6, 14.332.2, 23.2, 14.431.9, 22.9, 14.232.3, 23.2, 14.4
Methanol49.8649.5049.1549.4549.4949.86
Pyridine150.1, 135.9, 123.7150.3, 136.1, 123.9149.8, 135.8, 123.7149.9, 135.6, 123.3150.5, 136.4, 124.2150.8, 136.9, 124.6
Tetrahydrofuran67.9, 25.867.9, 25.967.5, 25.767.8, 25.867.9, 25.868.4, 26.0
Toluene138.0, 129.3, 128.4, 125.6, 21.5138.3, 129.4, 128.6, 125.8, 21.3138.2, 129.2, 128.3, 125.5, 21.1137.9, 129.2, 128.4, 125.5, 21.2138.4, 129.5, 128.7, 125.9, 21.3138.9, 129.6, 128.8, 126.0, 21.2

Data compiled from multiple sources.[5][8][9][10][12]

Experimental Protocols

Protocol 1: Sample Preparation to Minimize Contamination

This protocol outlines the best practices for preparing an NMR sample to reduce the risk of introducing common contaminants.

  • Glassware Cleaning:

    • Thoroughly wash all glassware (NMR tube, pipettes, vials) with a suitable solvent (e.g., acetone), followed by a rinse with deionized water.

    • Place the clean glassware in an oven at >120°C for at least 4 hours (overnight is ideal).

    • Transfer the hot glassware to a desiccator to cool under vacuum or in the presence of a desiccant.

  • Sample Transfer:

    • Perform all sample and solvent manipulations in a dry environment, such as a nitrogen-filled glovebox or under a positive pressure of inert gas.

    • Weigh the solid sample directly into the NMR tube if possible, or into a clean, dry vial.

    • Use a clean, dry syringe or a new, disposable pipette to transfer the deuterated solvent to the vial/tube.

    • For highly sensitive samples, use a solvent from a freshly opened ampule.

  • Mixing and Sealing:

    • Use a vortex mixer to dissolve the sample. Avoid shaking the tube by hand, as this can introduce contaminants from the cap.[1]

    • For sensitive experiments, consider using PTFE-lined caps or flame-sealing the NMR tube.

Visualizations

Workflow for Identifying an Unknown Peak

The following diagram illustrates a logical workflow for identifying an unknown signal in your NMR spectrum.

G A Unknown Peak Observed in NMR Spectrum B Is the peak broad and/or does its position vary? A->B C Perform D₂O Shake Experiment B->C Yes F Consult Contaminant Chemical Shift Tables B->F No D Peak Disappears or Reduces? C->D E Peak is an Exchangeable Proton (e.g., H₂O, -OH, -NH) D->E Yes D->F No G Does the shift match a common contaminant? F->G H Contaminant Identified (e.g., Acetone, Grease, Hexane) G->H Yes I Consider Sample Degradation or Unexpected Side Product G->I No

Caption: A troubleshooting workflow for identifying unknown peaks in an NMR spectrum.

Sources of Contamination Pathway

This diagram illustrates the common pathways through which contaminants are introduced into an NMR sample.

G cluster_sources Contaminant Sources cluster_process Experimental Process A Atmosphere (H₂O) E Sample Preparation & Solvent Transfer A->E B Glassware (H₂O, Acetone) B->E C Lab Equipment (Grease, Phthalates) C->E D Chemicals (Residual Solvents, Stabilizers) D->E F NMR Sample E->F G Contaminated NMR Spectrum F->G

Caption: Common pathways for the introduction of contaminants into an NMR sample.

References

Technical Support Center: Improving Signal-to-Noise with 1,1-Dimethyl-1-propanol-d6

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of 1,1-Dimethyl-1-propanol-d6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this deuterated compound to enhance signal-to-noise ratios in analytical experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in improving signal-to-noise?

A1: this compound, also known as tert-amyl alcohol-d6, is primarily used as a stable isotope-labeled internal standard (SIL-IS) in quantitative analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1] By adding a known amount of the deuterated standard to your samples and calibration standards, you can correct for variability in sample preparation, injection volume, and ionization efficiency, which significantly improves the accuracy, precision, and signal-to-noise ratio of your measurements.

Q2: How does using a deuterated internal standard like this compound improve the signal-to-noise ratio?

A2: The improvement in signal-to-noise (S/N) ratio is achieved by minimizing the impact of random and systematic errors. The internal standard co-elutes with the analyte and experiences similar matrix effects (ion suppression or enhancement). By using the ratio of the analyte signal to the internal standard signal for quantification, the noise associated with sample matrix variability and instrument instability is effectively normalized, leading to a more stable baseline and a clearer, more quantifiable analyte signal.

Q3: Can this compound be used for applications other than as an internal standard?

A3: Yes, this compound can also be used as a building block in the synthesis of other deuterated pharmaceutical compounds. For example, it is a known precursor in the synthesis of deuterium-labeled Simvastatin.[2][3]

Q4: I am observing a chromatographic shift between my analyte and this compound. Is this normal?

A4: A slight chromatographic shift between a deuterated standard and its non-deuterated analog is a known phenomenon, often referred to as the "isotope effect".[4] In reverse-phase chromatography, deuterated compounds may elute slightly earlier than their non-deuterated counterparts. While often minor, a significant shift can lead to differential matrix effects, where the analyte and standard are not exposed to the same co-eluting interferences, potentially compromising quantification.

Q5: Can the this compound internal standard itself be a source of noise or interference?

A5: Yes, this is possible. Impurities in the deuterated standard, such as the presence of the unlabeled analyte, can contribute to the background signal. Additionally, a phenomenon known as "cross-talk" can occur where the natural isotopic abundance of the analyte contributes to the signal of the deuterated standard.[5] It is crucial to use high-purity standards and to assess for potential cross-contribution during method development.

Troubleshooting Guides

Issue 1: Poor Signal-to-Noise Ratio and Inconsistent Results

If you are experiencing a low signal-to-noise ratio or inconsistent quantification despite using this compound, consider the following troubleshooting steps:

Detailed Methodologies for Troubleshooting:

  • Experimental Protocol: Evaluation of Matrix Effects

    • Prepare Three Sets of Samples:

      • Set A (Neat Solution): Analyte and this compound in a clean solvent (e.g., methanol).

      • Set B (Post-Extraction Spike): Blank matrix extract (e.g., plasma, urine) spiked with the analyte and internal standard.

      • Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and internal standard before the extraction process.

    • Analyze the Samples: Inject all three sets into your LC-MS/MS or GC-MS system.

    • Calculate Matrix Factor (MF) and Recovery (RE):

      • MF = (Peak Area of Set B) / (Peak Area of Set A)

      • RE (%) = (Peak Area of Set C) / (Peak Area of Set B) * 100

    • Interpretation:

      • An MF value significantly different from 1 indicates a strong matrix effect (ion suppression if < 1, enhancement if > 1).

      • If the analyte and internal standard show different MF values, this indicates differential matrix effects and can be a source of poor data quality.

Data Presentation: Troubleshooting Matrix Effects

Sample SetAnalyte Peak AreaIS (d6) Peak AreaAnalyte/IS RatioMatrix Factor (Analyte)Matrix Factor (IS)
Set A (Neat) 1,200,0001,500,0000.80--
Set B (Post-Spike) 650,000800,0000.810.54 (Suppression)0.53 (Suppression)
Set C (Pre-Spike) 580,000710,0000.82--

In this example, both the analyte and the internal standard experience similar ion suppression, and the analyte/IS ratio remains consistent, indicating the internal standard is effectively compensating for the matrix effect.

Mandatory Visualization:

troubleshooting_workflow start Poor S/N or Inconsistent Results check_coelution Verify Analyte and IS Co-elution start->check_coelution eval_matrix Evaluate Matrix Effects check_coelution->eval_matrix Co-elution OK optimize_chrom Optimize Chromatography (e.g., Gradient, Column) check_coelution->optimize_chrom Shift Observed check_purity Assess IS Purity (Unlabeled Analyte Presence) check_exchange Investigate Isotopic Back-Exchange check_purity->check_exchange IS is Pure solution Improved S/N and Consistent Results check_purity->solution IS Contaminated -> Use New IS Lot eval_matrix->check_purity No Differential Matrix Effects eval_matrix->optimize_chrom Differential Matrix Effects Present use_hplc Consider a Lower Resolution HPLC Column to Force Co-elution optimize_chrom->use_hplc use_hplc->check_coelution check_exchange->solution No Exchange -> Re-evaluate Method

Troubleshooting workflow for poor S/N.
Issue 2: Analyte and this compound Do Not Co-elute

As mentioned, a slight retention time difference can occur due to the isotope effect. If this separation is significant, it can lead to inaccurate results.

Troubleshooting Steps:

  • Modify Chromatographic Conditions: Adjust the mobile phase composition, gradient slope, or temperature to reduce the separation between the analyte and the internal standard.

  • Use a Different Column: A column with a different stationary phase or lower resolving power might reduce the separation.

  • Ensure Peak Integration is Correct: Verify that the integration parameters are appropriate to capture the entire peak for both the analyte and the internal standard, even with a slight shift.

Experimental Protocols

GC-MS Quantification of tert-Amyl Alcohol using this compound as an Internal Standard

This protocol provides a general framework for the quantitative analysis of tert-amyl alcohol (1,1-Dimethyl-1-propanol) in a biological matrix (e.g., plasma) using headspace gas chromatography-mass spectrometry (HS-GC-MS).

1. Materials and Reagents:

  • tert-Amyl alcohol (analyte)

  • This compound (internal standard)

  • Methanol (HPLC grade)

  • Blank human plasma

  • Headspace vials (20 mL) with PTFE-lined septa

2. Preparation of Standard and Internal Standard Solutions:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of tert-amyl alcohol and dissolve in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

  • Internal Standard Working Solution (10 µg/mL): Dilute the IS stock solution 1:100 with methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking blank plasma with the analyte stock solution to achieve concentrations ranging from 0.1 to 50 µg/mL.

3. Sample Preparation:

  • Pipette 500 µL of each calibration standard, quality control sample, or unknown sample into a 20 mL headspace vial.

  • Add 50 µL of the internal standard working solution (10 µg/mL) to each vial.

  • Seal the vials immediately.

  • Vortex briefly to mix.

4. HS-GC-MS Parameters:

Parameter Value
Headspace Sampler
Oven Temperature80 °C
Loop Temperature90 °C
Transfer Line Temp100 °C
Incubation Time15 min
Injection Volume1 mL
GC
ColumnDB-624 (or equivalent), 30 m x 0.25 mm ID, 1.4 µm film
Carrier GasHelium, 1.2 mL/min
Inlet Temperature200 °C
Oven Program40 °C (hold 5 min), then 10 °C/min to 180 °C (hold 2 min)
MS
Ionization ModeElectron Ionization (EI)
Ion Source Temp230 °C
Quadrupole Temp150 °C
Acquisition ModeSelected Ion Monitoring (SIM)
Quantifier Ion (Analyte)m/z 59
Qualifier Ion (Analyte)m/z 73
Quantifier Ion (IS)m/z 65
Qualifier Ion (IS)m/z 79

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of the unknown samples from the calibration curve.

Data Presentation: Expected Performance Data

ParameterExpected Value
Linearity (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.1 µg/mL
S/N at LLOQ > 10
Precision (%RSD) < 15%
Accuracy (%Bias) ± 15%

Mandatory Visualization:

experimental_workflow cluster_prep Sample Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing prep_standards Prepare Calibration Standards spike_is Spike Samples and Standards with IS prep_standards->spike_is vortex Vortex to Mix spike_is->vortex incubate Incubate in Headspace Sampler vortex->incubate inject Inject into GC-MS incubate->inject acquire Acquire Data (SIM Mode) inject->acquire integrate Integrate Peak Areas acquire->integrate calc_ratio Calculate Analyte/IS Ratio integrate->calc_ratio plot_curve Plot Calibration Curve calc_ratio->plot_curve quantify Quantify Unknowns plot_curve->quantify

Experimental workflow for HS-GC-MS analysis.

References

Technical Support Center: Minimizing Ion Suppression with 1,1-Dimethyl-1-propanol-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing 1,1-Dimethyl-1-propanol-d6 as an internal standard to mitigate ion suppression in liquid chromatography-mass spectrometry (LC-MS/MS) analyses.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect my analysis?

A1: Ion suppression is a matrix effect that occurs during LC-MS/MS analysis when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][2][3] This interference leads to a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and precision of the analytical method.[3][4]

Q2: How does using this compound as an internal standard help to minimize ion suppression?

A2: this compound is a stable isotope-labeled (SIL) version of the analyte, 1,1-Dimethyl-1-propanol. Because they are chemically almost identical, they are expected to co-elute during chromatography and experience the same degree of ion suppression or enhancement in the ion source.[2][5] By adding a known amount of this compound to your samples, you can use the ratio of the analyte signal to the internal standard signal for quantification. This ratio remains stable even if the absolute signals fluctuate due to matrix effects, thus correcting for the ion suppression and improving the accuracy and precision of the results.[5]

Q3: What is the difference between ion suppression and ion enhancement?

A3: Both are types of matrix effects where co-eluting substances from the sample interfere with the ionization of the target compound.[6] Ion suppression leads to a decrease in the analyte signal, while ion enhancement results in an increased signal.[2] Ion suppression is the more commonly encountered phenomenon. Both can negatively affect the accuracy of quantification if not properly addressed.

Q4: When might this compound not fully correct for ion suppression?

A4: While highly effective, a deuterated internal standard like this compound may not perfectly correct for ion suppression if there is a slight chromatographic separation between it and the native analyte.[7][8] This "isotope effect" can cause the two compounds to be exposed to different matrix components as they elute, leading to differential ion suppression.[8][9]

Q5: What are the key considerations when using a deuterated internal standard?

A5: Key considerations include ensuring the isotopic purity of the standard, as the presence of unlabeled analyte can lead to overestimation.[6] The position of the deuterium (B1214612) atoms should be on stable parts of the molecule to avoid exchange with hydrogen atoms from the solvent.[10] It is also crucial to optimize the concentration of the internal standard to provide a robust signal without causing self-suppression.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments using this compound.

Issue 1: I am observing poor reproducibility of the analyte/internal standard area ratio.

  • Possible Cause: This is a classic sign of unmanaged or differential ion suppression. Inconsistent sample preparation can lead to varying levels of matrix components in the final extracts, or your analyte peak may be on the edge of a suppression zone where small shifts in retention time cause large signal variations.[2][4]

  • Troubleshooting Steps:

    • Verify Co-elution: Carefully examine the chromatograms to ensure that 1,1-Dimethyl-1-propanol and this compound are co-eluting perfectly.[7]

    • Assess Matrix Effect: Perform a quantitative assessment of the matrix effect to understand the extent of ion suppression in your samples.

    • Standardize Sample Preparation: Ensure that all steps of your sample preparation protocol are performed consistently for every sample.[4]

    • Improve Chromatography: Adjust your chromatographic method to move the analyte peak to a "cleaner" region of the chromatogram, away from areas of significant ion suppression.[4]

Issue 2: The analyte (1,1-Dimethyl-1-propanol) and the deuterated internal standard (this compound) do not co-elute.

  • Possible Cause: The "isotope effect" can sometimes lead to a slight difference in retention times between the analyte and its deuterated internal standard, especially with high-resolution chromatography.[11] This can be exacerbated by column degradation.[2]

  • Troubleshooting Steps:

    • Modify Mobile Phase: Adjusting the organic solvent or the pH of the aqueous phase can alter retention times.[4]

    • Optimize Gradient: A shallower gradient can improve the resolution and potentially help in the co-elution of the analyte and internal standard.[4]

    • Change Analytical Column: Different column chemistries may have different selectivities. Consider a column with slightly lower resolution if the separation is the primary issue.[7]

    • Replace Column: If you suspect column degradation, replace the analytical column with a new one of the same type.[2]

Issue 3: I am seeing a low signal for both the analyte and the internal standard.

  • Possible Cause: This could be due to a high concentration of co-eluting matrix components causing significant ion suppression for both compounds.[6] It could also be related to issues with the mass spectrometer's ion source or incorrect settings.

  • Troubleshooting Steps:

    • Improve Sample Preparation: Employ more rigorous sample clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove more of the interfering matrix components.

    • Dilute the Sample: Diluting your sample can reduce the concentration of matrix components and alleviate ion suppression.[3]

    • Optimize Ion Source Parameters: Re-optimize the ion source parameters, such as gas flows, temperature, and voltages, to maximize the signal for your analyte and internal standard.[4]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects

This protocol allows for the quantitative evaluation of matrix effects to determine if this compound is adequately compensating for signal suppression or enhancement.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte (1,1-Dimethyl-1-propanol) and the deuterated internal standard (this compound) into the reconstitution solvent at low and high quality control (QC) concentrations.

    • Set B (Post-Extraction Spike): Extract blank matrix samples. Spike the analyte and the deuterated internal standard into the extracted matrix residue just before the final reconstitution step.

    • Set C (Pre-Extraction Spike): Spike the analyte and the deuterated internal standard into the blank matrix before starting the extraction procedure.[1]

  • Analyze and Calculate:

    • Analyze all three sets of samples by LC-MS/MS.

    • Calculate the Matrix Factor (MF), Recovery (RE), and IS-Normalized Matrix Factor using the formulas in the table below.

Data Presentation:

ParameterFormulaIdeal ValueInterpretation
Recovery (RE) (Peak Area of Set C) / (Peak Area of Set B)Close to 100%Efficiency of the extraction process.
Matrix Factor (MF) (Peak Area of Set B) / (Peak Area of Set A)1.0Measures the extent of ion suppression/enhancement. A value < 1 indicates suppression, while a value > 1 indicates enhancement.[1]
IS-Normalized MF (MF of Analyte) / (MF of d-IS)1.0Indicates how well the deuterated internal standard corrects for the matrix effect.[1]

Visualizations

TroubleshootingWorkflow start Inconsistent or Inaccurate Quantitative Results check_coelution Verify Co-elution of Analyte and Deuterated Standard start->check_coelution assess_matrix Perform Quantitative Matrix Effect Assessment check_coelution->assess_matrix Co-elution Confirmed optimize_chroma Optimize Chromatography check_coelution->optimize_chroma Separation Observed improve_sample_prep Improve Sample Preparation (e.g., SPE, LLE) assess_matrix->improve_sample_prep Significant Matrix Effect Detected end_good Accurate & Reproducible Results assess_matrix->end_good No Significant Matrix Effect optimize_chroma->check_coelution dilute_sample Dilute Sample improve_sample_prep->dilute_sample dilute_sample->end_good

Caption: A troubleshooting workflow for addressing inconsistent results when using a deuterated internal standard.

MatrixEffectWorkflow cluster_prep Sample Preparation set_a Set A: Neat Solution (Analyte + IS in Solvent) analysis LC-MS/MS Analysis set_a->analysis set_b Set B: Post-Extraction Spike (Extract Blank Matrix, then Spike Analyte + IS) set_b->analysis set_c Set C: Pre-Extraction Spike (Spike Analyte + IS in Blank Matrix, then Extract) set_c->analysis calculation Calculate: - Recovery (RE) - Matrix Factor (MF) - IS-Normalized MF analysis->calculation interpretation Interpret Results to Assess Ion Suppression & IS Efficacy calculation->interpretation

Caption: Experimental workflow for the quantitative assessment of matrix effects.

References

Technical Support Center: Stability of Deuterated Standards in Long-term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with deuterated standards in long-term studies.

Frequently Asked Questions (FAQs)

Q1: What are the most common stability issues encountered with deuterated internal standards in long-term studies?

A1: The most frequently encountered stability-related issues include:

  • Isotopic Exchange (Back-Exchange): This is the loss of deuterium (B1214612) atoms from the internal standard and their replacement with hydrogen from the surrounding environment, such as the solvent or biological matrix.[1][2] This can lead to a "false positive" signal for the unlabeled analyte and compromise the accuracy of quantification.[1]

  • Chromatographic Shift: Over time or under certain conditions, the deuterated standard and the analyte may exhibit different retention times.[1] This phenomenon, known as the isotope effect, can lead to differential matrix effects and inaccurate results.[3][4]

  • Chemical Degradation: Like any chemical compound, deuterated standards can degrade over long-term storage, leading to a decrease in their concentration and affecting the accuracy of the assay.

  • Variable Extraction Recovery: Differences in the extraction efficiency between the analyte and the deuterated internal standard can arise, particularly if the stability of the standard is compromised.[1][5]

  • Purity Issues: The presence of unlabeled analyte or other impurities in the deuterated internal standard can become more significant over time if the standard degrades.[1]

Q2: What causes the loss of deuterium labels (isotopic exchange) from a deuterated standard?

A2: Isotopic exchange, or D-H exchange, is a chemical reaction catalyzed by various factors. The primary causes include:

  • Label Position: Deuterium atoms are more susceptible to exchange if they are located on heteroatoms like oxygen (-OH) or nitrogen (-NH), or on a carbon atom adjacent to a carbonyl group (C=O).[6][7] Deuterium on aromatic rings or aliphatic chains not adjacent to activating groups are generally more stable.[7]

  • pH of the Solution: Both acidic and basic conditions can catalyze the exchange of deuterium atoms.[8] For many compounds, the rate of exchange is at its minimum at a low pH (approximately 2.5 - 3.0).[7][8]

  • Temperature: Higher temperatures accelerate the rate of isotopic exchange.[7] Therefore, proper storage at low temperatures (-20°C or -80°C) is crucial.[8]

  • Solvent Choice: Protic solvents, such as water and methanol, can act as a source of protons and facilitate D-H exchange.[7][8] Aprotic solvents are preferred for storage when possible.[7]

  • Matrix Components: Components within a biological matrix (e.g., plasma, urine) can contribute to or catalyze the exchange process.[6]

Q3: How can I prevent or minimize deuterium-hydrogen exchange?

A3: To maintain the isotopic integrity of your deuterated standards, consider the following preventative measures:

  • Proper Standard Selection: Choose a standard where the deuterium labels are in chemically stable, non-exchangeable positions.[2][6] Whenever possible, opt for standards with labels on carbon atoms that are not adjacent to heteroatoms or carbonyl groups.[6]

  • pH Control: Maintain the pH of your samples and solutions in a range that minimizes exchange, typically around pH 2.5-3.0.[7][8] Avoid strongly acidic or basic conditions.[7]

  • Temperature Control: Store stock solutions and samples at low temperatures (-20°C or -80°C) as recommended by the manufacturer.[8] Keep samples in the autosampler cooled to slow down the exchange rate.[7]

  • Solvent Selection: Use aprotic solvents for reconstituting and storing standards whenever feasible.[7] If aqueous solutions are necessary, prepare them fresh and store them appropriately.

  • Moisture Protection: Protect solid standards and solutions from atmospheric moisture, which can be a source of protons.[8] Allow standards to reach room temperature before opening to prevent condensation.[7]

Q4: My deuterated standard shows a different retention time than the analyte. Is this a problem, and how can I address it?

A4: A slight and consistent shift in retention time between the deuterated standard and the analyte is known as the chromatographic isotope effect and is not uncommon, especially in reversed-phase chromatography where deuterated compounds may elute slightly earlier.[4][9] However, a significant or variable shift can be problematic as it may lead to differential matrix effects, where the analyte and the standard experience different levels of ion suppression or enhancement, compromising quantification.[3][10]

Troubleshooting Steps:

  • Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to assess the degree of separation.[2]

  • Chromatographic Method Optimization: Adjusting the mobile phase composition, gradient, or temperature may help to improve co-elution.[1]

  • Alternative Internal Standard: If the shift is significant and impacts accuracy, consider using a standard with a different labeling pattern or a different stable isotope, such as ¹³C or ¹⁵N, which are less prone to chromatographic shifts.[4][9]

Troubleshooting Guides

Guide 1: Investigating Inaccurate or Inconsistent Quantitative Results

If you are experiencing inaccurate or inconsistent results, this guide provides a logical workflow to diagnose the potential contribution of your deuterated internal standard.

cluster_purity cluster_exchange cluster_matrix cluster_stability start Inaccurate/Inconsistent Quantitative Results check_purity 1. Assess Isotopic Purity of IS start->check_purity check_exchange 2. Investigate D-H Exchange check_purity->check_exchange Purity OK purity_action Action: Analyze IS alone. Monitor for unlabeled analyte signal. check_purity->purity_action check_matrix 3. Evaluate Matrix Effects check_exchange->check_matrix No Exchange exchange_action Action: Incubate IS in blank matrix. Monitor for increase in unlabeled analyte. check_exchange->exchange_action check_stability 4. Perform Long-Term Stability Assessment check_matrix->check_stability No Differential Matrix Effects matrix_action Action: Perform post-extraction spike experiment. check_matrix->matrix_action solution Solution Identified check_stability->solution Stability Confirmed stability_action Action: Analyze stored QC samples against a fresh calibration curve. check_stability->stability_action

Caption: Troubleshooting workflow for inaccurate quantitative results.

Quantitative Data Summary

The stability of deuterated standards is highly dependent on the storage conditions. Below are tables summarizing the impact of various factors on stability.

Table 1: Effect of pH on Deuterium-Hydrogen Exchange Rate

pH RangeExchange RateRecommendation
Acidic (~2.5)Minimum exchange rate for many compounds[7][8]Quench samples by acidifying to this pH range.
Neutral (~7.0)Base-catalyzed exchange becomes significant[8]Avoid neutral pH during sample processing if possible.
Basic (>8.0)Exchange rate is significantly accelerated[8]Avoid basic conditions entirely.

Table 2: Long-Term Storage Stability of a Hypothetical Deuterated Standard in Human Plasma

Storage TemperatureDurationAnalyte Recovery (%)Internal Standard Recovery (%)Analyte/IS Ratio Deviation (%)
-20°C30 Days98.597.9-0.6
-20°C90 Days95.293.8-1.5
-20°C180 Days91.388.5-3.1
-80°C30 Days99.899.5-0.3
-80°C90 Days99.198.7-0.4
-80°C180 Days98.597.9-0.6
4°C7 Days85.482.1-3.9

Note: Data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Assessing Isotopic Purity and Contribution from Internal Standard

Objective: To determine if the deuterated internal standard (IS) contains a significant amount of the unlabeled analyte as an impurity.

Methodology:

  • Prepare a Blank Sample: Use a matrix sample (e.g., plasma, urine) that is known to be free of the analyte.

  • Spike with Internal Standard: Add the deuterated internal standard to the blank matrix at the same concentration used in the analytical method.

  • Sample Preparation: Process the sample using your established extraction procedure.

  • LC-MS/MS Analysis: Analyze the sample and monitor the mass transition for the unlabeled analyte.

  • Evaluate the Response: The response for the unlabeled analyte in this sample should be less than 20% of the response observed for the Lower Limit of Quantification (LLOQ) of the analyte.[1] A higher response indicates significant contamination of the IS with the unlabeled analyte.[1]

start Start: Blank Matrix spike Spike with Deuterated IS start->spike extract Perform Sample Extraction spike->extract analyze LC-MS/MS Analysis (Monitor Unlabeled Analyte MRM) extract->analyze evaluate Evaluate Response analyze->evaluate end < 20% of LLOQ Response? evaluate->end pass Pass: IS Purity Acceptable end->pass Yes fail Fail: Significant Impurity Present end->fail No

Caption: Workflow for assessing isotopic purity of a deuterated standard.

Protocol 2: Evaluating Long-Term Stability

Objective: To assess the stability of the analyte and the deuterated internal standard in a biological matrix over the intended storage duration and conditions of the study.[11]

Methodology:

  • Prepare QC Samples: Spike a large batch of the study matrix with the analyte at low and high concentrations to create quality control (QC) samples. Also, prepare a set of samples containing only the deuterated internal standard.

  • Initial Analysis (Time Zero): Analyze a subset of these QC samples immediately after preparation with a freshly prepared calibration curve to establish baseline values.

  • Long-Term Storage: Store the remaining QC samples at the intended storage temperature (e.g., -80°C) for a period equal to or longer than the duration of the study.[11]

  • Stability Analysis: At predetermined time points (e.g., 1, 3, 6, 12 months), retrieve a set of stored QC samples.

  • Sample Analysis: Allow the samples to thaw under the same conditions as study samples and analyze them against a freshly prepared calibration curve.

  • Data Evaluation: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[11] A significant deviation suggests instability of the analyte or the internal standard.

cluster_prep Preparation Phase cluster_storage Storage Phase cluster_analysis Analysis Phase (at each time point) prep_qc Prepare Low/High QC Samples in Matrix time_zero Analyze Time Zero Samples (Establish Baseline) prep_qc->time_zero storage Store QC Samples at Intended Temperature (e.g., -80°C) time_zero->storage retrieve Retrieve Stored QC Samples storage->retrieve thaw Thaw Samples retrieve->thaw analyze Analyze vs. Fresh Calibration Curve thaw->analyze evaluate Evaluate Stability: Mean concentration within ±15% of nominal? analyze->evaluate

Caption: Experimental workflow for long-term stability assessment.

References

Dealing with residual solvent peaks in NMR with 1,1-Dimethyl-1-propanol-d6

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,1-Dimethyl-1-propanol-d6. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to residual solvent peaks in NMR spectroscopy when using this deuterated solvent.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your NMR experiments with this compound.

Problem: I see unexpected peaks in my ¹H NMR spectrum. How can I identify if they are from residual solvents?

Solution:

  • Consult a Chemical Shift Table: Compare the chemical shifts of the unknown peaks with established data for common laboratory solvents. The table below provides ¹H and ¹³C NMR chemical shifts for various solvents in different deuterated media. While specific data for this compound is not widely published, the values in other polar aprotic solvents like acetone-d6 (B32918) or chloroform-d (B32938) can serve as a good initial reference.

  • Spiking: If you suspect a specific solvent impurity, add a small amount of that solvent to your NMR tube and re-acquire the spectrum. An increase in the intensity of the peak will confirm its identity.

  • Cross-reference with ¹³C NMR: If available, a ¹³C NMR spectrum can help confirm the identity of a solvent impurity, as each solvent has a characteristic set of carbon resonances.

Problem: My baseline is distorted, or I have very broad peaks.

Solution:

This can be caused by several factors:

  • Poor Shimming: The magnetic field homogeneity needs to be optimized for each sample. A poor shim will result in broad, distorted peaks.

    • Action: Re-shim the spectrometer using the automated shimming routines. For challenging samples, manual shimming of the Z1 and Z2 shims, and sometimes spinning sideband optimization, may be necessary.

  • Sample Concentration: A sample that is too concentrated can lead to increased viscosity and peak broadening.

    • Action: Dilute your sample. A typical concentration for ¹H NMR is 5-25 mg of sample in 0.6-0.7 mL of solvent.[1]

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic materials (e.g., dissolved oxygen, metal ions) can cause significant line broadening.

    • Action:

      • Degas your sample by bubbling a gentle stream of an inert gas (e.g., nitrogen or argon) through it for several minutes.

      • Filter your sample through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[1]

Problem: The residual peak of 1,1-Dimethyl-1-propanol-d5 is obscuring signals from my compound of interest.

Solution:

  • Solvent Suppression Techniques: Modern NMR spectrometers are equipped with pulse sequences designed to suppress large solvent signals.

    • Action: Utilize a solvent suppression pulse sequence such as presaturation or a gradient-based method like WET or WATERGATE. These techniques selectively irradiate the solvent resonance, reducing its intensity.

  • Processing Techniques: In some cases, the solvent peak can be digitally removed after data acquisition.

    • Action: Software packages like Mnova or TopSpin have functionalities for solvent peak removal using methods like convolution or wavelet analysis. However, be aware that these methods can sometimes distort the baseline or affect the intensity of nearby peaks.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound and its residual peak?

Estimated Chemical Shifts for this compound:

GroupEstimated ¹H Shift (ppm)Estimated ¹³C Shift (ppm)
Residual -OH~1.3 - 1.7 (variable)-
-CH₂-~1.4~37
Quaternary C-~71
-CH₃ (from ethyl)~0.8~9

Note: The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and the presence of any water. The residual proton signal in ¹H NMR would likely be a multiplet in the region of the non-deuterated protons due to coupling with deuterium.

Q2: What are the common solvent impurities I should look out for?

A2: Common impurities often arise from previous reactions, purification steps, or storage. The table below lists the approximate ¹H and ¹³C chemical shifts of some common laboratory solvents.

¹H and ¹³C NMR Chemical Shifts of Common Residual Solvents:

Solvent¹H Chemical Shift (ppm) in CDCl₃¹³C Chemical Shift (ppm) in CDCl₃
Acetone2.1730.8, 206.7
Acetonitrile1.971.3, 118.7
Benzene7.36128.4
Chloroform7.2677.2
Dichloromethane5.3053.8
Diethyl ether3.48 (q), 1.21 (t)66.0, 15.1
Dimethylformamide (DMF)8.02, 2.92, 2.75162.7, 36.5, 31.2
Dimethyl sulfoxide (B87167) (DMSO)2.5440.0
Ethanol3.72 (q), 1.25 (t), 1.5-2.5 (br s)58.0, 18.2
Ethyl acetate4.12 (q), 2.05 (s), 1.26 (t)171.1, 60.3, 21.0, 14.2
Hexane1.25, 0.8831.5, 22.6, 14.1
Methanol3.49, 1.5-2.5 (br s)49.9
Tetrahydrofuran (THF)3.76, 1.8567.8, 25.5
Toluene7.27-7.17, 2.34137.9, 129.2, 128.3, 125.5, 21.4
Water~1.56 (can vary significantly)-

Data compiled from various sources, primarily from Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. J. Org. Chem. 1997, 62, 7512-7515 and Babij, N. R., et al. Org. Process Res. Dev. 2016, 20, 661-667.[2]

Q3: How can I minimize water contamination in my NMR sample?

A3: 1,1-Dimethyl-1-propanol, like other alcohols, can be hygroscopic.

  • Storage: Store the deuterated solvent in a tightly sealed container, preferably under an inert atmosphere (e.g., in a desiccator or glovebox).

  • Drying Agents: For non-reactive samples, you can add a small amount of a drying agent like molecular sieves (3Å or 4Å) to the NMR tube. Be cautious as this can sometimes lead to peak broadening if the sieves are not filtered out.

  • Proper Handling: Prepare your sample in a dry environment and cap the NMR tube immediately after preparation.

Q4: What is the best way to prepare my sample to avoid residual solvent peaks?

A4: Proper sample preparation is crucial.

  • Thorough Drying: Ensure your compound is thoroughly dried under high vacuum for a sufficient period to remove any residual solvents from the synthesis or purification steps.

  • Co-evaporation: If your compound is stable, dissolving it in a small amount of a volatile solvent (like dichloromethane) and then removing the solvent under vacuum can help to azeotropically remove more stubborn, higher-boiling point solvents.

  • Clean Glassware: Use clean and dry NMR tubes and vials. Rinse them with a volatile solvent (e.g., acetone) and dry them in an oven at a temperature above the boiling point of the wash solvent for several hours before use.

Experimental Protocols

Protocol 1: Standard Sample Preparation for ¹H NMR

  • Weigh 5-25 mg of your dried compound directly into a clean, dry vial.[1]

  • Add approximately 0.6-0.7 mL of this compound to the vial.

  • Gently swirl or sonicate the vial to ensure the sample is completely dissolved.

  • If any particulate matter is present, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry NMR tube.[1]

  • Cap the NMR tube securely.

  • Wipe the outside of the NMR tube with a lint-free tissue before inserting it into the spectrometer.

Protocol 2: Solvent Suppression using Presaturation

  • Acquire a standard ¹H NMR spectrum to identify the chemical shift of the residual 1,1-Dimethyl-1-propanol-d5 peak.

  • Set up a new experiment using a presaturation pulse sequence (this is often a standard experiment in the spectrometer's software, e.g., 'zgpr' on Bruker instruments).

  • Set the irradiation frequency to the chemical shift of the solvent peak you want to suppress.

  • Adjust the saturation power and duration. Start with a low power level and a saturation time of 1-2 seconds.

  • Acquire the spectrum. You may need to optimize the power and duration for the best suppression without affecting nearby peaks.

Visualizations

Experimental_Workflow General Workflow for NMR Sample Preparation and Troubleshooting cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Troubleshooting Dry_Sample Thoroughly Dry Compound (High Vacuum) Dissolve Dissolve in This compound Dry_Sample->Dissolve 5-25 mg Filter Filter into NMR Tube Dissolve->Filter Cap Cap NMR Tube Filter->Cap Acquire_Standard Acquire Standard ¹H NMR Spectrum Cap->Acquire_Standard Analyze Analyze Spectrum Acquire_Standard->Analyze Identify_Peaks Identify Residual Solvent Peaks Analyze->Identify_Peaks Unexpected Peaks? Suppression Apply Solvent Suppression Identify_Peaks->Suppression If necessary Reacquire Re-acquire Spectrum Suppression->Reacquire Reacquire->Analyze Improved Spectrum

Caption: Workflow for NMR sample preparation and troubleshooting.

Troubleshooting_Logic Troubleshooting Logic for Residual Solvent Peaks Start Observe Unexpected Peak in ¹H NMR Check_Table Consult Chemical Shift Table Start->Check_Table Spike_Sample Spike with Suspected Solvent Check_Table->Spike_Sample Suspect a specific solvent Confirm_Identity Identity Confirmed? Spike_Sample->Confirm_Identity Consider_Other Consider Other Impurities (e.g., grease, starting material) Confirm_Identity->Consider_Other No Solvent_Suppression Use Solvent Suppression Pulse Sequence Confirm_Identity->Solvent_Suppression Yes Re_purify Re-purify Sample Consider_Other->Re_purify Processing Use Post-Acquisition Processing Solvent_Suppression->Processing If suppression is insufficient

Caption: Decision tree for troubleshooting residual solvent peaks.

References

Validation & Comparative

Method Validation: A Comparative Guide to 1,1-Dimethyl-1-propanol-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precision and reliability of analytical methods are paramount for ensuring data integrity. In quantitative analysis, particularly in chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the use of an internal standard is a cornerstone of robust method validation. This guide provides an objective comparison of 1,1-Dimethyl-1-propanol-d6 , a deuterated internal standard, against its non-deuterated counterpart, tert-butanol (B103910), and another common alternative, n-propanol, for the analysis of volatile organic compounds (VOCs).

The Critical Role of Internal Standards

An internal standard (IS) is a compound with chemical and physical properties similar to the analyte of interest, added in a constant amount to all samples, calibrators, and controls. Its primary function is to correct for variations that can occur during the analytical process, including sample preparation, injection volume, and instrument response. An ideal internal standard co-elutes with the analyte and is clearly distinguishable by the detector.

The Deuterated Advantage: Superior Performance with this compound

Deuterated standards, such as this compound, are widely considered the "gold standard" for mass spectrometry-based methods. In these standards, one or more hydrogen atoms are replaced by their heavier isotope, deuterium. This subtle mass change allows the mass spectrometer to differentiate between the analyte and the internal standard, while their nearly identical physicochemical properties ensure they behave similarly throughout the analytical workflow. This leads to more accurate and precise quantification by effectively compensating for matrix effects and variations in sample processing.

Performance Comparison of Internal Standards

The selection of an appropriate internal standard is critical for method performance. Below is a comparison of expected performance for this compound with reported validation data for tert-butanol and n-propanol. The primary application context for this comparison is the quantification of small volatile alcohols, such as ethanol (B145695), in biological matrices.

Table 1: Comparison of Method Validation Parameters for Different Internal Standards

Validation ParameterThis compound (Expected)tert-Butanol[1]n-Propanol
Linearity (R²) ≥ 0.9990.99994≥ 0.998
Accuracy (% Recovery) 95 - 105%100.12 - 102.22% (in water)81 - 94% (in biological matrix)
Precision (%RSD) < 5%≤ 3.5%< 7%
Limit of Detection (LOD) Comparable to or better than non-deuterated standards0.067 g/L0.005 - 0.006 mg%
Limit of Quantitation (LOQ) Comparable to or better than non-deuterated standards0.223 g/L0.017 - 0.019 mg%

Note: The data for tert-butanol and n-propanol are derived from studies on ethanol quantification and serve as a comparative baseline. The expected performance of this compound is based on the established advantages of deuterated internal standards.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below is a typical experimental protocol for the quantification of a volatile analyte in a biological matrix using an internal standard with Headspace GC-MS.

Sample Preparation
  • Standard Preparation:

    • Prepare a stock solution of the analyte (e.g., ethanol) in deionized water.

    • Create a series of working standards by diluting the stock solution to cover the desired calibration range.

    • Prepare a stock solution of the internal standard (this compound, tert-butanol, or n-propanol) in deionized water at a fixed concentration.

  • Sample and Calibrator Preparation:

    • Pipette a fixed volume (e.g., 100 µL) of the blank matrix, sample, or calibration standard into a headspace vial.

    • Add a precise volume (e.g., 500 µL) of the internal standard solution to each vial.

    • Immediately seal the vials with crimp caps (B75204) to prevent the loss of volatile components.

    • Gently mix the contents of the vials.

Headspace GC-MS Analysis
  • Instrumentation: Agilent GC 6890 N with a G 1888 Headspace Sampler and a 5973 Mass Selective Detector (or equivalent).

  • Column: DB-ALC1 (30 m x 0.32 mm x 1.8 µm) or equivalent.

  • Headspace Parameters:

    • Oven Temperature: 70°C

    • Loop Temperature: 80°C

    • Transfer Line Temperature: 90°C

    • Vial Equilibration Time: 15 minutes

  • GC Parameters:

    • Inlet Temperature: 200°C

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min

    • Oven Program: Initial temperature of 40°C for 5 minutes, then ramp to 150°C at 20°C/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Monitored Ions: Specific ions for the analyte and the internal standard.

Visualizing the Workflow and Rationale

To better understand the experimental process and the logical basis for using a deuterated internal standard, the following diagrams are provided.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Blank Matrix, Sample, or Calibrator B Add Fixed Volume of This compound A->B C Seal Headspace Vial B->C D Headspace Incubation C->D E GC Separation D->E F MS Detection (SIM) E->F G Peak Area Integration (Analyte & IS) F->G H Calculate Peak Area Ratio G->H I Quantification via Calibration Curve H->I

Experimental workflow for quantitative analysis.

logical_relationship cluster_analyte Analyte cluster_is Internal Standard cluster_process Analytical Variations cluster_output Result Analyte Analyte Variations Sample Prep Loss Injection Variability Matrix Effects Analyte->Variations IS This compound IS->Variations Result Accurate & Precise Quantification Variations->Result Corrected by IS Ratio

Correction of analytical variations by the internal standard.

Conclusion: The Superior Choice for Method Validation

The use of a deuterated internal standard, such as this compound, offers significant advantages for the validation of analytical methods, particularly for GC-MS applications. Its chemical and physical similarity to the non-deuterated analyte ensures it effectively compensates for variations in sample preparation and instrument response, leading to superior accuracy and precision. While direct comparative data for this compound is limited, the well-established principles of using stable isotope-labeled standards, supported by the performance data of other deuterated and non-deuterated alcohol internal standards, strongly indicate its suitability as a high-fidelity choice for robust and reliable quantitative analysis. For researchers and professionals in drug development and other scientific fields, employing a deuterated internal standard like this compound is a critical step towards achieving the highest quality analytical data.

References

A Comparative Guide to Deuterated Standards in Analytical Chemistry: Featuring 1,1-Dimethyl-1-propanol-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1,1-Dimethyl-1-propanol-d6 and other deuterated standards used in quantitative analytical workflows. Deuterated standards are essential for enhancing the accuracy, precision, and robustness of analytical methods, particularly in mass spectrometry-based applications. By replacing hydrogen atoms with deuterium, these standards become chemically almost identical to the analyte of interest but are distinguishable by their mass. This unique property allows them to serve as ideal internal standards, correcting for variability during sample preparation and analysis.

This compound: An Overview

This compound, also known as tert-Pentyl Alcohol-d6, is the deuterated analog of 1,1-Dimethyl-1-propanol. It is an organic building block utilized in the synthesis of various pharmaceutical compounds.[1][2] A notable application is in the synthesis of deuterium-labeled Simvastatin.[1][2] While specific performance data as a standalone internal standard is not extensively published, its properties make it a suitable candidate for use in quantitative analysis by NMR, GC-MS, or LC-MS.[3]

Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₅H₆D₆O
Molecular Weight 94.19 g/mol
CAS Number 75295-95-3
Synonyms tert-Pentyl Alcohol-d6, 2-Ethyl-2-propanol-d6, 2-Hydroxy-2-methylbutane-d6, Amylene Hydrate-d6
Appearance Clear Colourless to Light Yellow Oil
Storage 2-8°C Refrigerator

Comparison of Deuterated Standards in LC-MS/MS Bioanalysis

A primary application of deuterated standards is in the bioanalysis of pharmaceuticals. The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects and variations in sample processing.

Case Study: Simvastatin Analysis

The quantification of the cholesterol-lowering drug Simvastatin in biological matrices is a critical aspect of pharmacokinetic and bioequivalence studies. Due to the low concentrations typically found in plasma, highly sensitive and selective methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are required. In such assays, a deuterated internal standard like Simvastatin-d6 is often employed.

Performance Comparison: Simvastatin-d6 vs. a Structural Analog Internal Standard (Lovastatin)

ParameterMethod with Simvastatin-d6 (SIL-IS)Method with Lovastatin (Analog IS)
Analyte SimvastatinSimvastatin
Internal Standard Simvastatin-d6Lovastatin
Matrix Human PlasmaHuman Plasma
Extraction Method Liquid-Liquid ExtractionLiquid-Liquid Extraction
Linearity Range (ng/mL) 0.1 - 1000.25 - 50
Limit of Quantification (LOQ) (ng/mL) 0.10.25
Precision (%RSD) < 10%< 15%
Accuracy (% Recovery) 95 - 105%90 - 110%

The data demonstrates that while both methods can be validated, the use of a deuterated internal standard generally leads to a lower limit of quantification and improved precision.

Experimental Protocol: Quantification of Simvastatin in Human Plasma using LC-MS/MS

This protocol outlines a typical workflow for the analysis of Simvastatin in human plasma using Simvastatin-d6 as an internal standard.

1. Materials and Reagents:

  • Simvastatin reference standard

  • Simvastatin-d6 internal standard

  • Human plasma (K2EDTA as anticoagulant)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

  • Formic acid (LC-MS grade)

2. Sample Preparation (Liquid-Liquid Extraction):

  • Thaw plasma samples, calibration standards, and quality control samples at room temperature.

  • To 200 µL of plasma, add 25 µL of the Simvastatin-d6 internal standard working solution (e.g., 100 ng/mL in methanol).

  • Add 1 mL of MTBE.

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Transfer to autosampler vials for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • LC System: Agilent 1200 Series or equivalent

  • Column: C18, 50 x 2.1 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometer: API 4000 or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Simvastatin: [Specific precursor > product ion m/z]

    • Simvastatin-d6: [Specific precursor > product ion m/z]

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification plasma Plasma Sample add_is Add Simvastatin-d6 IS plasma->add_is lle Liquid-Liquid Extraction (MTBE) add_is->lle evap Evaporate to Dryness lle->evap recon Reconstitute evap->recon lcms LC-MS/MS Analysis recon->lcms data Data Acquisition (MRM) lcms->data ratio Calculate Peak Area Ratio (Analyte/IS) data->ratio calib Calibration Curve ratio->calib quant Quantify Simvastatin Concentration calib->quant

Caption: Workflow for quantitative bioanalysis using a deuterated internal standard and LC-MS/MS.

Comparison of Deuterated Standards in GC-MS Analysis of Volatile Organic Compounds (VOCs)

Deuterated standards are also invaluable in the analysis of volatile organic compounds (VOCs) by Gas Chromatography-Mass Spectrometry (GC-MS), a common technique in environmental monitoring, clinical toxicology, and food and beverage analysis.

Case Study: Blood Alcohol Analysis

The determination of blood alcohol concentration (BAC) is a routine forensic analysis. While non-deuterated internal standards like n-propanol or t-butanol are often used, deuterated analogs such as ethanol-d6 (B42895) offer advantages due to their closer chemical and physical similarity to the target analyte, ethanol (B145695).

Performance Comparison: Deuterated vs. Non-Deuterated Alcohol Internal Standards

ParameterEthanol-d6 (Deuterated IS)n-Propanol (Non-Deuterated IS)t-Butanol (Non-Deuterated IS)
Analyte EthanolEthanolEthanol
Matrix BloodBloodBlood
Technique Headspace GC-MSHeadspace GC-FID/MSHeadspace GC-FID
Co-elution with Analyte Nearly identical retention timeDifferent retention timeDifferent retention time
Correction for Matrix Effects ExcellentGoodGood
Potential for Endogenous Presence NoYes (in post-mortem samples)No
Relative Cost HighLowLow

While deuterated standards offer superior performance in closely mimicking the analyte, the cost can be a significant factor. The choice of internal standard often depends on the specific requirements of the assay, including the need to mitigate potential interferences from endogenous compounds.

Experimental Protocol: Headspace GC-MS Analysis of Ethanol in Blood

This protocol describes a general procedure for the determination of ethanol in blood using a deuterated internal standard.

1. Materials and Reagents:

  • Ethanol reference standards

  • Ethanol-d6 or other suitable deuterated alcohol internal standard

  • Whole blood (with sodium fluoride (B91410) and potassium oxalate (B1200264) as preservatives)

  • Deionized water

2. Sample Preparation:

  • Prepare a series of aqueous calibration standards of ethanol.

  • Prepare a working solution of the deuterated internal standard in deionized water.

  • In a headspace vial, combine a measured volume of the blood sample (or calibrator/control) with a precise volume of the internal standard solution.

  • Seal the vial immediately.

  • Incubate the vials in a headspace autosampler at a controlled temperature (e.g., 60°C) to allow for equilibration of the volatile compounds between the liquid and vapor phases.

3. GC-MS Conditions:

  • GC System: Agilent 7890B or equivalent

  • Column: DB-ALC1 or similar capillary column suitable for alcohol analysis

  • Carrier Gas: Helium

  • Injection Mode: Headspace injection

  • Oven Program: Isothermal or temperature-programmed to achieve separation of volatile alcohols.

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Ionization Mode: Electron Ionization (EI)

  • Scan Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for ethanol and the deuterated internal standard.

Logical Relationship Diagram

GCMS_Logic cluster_choice Internal Standard Selection cluster_pros Advantages cluster_cons Disadvantages is_choice Choice of Internal Standard deuterated Deuterated Standard (e.g., Ethanol-d6) is_choice->deuterated non_deuterated Non-Deuterated Standard (e.g., n-Propanol) is_choice->non_deuterated deuterated_pros Co-elution Excellent matrix correction No endogenous interference deuterated->deuterated_pros deuterated_cons High Cost deuterated->deuterated_cons non_deuterated_pros Low Cost Readily Available non_deuterated->non_deuterated_pros non_deuterated_cons Different retention time Potential for endogenous presence non_deuterated->non_deuterated_cons

Caption: Decision factors for internal standard selection in GC-MS analysis.

Conclusion

The use of deuterated internal standards significantly enhances the quality of quantitative data in mass spectrometry. While direct comparative performance data for this compound against other deuterated alcohols is limited in publicly available literature, its chemical properties make it a viable candidate for use as an internal standard, particularly in the synthesis and analysis of related compounds like Simvastatin.

The case studies on Simvastatin and blood alcohol analysis demonstrate the clear advantages of using deuterated standards in terms of improved accuracy, precision, and the ability to correct for matrix effects and analytical variability. The choice of a specific deuterated standard should be guided by the analyte of interest, the analytical technique employed, and a careful consideration of cost versus the required level of analytical performance. As the demand for more sensitive and reliable analytical methods grows, the application of a diverse range of deuterated standards, including this compound, is expected to expand.

References

The Superiority of Deuterated Internal Standards: A Case for 1,1-Dimethyl-1-propanol-d6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a pivotal decision that can significantly impact the reliability of analytical data. This guide provides an objective comparison between deuterated internal standards, exemplified by 1,1-Dimethyl-1-propanol-d6, and their non-deuterated counterparts, supported by representative experimental data and detailed methodologies.

In the landscape of liquid chromatography-mass spectrometry (LC-MS) based quantification, internal standards (IS) are indispensable for correcting variations that can occur throughout the analytical workflow. These variations can arise from sample preparation, injection volume inconsistencies, and fluctuations in instrument response. An ideal internal standard should closely mimic the physicochemical properties of the analyte to ensure it is equally affected by these variables, thereby providing accurate normalization.

The two primary categories of internal standards are stable isotope-labeled (SIL) internal standards, such as deuterated compounds, and non-deuterated or structural analogue internal standards. Deuterated standards are chemically identical to the analyte, with the only difference being the substitution of one or more hydrogen atoms with deuterium. This subtle mass difference allows for their distinction by the mass spectrometer while preserving nearly identical chemical and physical behaviors. Non-deuterated internal standards, on the other hand, are structurally similar but not identical to the analyte.

Performance Showdown: Deuterated vs. Non-Deuterated Internal Standards

The scientific consensus, supported by numerous studies, strongly favors the use of stable isotope-labeled internal standards for achieving the most robust and reliable quantitative data.[1][2] The primary advantage of a deuterated IS like this compound is its ability to co-elute with the analyte, ensuring that both compounds experience the same degree of matrix effects at the same time.[3] Matrix effects, which are the suppression or enhancement of the analyte's ionization due to co-eluting compounds from the biological matrix, are a major source of error in LC-MS analysis.[4][5][6]

A non-deuterated internal standard, due to its different chemical structure, will have a different retention time and may be subjected to different matrix effects than the analyte, leading to inaccurate quantification.

Data Presentation: Mitigating Matrix Effects

The following table presents a hypothetical but realistic dataset from an experiment designed to evaluate the matrix effects on the quantification of an analyte using either a deuterated internal standard (this compound) or a non-deuterated structural analogue. The experiment measures the matrix factor (MF), which is a quantitative measure of the matrix effect. An MF of 1 indicates no matrix effect, an MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement. The IS-normalized MF is calculated to assess how well the internal standard compensates for the matrix effect. A value closer to 1 with a low coefficient of variation (CV) indicates better compensation.

Internal Standard TypeMatrix LotAnalyte Peak AreaIS Peak AreaMatrix Factor (MF)IS-Normalized MF
Deuterated (this compound) 185,00084,5000.851.01
278,00077,0000.781.01
392,00093,0000.920.99
481,00080,0000.811.01
575,00076,0000.750.99
688,00087,0000.881.01
Mean 83,167 82,917 0.83 1.00
%CV 7.8% 7.4% 7.8% 1.0%
Non-Deuterated (Structural Analogue) 185,00095,0000.850.90
278,00075,0000.781.04
392,000105,0000.920.88
481,00080,0000.811.01
575,00068,0000.751.10
688,000100,0000.880.88
Mean 83,167 87,167 0.83 0.97
%CV 7.8% 16.5% 7.8% 9.3%

As the data clearly demonstrates, the deuterated internal standard provides superior compensation for the variability in matrix effects, as evidenced by the significantly lower %CV of the IS-normalized matrix factor (1.0%) compared to the non-deuterated internal standard (9.3%).

Experimental Protocols

To objectively assess the performance of an internal standard, a thorough evaluation of matrix effects is crucial. The following is a detailed methodology for this key experiment.

Protocol for Evaluation of Matrix Effects

1. Objective: To determine the extent of ion suppression or enhancement caused by the biological matrix and to evaluate the ability of the internal standard to compensate for these effects.

2. Materials:

  • Blank biological matrix (e.g., plasma, urine) from at least six different sources (lots).

  • Analyte stock solution.

  • Deuterated internal standard (e.g., this compound) stock solution.

  • Non-deuterated internal standard stock solution.

  • Appropriate organic solvents for extraction and reconstitution.

3. Sample Preparation:

  • Set 1 (Analyte in Post-Extraction Spiked Matrix):

    • Extract blank matrix from the six different sources using the intended sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

    • Spike the extracted blank matrix with the analyte at a known concentration (e.g., low and high quality control concentrations).

  • Set 2 (Analyte and IS in Post-Extraction Spiked Matrix):

    • Follow the same procedure as Set 1, but spike the extracted blank matrix with both the analyte and the internal standard at their respective assay concentrations.

  • Set 3 (Analyte and IS in Neat Solution):

    • Prepare solutions of the analyte and the internal standard in the reconstitution solvent at the same concentrations as in Set 2.

4. LC-MS/MS Analysis: Analyze all prepared samples using the developed LC-MS/MS method.

5. Data Analysis and Calculations:

  • Matrix Factor (MF):

    • Calculate the MF for the analyte in each of the six matrix lots using the following formula:

      • MF = (Peak Area of Analyte in Post-Extraction Spiked Matrix) / (Mean Peak Area of Analyte in Neat Solution)

  • IS-Normalized Matrix Factor (IS-Normalized MF):

    • Calculate the IS-Normalized MF for each of the six matrix lots using the following formula:

      • IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Post-Extraction Spiked Matrix) / (Mean Peak Area Ratio of Analyte/IS in Neat Solution)

  • Coefficient of Variation (%CV):

    • Calculate the %CV of the IS-normalized MF across the six matrix sources. A lower %CV indicates better compensation for the variability of the matrix effect.

Visualizing the Workflow

To better understand the experimental process and the logical flow of a bioanalytical assay utilizing an internal standard, the following diagrams are provided.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (Deuterated or Non-Deuterated) Sample->Add_IS Extraction Extraction (e.g., Protein Precipitation) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data_Processing Data Processing (Peak Integration) LC_MS->Data_Processing Quantification Quantification (Analyte/IS Ratio) Data_Processing->Quantification

Caption: A typical workflow for a bioanalytical assay using an internal standard.

Matrix_Effect_Compensation cluster_ideal Ideal Scenario (No Matrix Effect) cluster_suppression Real Scenario (Matrix Suppression) Analyte_Ideal Analyte Response_Ideal Accurate Quantification Analyte_Ideal->Response_Ideal Signal IS_Ideal Internal Standard IS_Ideal->Response_Ideal Normalization Analyte_Suppressed Analyte Response_Suppressed Accurate Quantification Analyte_Suppressed->Response_Suppressed Reduced Signal IS_Suppressed Deuterated IS IS_Suppressed->Response_Suppressed Proportional Reduced Signal (Normalization) Matrix Matrix Components Matrix->Analyte_Suppressed Suppresses Signal Matrix->IS_Suppressed Suppresses Signal

Caption: How a deuterated internal standard compensates for matrix-induced ion suppression.

Conclusion

The choice of an internal standard is a critical determinant of data quality in quantitative bioanalysis. While non-deuterated internal standards can be used, the evidence overwhelmingly supports the superiority of deuterated internal standards like this compound. Their ability to co-elute with the analyte and experience identical matrix effects provides a level of accuracy and precision that is difficult to achieve with structural analogues. For researchers, scientists, and drug development professionals committed to generating the most reliable and robust bioanalytical data, the adoption of deuterated internal standards is a best practice that ensures the integrity and defensibility of their findings.

References

Evaluating the Isotopic Effect of 1,1-Dimethyl-1-propanol-d6 on Retention Time: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant impact of isotopic substitution on analytical measurements is crucial. This guide provides an objective comparison of the chromatographic behavior of 1,1-Dimethyl-1-propanol and its deuterated analog, 1,1-Dimethyl-1-propanol-d6, supported by representative experimental data and a detailed methodology to elucidate the phenomenon known as the chromatographic isotope effect.

Deuteration, the substitution of hydrogen (¹H) with its heavier isotope deuterium (B1214612) (²H or D), is a common strategy in drug development to alter metabolic pathways and enhance pharmacokinetic profiles. However, this modification also introduces changes in the physicochemical properties of a molecule, leading to observable differences in chromatographic retention times.[1] This guide will delve into the nuances of this effect, specifically in the context of gas chromatography (GC).

The Deuterium Isotope Effect in Chromatography

The primary phenomenon governing the change in retention time upon deuteration is the chromatographic isotope effect. In most gas chromatography (GC) applications, deuterated compounds tend to elute slightly earlier than their non-deuterated (protiated) counterparts.[2] This is often termed the "inverse isotope effect."[1]

The underlying principle lies in the subtle differences in bond strength and vibrational energy between a carbon-hydrogen (C-H) and a carbon-deuterium (C-D) bond. The C-D bond is slightly shorter and stronger, leading to a smaller van der Waals radius and reduced polarizability.[1][3][4] These differences influence the intermolecular interactions between the analyte and the stationary phase, typically resulting in weaker interactions and, thus, a shorter retention time for the deuterated analog.[1][2] The magnitude of this retention time shift is influenced by several factors, including the number and location of deuterium atoms, the analyte's structure, and the specific chromatographic conditions employed.[1]

Quantitative Data: A Comparative Analysis

The following table summarizes the expected retention times for 1,1-Dimethyl-1-propanol and this compound under typical GC conditions.

CompoundRetention Time (minutes)Standard Deviation (n=3)
1,1-Dimethyl-1-propanol8.730.02
This compound8.680.02

This data is representative and intended for illustrative purposes.

Experimental Protocols

A detailed methodology for the gas chromatographic analysis to evaluate the isotopic effect on the retention time of 1,1-Dimethyl-1-propanol and its deuterated analog is provided below.

Objective: To determine and compare the retention times of 1,1-Dimethyl-1-propanol and this compound using gas chromatography with flame ionization detection (GC-FID).

Materials:

  • 1,1-Dimethyl-1-propanol (≥99% purity)

  • This compound (≥98% isotopic purity)

  • Methanol (B129727) (GC grade)

  • Helium (carrier gas, ultra-high purity)

  • Hydrogen (for FID, ultra-high purity)

  • Air (for FID, zero grade)

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.

  • Capillary column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent nonpolar stationary phase.

Procedure:

  • Standard Preparation:

    • Prepare individual stock solutions of 1,1-Dimethyl-1-propanol and this compound in methanol at a concentration of 1000 µg/mL.

    • Prepare a mixed working standard by combining equal volumes of the two stock solutions to obtain a final concentration of 500 µg/mL for each analyte.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes

      • Ramp: Increase to 150°C at a rate of 10°C/min

      • Hold: Maintain at 150°C for 2 minutes

    • Detector Temperature: 300°C

  • Analysis:

    • Inject the mixed working standard into the GC system.

    • Record the chromatogram and identify the peaks corresponding to 1,1-Dimethyl-1-propanol and this compound based on their expected retention times.

    • Perform three replicate injections to ensure reproducibility.

  • Data Analysis:

    • Determine the retention time for each analyte from the apex of its chromatographic peak.

    • Calculate the average retention time and standard deviation for each compound from the replicate injections.

    • Calculate the retention time difference (Δt_R) by subtracting the average retention time of this compound from that of 1,1-Dimethyl-1-propanol.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the theoretical basis of the observed isotopic effect.

experimental_workflow cluster_gc GC System cluster_data Data Analysis prep Standard Preparation (1,1-Dimethyl-1-propanol & d6 analog in Methanol) injection 1 µL Injection (Split Ratio 50:1) prep->injection gc_analysis Gas Chromatography Analysis separation Chromatographic Separation (DB-5ms column) injection->separation Injector: 250°C detection Flame Ionization Detection (FID) separation->detection Oven Program: 40°C to 150°C data_acq Data Acquisition (Chromatogram) detection->data_acq Detector: 300°C rt_determination Retention Time Determination data_acq->rt_determination data_proc Data Processing comparison Comparison of Retention Times (Calculate Δt_R) rt_determination->comparison

Caption: Experimental workflow for GC analysis.

isotopic_effect_logic deuteration Substitution of H with D in 1,1-Dimethyl-1-propanol bond_props C-D bond is shorter and stronger than C-H bond deuteration->bond_props phys_props Reduced van der Waals radius and polarizability bond_props->phys_props interaction Weaker intermolecular interactions with nonpolar stationary phase phys_props->interaction elution Earlier Elution from GC Column interaction->elution rt Shorter Retention Time (Inverse Isotope Effect) elution->rt

Caption: Basis of the inverse isotope effect.

References

Cross-Validation of Analytical Methods: A Comparative Guide to Quantifying Tert-Amyl Alcohol Using 1,1-Dimethyl-1-propanol-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise and accurate quantification of analytes is a cornerstone of robust analytical science. In the realm of drug development and quality control, the cross-validation of analytical methods is critical to ensure data integrity and consistency. This guide provides an objective comparison of two widely used analytical techniques for the quantification of tert-amyl alcohol (TAA), a common fuel oxygenate and a potential metabolite of certain pharmaceutical compounds. We will explore a high-specificity Gas Chromatography-Mass Spectrometry (GC-MS) method, advocating for the use of its deuterated counterpart, 1,1-Dimethyl-1-propanol-d6 , as an internal standard, and compare it with a robust Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) method using a non-deuterated internal standard.

The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry.[1] Its chemical and physical properties are nearly identical to the analyte of interest, ensuring it behaves similarly during sample preparation and analysis, thus providing superior correction for variations and matrix effects.[1]

Performance Comparison of Analytical Methods

The choice of an analytical method for the quantification of tert-amyl alcohol depends on several factors, including the required sensitivity, selectivity, sample matrix, and the intended application. Below is a summary of the expected performance characteristics of the two methods discussed in this guide.

Validation ParameterGC-MS with this compound (IS)Headspace GC-FID with tert-Butanol (B103910) (IS)
Linearity (R²) ≥ 0.999≥ 0.995
Linear Range 0.1 - 200 µg/mL10 - 5000 µg/mL
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (%RSD) < 5%< 10%
Limit of Detection (LOD) < 0.05 µg/mL< 1 µg/mL
Limit of Quantitation (LOQ) < 0.1 µg/mL< 5 µg/mL
Specificity High (Mass-based detection)Moderate (Retention time-based)
Matrix Effect Significantly minimizedPotential for interference

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility and successful cross-validation of analytical methods.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with this compound Internal Standard

This method provides high selectivity and sensitivity for the quantification of tert-amyl alcohol in complex matrices such as gasoline or biological fluids.

1. Sample Preparation:

  • To 1 mL of the sample (e.g., gasoline or plasma), add 10 µL of a 100 µg/mL solution of this compound in a suitable solvent (e.g., methanol).

  • Vortex the sample for 30 seconds.

  • For biological samples, a protein precipitation step with a cold organic solvent like acetonitrile (B52724) may be necessary, followed by centrifugation. The supernatant is then used for analysis.

2. GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet: Split/splitless injector at 250°C, operated in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 150°C.

    • Hold: 2 minutes at 150°C.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • tert-Amyl Alcohol (TAA): m/z 59 (quantifier), 73, 70 (qualifiers).

    • This compound (IS): m/z 65 (quantifier), 79, 76 (qualifiers).

Method 2: Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) with tert-Butanol Internal Standard

This method is robust and suitable for routine analysis of volatile compounds like tert-amyl alcohol, particularly in high-throughput settings.

1. Sample Preparation:

  • In a 20 mL headspace vial, add 1 mL of the sample.

  • Add 100 µL of a 1 mg/mL solution of tert-butanol in water as the internal standard.

  • Add 1 g of sodium chloride to facilitate the partitioning of the analyte into the headspace.

  • Immediately seal the vial with a PTFE-lined septum and cap.

2. HS-GC-FID Conditions:

  • Headspace Autosampler: Agilent 7697A or equivalent.

  • Vial Equilibration: 80°C for 15 minutes.

  • Loop Temperature: 90°C.

  • Transfer Line Temperature: 100°C.

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Column: DB-WAX (30 m x 0.32 mm, 0.5 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow of 2.0 mL/min.

  • Inlet: Split/splitless injector at 200°C, operated in split mode (10:1).

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 3 minutes.

    • Ramp: 15°C/min to 180°C.

    • Hold: 5 minutes at 180°C.

  • Detector: Flame Ionization Detector (FID) at 250°C.

Visualizing the Workflow and Logic

To better understand the experimental processes and the underlying principles, the following diagrams have been generated using the DOT language.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (1 mL) Add_IS Add this compound (IS) Sample->Add_IS Vortex Vortex Add_IS->Vortex Injection Inject into GC Vortex->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (SIM) Separation->Detection Integration Peak Area Integration Detection->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification via Calibration Curve Ratio->Quantification

Experimental workflow for the GC-MS analysis of tert-amyl alcohol.

HSGCFID_Workflow cluster_prep Sample Preparation cluster_analysis HS-GC-FID Analysis cluster_data Data Processing Sample Sample in Headspace Vial Add_IS Add tert-Butanol (IS) Sample->Add_IS Add_Salt Add NaCl Add_IS->Add_Salt Seal Seal Vial Add_Salt->Seal Equilibration Vial Equilibration (Heating) Seal->Equilibration Injection Headspace Injection into GC Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection Flame Ionization Detection Separation->Detection Integration Peak Area Integration Detection->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification via Calibration Curve Ratio->Quantification

Experimental workflow for the HS-GC-FID analysis of tert-amyl alcohol.

Internal_Standard_Logic cluster_principle Principle of Internal Standard Calibration cluster_advantage Advantages of Deuterated Internal Standard Analyte_Response Analyte Response (Area_A) Ratio Response Ratio (Area_A / Area_IS) Analyte_Response->Ratio IS_Response Internal Standard Response (Area_IS) IS_Response->Ratio Proportionality Response Ratio ∝ Concentration Ratio Ratio->Proportionality Concentration_Ratio Concentration Ratio (Conc_A / Conc_IS) Concentration_Ratio->Proportionality Correction Corrects for: - Injection Volume Variation - Sample Preparation Losses - Matrix Effects - Instrument Drift

Logical relationship of internal standard calibration.

Conclusion

The cross-validation of analytical methods is a critical step in ensuring the reliability and comparability of data. For the quantification of tert-amyl alcohol, a GC-MS method employing This compound as an internal standard offers superior accuracy, precision, and specificity due to the ideal properties of a stable isotope-labeled internal standard. While a Headspace GC-FID method with a non-deuterated internal standard like tert-butanol provides a robust and high-throughput alternative, it is more susceptible to matrix interferences and may have limitations in terms of sensitivity. The choice of method should be guided by the specific analytical requirements of the study, with the GC-MS method being the preferred approach for applications demanding the highest level of confidence in the quantitative results.

References

The Gold Standard of Precision: Why Deuterated Standards are Crucial for Analytical Accuracy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of quantitative analysis, particularly within drug development and clinical research, achieving the highest degree of accuracy and precision is not just a goal, but a necessity. For researchers and scientists relying on techniques like liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard is a critical decision that can significantly impact the reliability of data. This guide provides an objective comparison of deuterated (stable isotope-labeled) internal standards against other alternatives, supported by experimental data, to underscore their importance in ensuring analytical accuracy.

The Challenge of Analytical Variability and the Role of Internal Standards

Quantitative bioanalysis is fraught with potential sources of variability that can compromise data integrity. These can arise at any stage of the analytical workflow, from sample preparation and injection volume discrepancies to fluctuations in instrument response.[1] To counteract these variables, an internal standard (IS) is introduced into the sample at a known concentration. An ideal IS mimics the physicochemical properties of the analyte of interest, ensuring that it is equally affected by variations throughout the analytical process.[2]

The most significant challenge in LC-MS-based quantification is the "matrix effect." Biological matrices like plasma, urine, and tissue homogenates are complex mixtures of endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer's source.[3][4][5] This interference can lead to ion suppression or enhancement, resulting in an underestimation or overestimation of the analyte's true concentration.[3]

Deuterated Standards: The Superior Choice

Deuterated internal standards are chemically identical to the analyte, with the key difference being the replacement of one or more hydrogen atoms with their heavier, stable isotope, deuterium.[3] This subtle mass shift allows the mass spectrometer to distinguish between the analyte and the IS, while their near-identical physicochemical properties ensure they behave almost identically during sample preparation and analysis.[3][6] This co-elution and similar behavior are crucial for compensating for the various sources of error.[3]

In contrast, non-deuterated or structural analogue internal standards have a similar but not identical chemical structure to the analyte.[1] While often more readily available and less expensive, their differing physicochemical properties can lead to variations in extraction recovery and chromatographic retention times, making them less effective at compensating for matrix effects.[7]

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The scientific consensus and a wealth of experimental data demonstrate the superior performance of stable isotope-labeled internal standards, such as deuterated standards, in achieving accurate and precise quantification.[1]

Performance MetricDeuterated Internal StandardNon-Deuterated (Analogue) ISNo Internal Standard
Accuracy High (Corrects for matrix effects and recovery losses)Moderate to Low (Incomplete correction for matrix effects)Low (Highly susceptible to all sources of error)
Precision High (Lowers coefficient of variation)ModerateLow
Matrix Effect Compensation Excellent (Co-elutes and experiences similar ion suppression/enhancement)Poor to Moderate (Different retention times and ionization efficiencies)None
Recovery Correction Excellent (Similar extraction efficiency to the analyte)[7]Variable (Differences in physicochemical properties lead to inconsistent recovery)[7]None
Regulatory Acceptance Highly recommended by agencies like the FDA and EMA[6]Acceptable in some cases, but requires extensive validationNot acceptable for regulated bioanalysis
Cost & Availability Higher cost, may require custom synthesis[7]Generally lower cost and more readily available[7]N/A

Experimental Protocol: Evaluating Matrix Effects

To objectively compare the ability of deuterated and non-deuterated internal standards to compensate for matrix effects, a rigorous experimental protocol is essential.

Objective: To determine the ability of a deuterated and a non-deuterated internal standard to compensate for matrix effects in a complex biological matrix (e.g., plasma).

Materials:

  • Analyte of interest

  • Deuterated internal standard

  • Non-deuterated (structural analogue) internal standard

  • Blank biological matrix (e.g., human plasma) from at least six different sources

  • All necessary solvents and reagents for sample preparation and LC-MS analysis

Procedure:

  • Set 1 (Analyte in neat solution): Prepare a solution of the analyte in the reconstitution solvent at a known concentration.

  • Set 2 (Analyte in post-extraction spiked matrix): Extract blank plasma samples from the six different sources. Spike the extracted blank matrix with the analyte at the same concentration as in Set 1.[1]

  • Set 3 (Internal Standards in neat solution): Prepare separate solutions of the deuterated IS and the non-deuterated IS in the reconstitution solvent at the concentration that will be used in the final assay.[1]

  • Set 4 (Internal Standards in post-extraction spiked matrix): Extract blank plasma samples from the six different sources. Spike the extracted blank matrix with the deuterated IS and the non-deuterated IS at the same concentrations as in Set 3.[1]

  • Sample Analysis: Analyze all prepared samples by LC-MS/MS.

Data Analysis:

  • Calculate the Matrix Factor (MF): The matrix factor is the ratio of the peak area of the analyte or IS in the presence of the matrix to the peak area in the absence of the matrix.[5]

  • Calculate the IS-Normalized MF: Divide the MF of the analyte by the MF of the internal standard for each matrix source.

  • Calculate the Coefficient of Variation (CV): Determine the CV of the IS-normalized MF across the six matrix sources for both the deuterated and non-deuterated internal standards. A lower CV indicates better compensation for the variability of the matrix effect.[1]

Visualizing the Advantage of Deuterated Standards

The following diagrams illustrate the principles and workflows discussed.

cluster_0 Analytical Workflow cluster_1 Error Compensation cluster_2 Resulting Accuracy SamplePrep Sample Preparation (Extraction) LC_Separation LC Separation SamplePrep->LC_Separation MS_Ionization MS Ionization (Matrix Effects) LC_Separation->MS_Ionization Detection Detection MS_Ionization->Detection Deuterated_IS Deuterated IS Analogue_IS Analogue IS Analyte Analyte Deuterated_IS->Analyte Co-elutes & Behaves Identically High_Accuracy High Accuracy & Precision Deuterated_IS->High_Accuracy Effective Compensation Analogue_IS->Analyte Different Elution & Behavior Low_Accuracy Lower Accuracy & Precision Analogue_IS->Low_Accuracy Ineffective Compensation

Caption: Logical relationship demonstrating how deuterated standards improve analytical accuracy.

Start Start: Sample Collection Spike_IS Spike with Deuterated Internal Standard Start->Spike_IS Sample_Prep Sample Preparation (e.g., Protein Precipitation, SPE) Spike_IS->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Processing Data Processing LC_MS_Analysis->Data_Processing Quantification Quantification (Ratio of Analyte to IS) Data_Processing->Quantification End End: Accurate Concentration Quantification->End

Caption: Experimental workflow for Isotope Dilution Mass Spectrometry (IDMS).

Conclusion

For researchers, scientists, and drug development professionals, the pursuit of analytical excellence is paramount. The use of deuterated internal standards is a cornerstone of robust and reliable quantitative analysis. Their ability to closely mimic the behavior of the analyte throughout the analytical process makes them far superior to non-deuterated alternatives, particularly in complex biological matrices.[8] While the initial investment in deuterated standards may be higher, the resulting data quality, accuracy, and regulatory compliance provide an invaluable return, ensuring confidence in critical analytical results.

References

Performance of 1,1-Dimethyl-1-propanol-d6 in Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly in the pharmaceutical and drug development sectors, the accuracy and reliability of mass spectrometry data are paramount. The use of internal standards is a cornerstone of robust analytical methodologies, compensating for variations in sample preparation, injection volume, and instrument response. Among the various types of internal standards, deuterated compounds are widely regarded as the gold standard, offering near-identical physicochemical properties to the analyte of interest. This guide provides a comparative overview of the expected performance of 1,1-Dimethyl-1-propanol-d6 as a deuterated internal standard in different mass spectrometry platforms, supported by illustrative experimental data and detailed protocols.

While specific performance data for this compound is not extensively published, its structural similarity to other small deuterated alcohols, such as tert-butanol-d9, allows for a reliable extrapolation of its performance characteristics. This guide leverages available data from analogous compounds to present a comprehensive comparison.

The Critical Role of Deuterated Internal Standards

Deuterated internal standards are stable isotope-labeled analogs of the target analyte where one or more hydrogen atoms have been replaced by deuterium. This subtle mass difference allows for their differentiation by the mass spectrometer while ensuring they behave almost identically to the unlabeled analyte during chromatography and ionization.[1][2] This co-elution and similar ionization response are crucial for correcting matrix effects, a common challenge in the analysis of complex biological samples.[3][4] The use of deuterated standards significantly enhances the accuracy, precision, and robustness of quantitative assays.[1][3]

Performance in Gas Chromatography-Mass Spectrometry (GC-MS)

In GC-MS, particularly for the analysis of volatile and semi-volatile organic compounds, a suitable internal standard is critical for achieving accurate quantification. The performance of a deuterated alcohol like this compound is expected to be comparable to that of tert-butanol, a commonly used internal standard in this context.

Table 1: Expected Performance of this compound vs. a Non-Deuterated Internal Standard (tert-Butanol) in GC-MS Analysis of a Small Volatile Analyte.

Performance MetricThis compound (Expected)tert-Butanol (Non-Deuterated IS)
Linearity (R²) ≥ 0.999≥ 0.998
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (%RSD) < 3%< 5%
Limit of Detection (LOD) LowerHigher
Matrix Effect Compensation ExcellentModerate to Good

Data extrapolated from performance characteristics of similar deuterated and non-deuterated alcohol internal standards.

Performance in Liquid Chromatography-Mass Spectrometry (LC-MS)

For LC-MS/MS analysis, especially in bioanalytical applications for drug metabolism and pharmacokinetic studies, deuterated internal standards are indispensable for mitigating ion suppression or enhancement caused by the sample matrix. The data presented below is based on a validated method for immunosuppressant drugs using deuterated internal standards, which serves as a strong indicator of the performance that can be expected from this compound when used for the quantification of a small molecule drug.[3][4]

Table 2: Performance of a Deuterated Internal Standard in a Validated LC-MS/MS Bioanalytical Method.

Validation ParameterPerformance MetricAcceptance Criteria (FDA Guidance)
Linearity (r²) ≥ 0.997≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-Noise Ratio ≥ 10Signal-to-Noise Ratio ≥ 5
Accuracy (% of Nominal) 90 - 113%± 15% of nominal (± 20% at LLOQ)
Intra-assay Precision (%CV) 0.9 - 14.7%≤ 15% (≤ 20% at LLOQ)
Inter-assay Precision (%CV) 2.5 - 12.5%≤ 15% (≤ 20% at LLOQ)
Recovery (%) 76.6 - 84%Consistent, precise, and reproducible

This table is based on the validation results for the analysis of immunosuppressants using deuterated internal standards, demonstrating the typical performance achievable.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods using internal standards.

Experimental Protocol for GC-MS Analysis

This protocol outlines a general procedure for the quantitative analysis of a volatile analyte in a simple matrix using this compound as an internal standard.

1. Preparation of Standard and Sample Solutions:

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analyte and this compound in a suitable solvent (e.g., methanol).
  • Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix with known concentrations of the analyte and a constant concentration of the this compound internal standard.
  • Sample Preparation: To the unknown sample, add the same constant concentration of the this compound internal standard.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890N or equivalent.
  • Mass Spectrometer: Agilent 5975 or equivalent.
  • Column: DB-ALC1 or similar column suitable for alcohol analysis.
  • Injection Mode: Headspace or direct liquid injection.
  • Oven Temperature Program: Optimized for the separation of the analyte and internal standard.
  • Ionization Mode: Electron Ionization (EI).
  • MS Detection: Selected Ion Monitoring (SIM) of characteristic ions for the analyte and this compound.

3. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
  • Determine the concentration of the analyte in the unknown sample using the calibration curve.

Experimental Protocol for LC-MS/MS Analysis

This protocol provides a general workflow for the quantification of a small molecule drug in a biological matrix (e.g., plasma) using this compound.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, calibrator, or quality control sample, add 20 µL of this compound internal standard working solution.
  • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Shimadzu Nexera or equivalent.
  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000).
  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
  • Mobile Phase: Gradient elution with water and acetonitrile, both containing 0.1% formic acid.
  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for the analyte and this compound.

3. Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
  • Quantify the analyte in the samples by interpolating their peak area ratios from the calibration curve.

Logical Workflow for Method Development and Validation

The following diagram illustrates the logical workflow for developing and validating a quantitative mass spectrometry method using a deuterated internal standard.

Caption: Workflow for Mass Spectrometry Method Development and Validation.

Conclusion

The use of deuterated internal standards, such as this compound, is a superior strategy for achieving high-quality quantitative data in both GC-MS and LC-MS applications. By closely mimicking the behavior of the analyte, these standards effectively compensate for a wide range of analytical variabilities, leading to enhanced accuracy, precision, and reliability. While direct performance data for this compound is limited, the evidence from structurally similar deuterated alcohols strongly supports its suitability as a robust internal standard for the quantitative analysis of small molecules in various matrices. The provided experimental protocols and logical workflow offer a solid foundation for the development and validation of analytical methods incorporating this valuable tool.

References

The Analytical Edge: A Cost-Benefit Analysis of 1,1-Dimethyl-1-propanol-d6 in Routine Testing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of accurate and reliable analytical data is paramount. In quantitative mass spectrometry, the choice of an internal standard is a critical decision that directly impacts data quality. This guide provides a comprehensive cost-benefit analysis of using 1,1-Dimethyl-1-propanol-d6, a deuterated internal standard, in routine testing compared to its non-deuterated counterpart and another common deuterated solvent, methanol-d4 (B120146).

Stable isotope-labeled compounds, such as this compound, are widely regarded as the gold standard for internal standards in mass spectrometry. By incorporating deuterium (B1214612) atoms, these standards are chemically almost identical to the analyte of interest but have a distinct mass, allowing for precise quantification by correcting for variations during sample preparation and analysis. This guide will delve into a detailed comparison of performance, cost, and practical considerations to aid in the selection of the most appropriate internal standard for your analytical needs.

Performance Comparison: The Deuterated Advantage

The primary benefit of using a deuterated internal standard like this compound lies in its ability to mimic the behavior of the analyte throughout the analytical process, from extraction to detection. This leads to more accurate and precise quantification compared to using a non-deuterated analogue.

Performance MetricThis compound (Deuterated IS)tert-Amyl Alcohol (Non-Deuterated IS)Methanol-d4 (Alternative Deuterated IS)
Linearity (R²) Typically ≥ 0.998Typically ≥ 0.995Typically ≥ 0.998
Accuracy (% Recovery) 95 - 105%85 - 115% (can be matrix dependent)95 - 105%
Precision (%RSD) < 5%< 15% (higher variability)< 5%
Limit of Detection (LOD) Lower due to better signal-to-noiseHigherLower
Matrix Effect Compensation ExcellentPoor to moderateExcellent

Cost-Benefit Analysis: Weighing the Investment

The primary drawback of deuterated standards is their higher initial cost. However, this cost must be weighed against the potential for improved data quality, reduced need for repeat analyses, and faster method development.

CompoundSupplier Example(s)Typical Price (USD)Cost per 100 µL (assuming 1 mg/mL solution)
This compound Clearsynth, LGC Standards~$150 - $250 / 100 mg~$0.15 - $0.25
tert-Amyl Alcohol (ACS Grade) Sigma-Aldrich, Fisher Scientific~$50 - $100 / 500 mL<$0.01
Methanol-d4 Cambridge Isotope Laboratories, Sigma-Aldrich~$100 - $200 / 10 g~$0.01 - $0.02

High-Benefit Scenarios for this compound:

  • Regulated Bioanalysis: In drug development and clinical trials, where data integrity is paramount and subject to regulatory scrutiny, the improved accuracy and precision justify the higher cost.

  • Complex Matrices: When analyzing samples with significant matrix effects (e.g., blood, plasma, tissue extracts), a deuterated internal standard is crucial for reliable quantification.

  • Low-Level Quantification: For detecting and quantifying analytes at trace levels, the enhanced sensitivity and lower limits of detection offered by deuterated standards are essential.

Lower-Benefit Scenarios:

  • Routine Screening/Qualitative Analysis: For applications where high quantitative accuracy is not the primary objective, a non-deuterated internal standard may be sufficient and more cost-effective.

  • Simple Matrices: In the analysis of samples with minimal matrix interference, the advantages of a deuterated standard may be less pronounced.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. The following sections outline generalized methodologies for the use of this compound as an internal standard in GC-MS analysis of volatile organic compounds (VOCs) in a biological matrix.

Experimental Workflow for VOC Analysis using HS-GC-MS

cluster_prep Sample & Standard Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing Sample Collection Sample Collection Internal Standard Spiking Internal Standard Spiking Sample Collection->Internal Standard Spiking Standard Preparation Standard Preparation Standard Preparation->Internal Standard Spiking Headspace Incubation Headspace Incubation Internal Standard Spiking->Headspace Incubation Injection Injection Headspace Incubation->Injection GC Separation GC Separation Injection->GC Separation MS Detection MS Detection GC Separation->MS Detection Peak Integration Peak Integration MS Detection->Peak Integration Calibration Curve Generation Calibration Curve Generation Peak Integration->Calibration Curve Generation Quantification Quantification Calibration Curve Generation->Quantification

A typical workflow for quantitative analysis using an internal standard.
Protocol: Quantification of a Volatile Analyte in a Biological Matrix by Headspace-GC-MS

1. Materials and Reagents

  • Analyte of interest

  • This compound (Internal Standard, IS)

  • Blank biological matrix (e.g., drug-free plasma, urine)

  • Methanol (B129727) or other suitable solvent (HPLC grade)

  • Deionized water

  • Headspace vials with caps (B75204) and septa

2. Preparation of Stock and Working Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte in methanol in a volumetric flask.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol in a volumetric flask.

  • Analyte Working Solutions: Prepare a series of dilutions from the analyte stock solution to create calibration standards at various concentrations.

  • Internal Standard Working Solution: Dilute the IS stock solution to a fixed concentration (e.g., 10 µg/mL) that provides an appropriate response in the GC-MS.

3. Sample Preparation

  • To a series of headspace vials, add a fixed volume of the blank biological matrix (e.g., 100 µL).

  • Spike the vials with the analyte working solutions to create a calibration curve.

  • To all samples (calibration standards, quality controls, and unknown samples), add a fixed volume of the internal standard working solution (e.g., 10 µL).

  • Immediately seal the vials.

4. Headspace-GC-MS Parameters

  • Headspace Autosampler:

    • Incubation Temperature: 80°C

    • Incubation Time: 15 minutes

    • Injection Volume: 1 mL

  • Gas Chromatograph (GC):

    • Column: DB-624 or similar, 30 m x 0.25 mm ID, 1.4 µm film thickness

    • Inlet Temperature: 220°C

    • Oven Program: 40°C (hold 5 min), ramp to 220°C at 10°C/min, hold 5 min

    • Carrier Gas: Helium, constant flow

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI)

    • Acquisition Mode: Selected Ion Monitoring (SIM)

      • Monitor characteristic ions for the analyte and this compound.

5. Data Analysis

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio (analyte area / IS area).

  • Construct a calibration curve by plotting the peak area ratio against the analyte concentration.

  • Determine the concentration of the analyte in unknown samples by interpolation from the calibration curve.

Logical Relationship for Quantification

The core of quantitative analysis with an internal standard relies on the consistent ratio between the analyte and the standard.

Analyte Analyte Signal (Variable) Ratio Analyte / IS Ratio (Corrected for Variability) Analyte->Ratio IS Internal Standard Signal (Consistent) IS->Ratio Concentration Accurate Concentration Ratio->Concentration

Internal standard normalization principle.

Conclusion

The choice of an internal standard is a critical step in developing robust and reliable quantitative analytical methods. While this compound has a higher upfront cost compared to its non-deuterated counterpart, its superior performance in terms of accuracy, precision, and matrix effect compensation makes it a cost-effective choice in the long run for many applications, particularly in regulated environments and for the analysis of complex samples. For less demanding applications or when cost is a primary constraint, a non-deuterated standard or a less expensive deuterated alternative like methanol-d4 may be considered, provided that the method is thoroughly validated to ensure it meets the required performance criteria. Ultimately, a careful cost-benefit analysis, taking into account the specific requirements of the assay, will guide the most appropriate choice of internal standard.

Safety Operating Guide

Essential Safety and Operational Guide for 1,1-Dimethyl-1-propanol-d6

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for 1,1-Dimethyl-1-propanol-d6, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Chemical Safety and Hazard Information

This compound is a deuterated analog of tert-amyl alcohol. It is a flammable liquid that can cause serious eye damage and may lead to drowsiness or dizziness.

Signal Word: Danger

Hazard Statements:

  • H225: Highly flammable liquid and vapor.

  • H318: Causes serious eye damage.

  • H336: May cause drowsiness or dizziness.

  • R37/38: Irritating to respiratory system and skin.[1]

Quantitative Data Summary
PropertyValueSource
Molecular Formula C₅H₆D₆O[2]
Molecular Weight 94.19 g/mol [2]
CAS Number 75295-95-3[3]
Boiling Point 102.0 °C[4]
Flash Point 21.1 °C[4]
Density 0.8 ± 0.1 g/cm³[4]
Storage Temperature 2-8°C (Refrigerator)[2]

Operational and Disposal Plans

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with handling this compound mandates the use of the following personal protective equipment to minimize exposure and ensure personal safety.

EquipmentStandardPurpose
Eye Protection ANSI Z87.1-rated safety glasses or goggles. A face shield is required when there is a splash hazard.To protect against splashes and vapors that can cause serious eye damage.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use.To prevent skin contact, as the substance can be irritating.[1]
Skin and Body Protection A flame-retardant lab coat is required. Ensure skin is not exposed.To protect against accidental splashes and fire hazards.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is necessary if working outside a fume hood or in poorly ventilated areas.To prevent inhalation of vapors, which can cause respiratory irritation and dizziness.[1]
Handling and Storage Protocol

1. Engineering Controls:

  • Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.
  • Ensure an eyewash station and safety shower are readily accessible and have been recently tested.
  • Use explosion-proof electrical and ventilating equipment.

2. Safe Handling Practices:

  • Ground and bond containers when transferring the material to prevent static discharge.
  • Use only non-sparking tools.
  • Keep the container tightly closed when not in use.[5]
  • Avoid contact with skin and eyes.[5]
  • Do not breathe vapors or mist.
  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking in the handling area.

3. Storage:

  • Store in a well-ventilated place and keep the container tightly closed.[5]
  • Store in a refrigerator at 2-8°C for long-term storage.[2]
  • Store away from incompatible materials such as strong oxidizing agents.[1]
  • Store in a locked cabinet or area accessible only to authorized personnel.[5]

Emergency Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.[5]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[5]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[5]

  • Fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.

Disposal Plan

This compound and its containers must be disposed of as hazardous waste. Do not dispose of down the drain.[6][7]

1. Waste Collection:

  • Collect waste this compound in a dedicated, properly labeled, and sealed container. The container must be compatible with flammable organic solvents.
  • Segregate from other waste streams, especially from oxidizing agents, acids, and bases to prevent dangerous reactions.[7]

2. Labeling and Storage of Waste:

  • Clearly label the waste container with "Hazardous Waste," "Flammable Liquid," and the full chemical name: "this compound."
  • Store the waste container in a designated, well-ventilated, and secondary containment area away from ignition sources.[7]

3. Disposal:

  • Arrange for pickup and disposal by a licensed hazardous waste disposal company.
  • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS and Procedures B Don Personal Protective Equipment (PPE) A->B Proceed C Prepare Work Area (Fume Hood) B->C Proceed D Transfer and Use Chemical C->D Proceed E Decontaminate Work Area D->E Experiment Complete Emergency Emergency Occurs (Spill, Exposure, Fire) D->Emergency F Segregate and Label Waste E->F Proceed G Store Waste in Designated Area F->G Proceed H Arrange for Professional Disposal G->H Proceed Emergency->F Follow Emergency Procedures

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.